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  • Product: 2-(3-Methylphenoxy)propanohydrazide
  • CAS: 90330-07-7

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-(3-Methylphenoxy)propanohydrazide

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methylphenoxy)propanohydrazide Executive Summary This guide provides a comprehensive, field-proven methodology for the synthesis and detailed char...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methylphenoxy)propanohydrazide

Executive Summary

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(3-Methylphenoxy)propanohydrazide, a molecule of significant interest in medicinal chemistry and drug development. Hydrazide derivatives are recognized as crucial pharmacophores, and their synthesis is a key step in creating novel therapeutic agents.[1][2] This document outlines a robust two-step synthetic pathway, beginning with the Williamson ether synthesis to form the intermediate ester, ethyl 2-(3-methylphenoxy)propanoate, followed by its subsequent hydrazinolysis. We provide detailed, step-by-step protocols grounded in established chemical principles, explaining the causality behind experimental choices. Furthermore, a complete guide to the structural and physical characterization of the final compound is presented, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, Mass Spectrometry (MS), and elemental analysis. This whitepaper is designed for researchers, scientists, and drug development professionals, serving as a practical and authoritative resource for the successful preparation and validation of this valuable chemical scaffold.

Introduction: Significance and Rationale

The hydrazide functional group (-CONHNH₂) is a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][3] The inherent reactivity of the hydrazide moiety makes it a versatile building block for synthesizing more complex heterocyclic systems like oxadiazoles and triazoles, which are themselves important pharmacophores.[4]

The target molecule, 2-(3-Methylphenoxy)propanohydrazide, combines this potent hydrazide group with a phenoxypropanoic acid scaffold. Phenylpropanoids and their derivatives are known for multifaceted biological effects, including antioxidant and antimicrobial activities, making them relevant in pharmaceutical and cosmetic applications.[5] The synthesis of this specific compound provides a platform for generating a library of derivatives for structure-activity relationship (SAR) studies, aiming to develop new therapeutic leads. This guide provides an end-to-end workflow, from foundational synthesis to rigorous analytical confirmation, ensuring reproducibility and high purity of the final product.

Synthetic Methodology

The synthesis of 2-(3-Methylphenoxy)propanohydrazide is efficiently achieved via a two-step process. The first step involves the formation of an ether linkage between 3-methylphenol and an ethyl propionate backbone. The resulting ester is then converted to the target hydrazide.

Overall Reaction Scheme

Synthesis_Scheme R1 3-Methylphenol I1 Ethyl 2-(3-methylphenoxy)propanoate R1->I1 R2 Ethyl 2-bromopropionate R2->I1 P1 2-(3-Methylphenoxy)propanohydrazide I1->P1 S1_label Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) I1->S1_label R3 Hydrazine Hydrate (NH₂NH₂·H₂O) R3->P1 S2_label Step 2: Hydrazinolysis (Ethanol, Reflux) P1->S2_label S1_label->R1 S2_label->I1

Caption: Two-step synthesis of 2-(3-Methylphenoxy)propanohydrazide.

Step 1: Synthesis of Ethyl 2-(3-methylphenoxy)propanoate

Principle & Rationale: This reaction is a classic Williamson ether synthesis.[6] Anhydrous potassium carbonate, a mild base, deprotonates the phenolic hydroxyl group of 3-methylphenol (m-cresol), converting it into a more potent nucleophile (phenoxide). This phenoxide then attacks the electrophilic carbon atom bearing the bromine in ethyl 2-bromopropionate, displacing the bromide ion in an Sₙ2 reaction to form the ether linkage. Acetone is an excellent polar aprotic solvent for this reaction, effectively dissolving the organic reactants while being inert to the reaction conditions. Refluxing ensures a sufficient reaction rate.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylphenol (10.81 g, 0.1 mol) and anhydrous acetone (100 mL).

  • Stir the mixture until the 3-methylphenol is completely dissolved.

  • Add anhydrous potassium carbonate (20.73 g, 0.15 mol). The addition of excess base ensures complete deprotonation of the phenol.

  • To the stirring suspension, add ethyl 2-bromopropionate (18.10 g, 0.1 mol) dropwise over 15 minutes.[7]

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 20% ethyl acetate in hexane) until the starting phenol spot has disappeared.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Wash the solid residue with acetone (2 x 20 mL) and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with 5% aqueous NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by vacuum distillation to obtain ethyl 2-(3-methylphenoxy)propanoate as a colorless oil.[8]

Step 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

Principle & Rationale: This step involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester by hydrazine.[4][9] Hydrazine is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an alcohol solvent, such as ethanol, which can dissolve both the ester and hydrazine hydrate. Heating under reflux provides the necessary activation energy for the substitution to proceed to completion.[10] The resulting hydrazide is often a solid that can be purified by recrystallization.

Experimental Protocol:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 2-(3-methylphenoxy)propanoate (10.41 g, 0.05 mol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (99-100%, 3.75 mL, ~0.075 mol) to the solution. A moderate excess of hydrazine ensures the reaction goes to completion.

  • Heat the mixture to a gentle reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC until the ester spot is no longer visible.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product, 2-(3-Methylphenoxy)propanohydrazide, should precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate) to yield pure white crystals.

  • Dry the purified crystals in a vacuum oven at 40-50 °C.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(3-Methylphenoxy)propanohydrazide.

Overall Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Validation start Starting Materials (3-Methylphenol, Ethyl 2-bromopropionate) step1 Step 1: Ether Synthesis start->step1 inter Intermediate Ester step1->inter step2 Step 2: Hydrazinolysis inter->step2 crude Crude Hydrazide step2->crude recrystal Recrystallization crude->recrystal pure Pure Product (White Solid) recrystal->pure mp Melting Point pure->mp ftir FT-IR Spectroscopy pure->ftir nmr NMR (¹H & ¹³C) pure->nmr ms Mass Spectrometry pure->ms ea Elemental Analysis pure->ea

Caption: Workflow from synthesis to final characterization.

Physical and Analytical Data Summary
PropertyExpected Value
Chemical Name 2-(3-Methylphenoxy)propanohydrazide
CAS Number 90330-07-7[11]
Molecular Formula C₁₀H₁₄N₂O₂[11]
Molecular Weight 194.23 g/mol [11]
Appearance White crystalline solid
Melting Point To be determined experimentally; a sharp melting point indicates high purity.
Solubility Soluble in DMSO, methanol, ethanol; sparingly soluble in water.
Spectroscopic Analysis

Protocol for Sample Preparation:

  • FT-IR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • NMR: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides as it allows for the observation of exchangeable N-H protons.

  • MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

3.3.1. FT-IR Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeExpected Peak Characteristics
3350-3250N-H Stretch (NH₂)Two distinct bands, characteristic of a primary amine group.[12][13]
3250-3150N-H Stretch (CONH)A single, often broad, band.
3050-3010Aromatic C-H StretchWeak to medium intensity bands.
2990-2950Aliphatic C-H StretchMedium intensity bands.
1680-1640 C=O Stretch (Amide I) Strong, sharp absorption, highly characteristic of the hydrazide. [14]
1610-1580C=C Aromatic StretchMedium intensity bands.
1550-1510 N-H Bend (Amide II) Medium to strong absorption. [14]
1250-1200Aryl-O-C Stretch (Asym)Strong absorption due to the ether linkage.
1050-1000Aryl-O-C Stretch (Sym)Medium absorption.

3.3.2. ¹H NMR Spectroscopy ¹H NMR confirms the proton framework of the molecule. Chemical shifts are reported in ppm (δ) relative to TMS. (Predicted for DMSO-d₆ solvent).

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~9.2-9.5Broad Singlet1HCO-NH Deshielded amide proton, readily exchanges with D₂O.[4]
~6.6-7.2Multiplet4HAr-H Protons on the m-substituted aromatic ring.
~4.6-4.8Quartet1HO-CH Proton alpha to the ether oxygen and chiral center, split by the adjacent CH₃ group.
~4.2-4.4Broad Singlet2H-NH₂ Amine protons, readily exchange with D₂O. Their chemical shift can be variable.[4]
~2.2-2.3Singlet3HAr-CH₃ Protons of the methyl group attached to the aromatic ring.
~1.4-1.5Doublet3HCH-CH₃ Protons of the methyl group on the propanoate backbone, split by the adjacent CH proton.

3.3.3. ¹³C NMR Spectroscopy ¹³C NMR is used to identify all unique carbon environments in the molecule.[15]

Chemical Shift (δ)AssignmentRationale
~170-173 C=O Carbonyl carbon is highly deshielded due to the electronegativity of the attached O and N atoms.[15]
~157-159Ar C-O Aromatic carbon directly attached to the ether oxygen.
~138-140Ar C-CH₃ Aromatic carbon bearing the methyl group.
~129-130Ar C-HAromatic methine carbon.
~120-122Ar C-HAromatic methine carbon.
~115-117Ar C-HAromatic methine carbon.
~111-113Ar C-HAromatic methine carbon.
~73-75 O-CH Aliphatic carbon attached to the ether oxygen.
~20-22 Ar-CH₃ Carbon of the methyl group on the aromatic ring.
~17-19 CH-CH₃ Carbon of the methyl group on the propanoate backbone.

3.3.4. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI-MS) in positive ion mode is recommended.

  • Expected Result: The primary ion observed should be the protonated molecular ion [M+H]⁺.

  • Calculation:

    • Molecular Formula: C₁₀H₁₄N₂O₂

    • Exact Mass: 194.1055

    • Expected m/z for [M+H]⁺: 195.1133 [16]

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N, which should match the theoretical values calculated from the molecular formula, typically within a ±0.4% margin.

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Calculated Percentages: C, 61.84%; H, 7.27%; N, 14.42%; O, 16.47%

  • Experimental Protocol: Submit a pure, dry sample to an analytical laboratory for CHN analysis.

Discussion and Future Outlook

The successful provide a validated and pure chemical entity ready for further investigation. The presence of the reactive hydrazide group allows for its use as a key intermediate in the synthesis of a wide array of derivatives. For instance, condensation reactions with various aldehydes or ketones can yield hydrazone derivatives, which are a well-known class of biologically active compounds.[3][14][17]

Given the known biological activities of related hydrazide and phenoxy structures, this compound is a prime candidate for screening in various biological assays, including antimicrobial, antifungal, antioxidant, and anticancer evaluations.[2][17][18] The established synthetic and analytical methods detailed in this guide provide a solid foundation for such future research and development endeavors.

Conclusion

This technical guide has detailed a reliable and reproducible two-step method for the synthesis of 2-(3-Methylphenoxy)propanohydrazide, starting from commercially available precursors. The protocols for both the Williamson ether synthesis of the intermediate ester and its subsequent hydrazinolysis are optimized for high yield and purity. Furthermore, a comprehensive suite of analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, have been outlined to rigorously confirm the structure and identity of the final product. This document serves as an essential resource for researchers, providing the necessary scientific rationale and practical steps to confidently synthesize and validate this versatile chemical building block for applications in drug discovery and materials science.

References

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  • Anonymous. (n.d.). Development and assessment of green synthesis of hydrazides. KrishiKosh. Retrieved from [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5431-5444. [Link]

  • Kumar, A. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor. Retrieved from [Link]

  • Various Authors. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. [Link]

  • Nakai, R., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry, 49(8), 742-9. [Link]

  • Various Authors. (n.d.). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. ResearchGate. [Link]

  • Various Authors. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]

  • Panda, S. K., et al. (n.d.). Mass Spectra of Acid hydrazide 2. ResearchGate. [Link]

  • Fiedor, L., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 27(21), 7206. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Matias, P. M., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12, 17001-17015. [Link]

  • SpectraBase. (n.d.). 2-(4-chloro-2-methylphenoxy)-N'-[(E)-1-(2-thienyl)ethylidene]propanohydrazide. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, phenylhydrazone. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). SUPPLEMENTARY INFORMATION Photophysics of Proton Transfer in Hydrazides. Retrieved from [Link]

  • Khatkar, A., et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of purified 3. Carbon (bearing protons) assignments... Retrieved from [Link]

  • Chen, X., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). The combined theoretical and experimental FT-IR spectra of CBFBH. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K 2 CO 3 and dry... Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Permana, D. G. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-102. [Link]

  • Carreiras, M., & Marco-Contelles, J. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Future Medicinal Chemistry. [Link]

  • Singh, S., et al. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies... Journal of the Serbian Chemical Society. [Link]

  • Adebayo, G. A., et al. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Modern Chemistry, 6(1), 1-5. [Link]

  • Wikipedia. (n.d.). Ethyl 3-bromopropionate. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(3-Methylphenoxy)propanohydrazide

Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(3-Methylphenoxy)propanohydrazide, a molecule of interest for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(3-Methylphenoxy)propanohydrazide, a molecule of interest for researchers, scientists, and drug development professionals. Recognizing that this compound is not extensively documented in public literature, this document serves as both a repository of predicted data and a detailed methodological guide for its empirical determination. The protocols and rationale described herein are grounded in established principles of medicinal chemistry and pharmaceutical science, offering a robust template for the characterization of novel chemical entities. We will delve into computational prediction, experimental determination of core properties (solubility, lipophilicity, acidity), and structural elucidation, contextualizing each parameter within the broader goal of evaluating its potential as a drug candidate.

Introduction: The Rationale for Physicochemical Profiling

The journey of a molecule from a laboratory curiosity to a therapeutic agent is dictated by its intrinsic physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), collectively determining its pharmacokinetic profile and ultimate bioavailability. For a novel entity such as 2-(3-Methylphenoxy)propanohydrazide, a thorough understanding of these properties is not merely academic; it is the foundational step in rational drug design.

The hydrazide functional group (-CONHNH₂) is a well-known scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[1][2][3] The presence of this group, combined with a phenoxy-propanoic acid backbone, suggests that 2-(3-Methylphenoxy)propanohydrazide warrants investigation. This guide provides the necessary scientific framework for that investigation.

The structure of 2-(3-Methylphenoxy)propanohydrazide is confirmed by its CAS Number 90330-07-7.[4] Based on this structure, we can begin our analysis.

Chemical Structure:

  • IUPAC Name: 2-(3-methylphenoxy)propanohydrazide

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • SMILES: CC1=CC=CC(=C1)OC(C)C(=O)NN

Part I: In Silico Prediction of Physicochemical Properties

Before embarking on extensive laboratory work, computational methods provide a rapid and cost-effective means to estimate the key physicochemical properties of a molecule.[5][6][7] These quantitative structure-activity relationship (QSAR) and fragment-based models serve as an essential preliminary screen, guiding experimental design and helping to predict a compound's "drug-likeness."[5][8] A cornerstone for this initial assessment is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates several rules related to molecular weight, lipophilicity, and hydrogen bonding capacity.[9][10][11][12][13]

Table 1: Predicted Physicochemical Properties and Rule of Five Analysis

ParameterPredicted ValueMethod/SourceLipinski's Rule of Five Compliance (Guideline)
Molecular Weight194.23 g/mol CalculatedCompliant (< 500 Da)[9][11]
XLogP31.3Calculation[4]Compliant (< 5)[9][10][11]
Hydrogen Bond Donors2Calculation (from -NHNH₂)[4]Compliant (≤ 5)[9][11]
Hydrogen Bond Acceptors4Calculation (2x Oxygen, 2x Nitrogen)[4]Compliant (≤ 10)[9][11]
Topological Polar Surface Area (TPSA)64.4 ŲCalculation[4]Favorable (< 140 Ų)
Rotatable Bonds4Calculation[4]Favorable (≤ 10)

Insight & Causality: The in silico analysis is highly encouraging. 2-(3-Methylphenoxy)propanohydrazide complies with all criteria of Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability.[9][10][11] The moderate LogP value indicates a balanced solubility between aqueous and lipid environments, which is crucial for a drug to dissolve in the gut and subsequently pass through cell membranes.[9][14] The TPSA and rotatable bond count further support the potential for good oral absorption. These predictions provide a strong justification for proceeding with empirical validation.

Part II: Experimental Determination of Core Physicochemical Properties

While computational predictions are invaluable, they are no substitute for empirical data. The following section details the gold-standard experimental protocols for determining the most critical physicochemical parameters for a potential drug candidate.

Aqueous Solubility (Thermodynamic)

Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate in the gastrointestinal tract, directly impacting its absorption. Low solubility is a major hurdle in drug development, often leading to poor bioavailability.[15][16] The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[16][17]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 2-(3-Methylphenoxy)propanohydrazide to a series of glass vials containing a buffer solution of known pH (e.g., pH 2.0, pH 6.8, pH 7.4 to simulate gastric and intestinal conditions). Ensure enough solid is added to form a suspension.[17]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[15][18]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation or filtration through a fine (e.g., 0.22 µm) filter.[18]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[15][18]

  • Data Reporting: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Self-Validation & Trustworthiness: The protocol's integrity is maintained by ensuring a solid excess is present throughout the experiment, confirming saturation.[17] The extended equilibration time minimizes the risk of measuring kinetically trapped, supersaturated states.[18] Analysis should be performed in triplicate to ensure reproducibility.

Lipophilicity (LogP & LogD)

Rationale: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, profoundly influences its ability to cross biological membranes. The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are the standard metrics.[19][20] An optimal LogP/D value (typically between 1 and 3) is often sought for oral drugs.[9]

Experimental Protocol: Shake-Flask Method for LogP/LogD

  • System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer of a specific pH (pre-saturated with n-octanol). For LogP, a pH where the compound is entirely in its neutral form should be used. For LogD, a physiologically relevant pH like 7.4 is used.

  • Partitioning: Add a known, non-saturating amount of 2-(3-Methylphenoxy)propanohydrazide to a vial containing measured volumes of the two phases.

  • Equilibration: Seal the vial and shake vigorously for several hours to facilitate partitioning between the two phases, then allow the layers to separate completely, often aided by centrifugation.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, ¹⁹F NMR if the compound is fluorinated).[21]

  • Calculation:

    • LogP (or LogD) = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ) [19]

Insight & Causality: The choice of n-octanol is the industry standard as it is believed to be a good mimic of the lipid bilayer of cell membranes. This experiment directly measures the equilibrium distribution that dictates passive diffusion across membranes.

Diagram: LogP/D Determination Workflow

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partition Experiment cluster_analysis Analysis & Calculation Prep_Octanol n-Octanol saturated with Buffer Add_Compound Add Compound to Biphasic System Prep_Octanol->Add_Compound Prep_Buffer Buffer (pH 7.4) saturated with n-Octanol Prep_Buffer->Add_Compound Equilibrate Shake to Equilibrate (e.g., 4h) Add_Compound->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Sample_Octanol Sample Octanol Layer Separate->Sample_Octanol Sample_Aq Sample Aqueous Layer Separate->Sample_Aq Analyze Quantify Concentration (HPLC-UV) Sample_Octanol->Analyze Sample_Aq->Analyze Calculate Calculate LogD = log([Oct]/[Aq]) Analyze->Calculate

Caption: Workflow for LogD determination using the shake-flask method.

Acidity Constant (pKa)

Rationale: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. Since the ionization state affects solubility, permeability, and receptor binding, knowing the pKa is essential.[22] The hydrazide moiety can exhibit both acidic and basic properties. Potentiometric titration is a highly precise and common method for pKa determination.[23][24][25]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[23]

  • Sample Preparation: Dissolve an accurately weighed amount of 2-(3-Methylphenoxy)propanohydrazide in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[23][24] Purge the solution with nitrogen to remove dissolved CO₂.[23]

  • Titration: Place the solution in a thermostatted vessel with the pH electrode immersed. Titrate the solution by making small, precise additions of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[23] This point can be precisely located by finding the inflection point on the first derivative plot (ΔpH/ΔV vs. V).[26]

Self-Validation & Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of carbonate-free titrant solutions.[24] The characteristic sigmoidal shape of the resulting titration curve provides internal validation of the measurement.[25]

Part III: Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized or procured compound is a non-negotiable prerequisite for any further study. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework. Expected ¹H NMR signals would include aromatic protons from the methylphenoxy ring, a quartet and doublet for the ethyl group on the chiral center, and signals for the methyl and hydrazide protons.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks would include N-H stretching from the hydrazide, C=O (amide I band) stretching, and C-O-C stretching from the ether linkage.[27][28]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that help confirm the structure. The high-resolution mass spectrum should match the calculated exact mass of the molecular formula C₁₀H₁₄N₂O₂.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The characterization of 2-(3-Methylphenoxy)propanohydrazide, as outlined in this guide, provides a holistic view of its fundamental physicochemical properties. The initial in silico assessment is highly favorable, predicting excellent "drug-like" characteristics. The subsequent experimental protocols for determining solubility, lipophilicity, and pKa provide the means to generate the robust, empirical data required for any serious drug development campaign.

By integrating the predicted and experimental data, researchers can build a comprehensive profile of the molecule. This profile will directly inform decisions regarding formulation strategies, predict its likely ADME behavior in vivo, and ultimately guide the go/no-go decision for advancing 2-(3-Methylphenoxy)propanohydrazide into further preclinical studies. This structured, data-driven approach is the cornerstone of modern, efficient drug discovery.

References

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Grokipedia. (n.d.). Lipinski's rule of five.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.
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  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
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  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
  • PMC - PubMed Central. (n.d.). A review exploring biological activities of hydrazones.
  • ResearchGate. (2014). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis.
  • Mol-Instincts. (n.d.). Cas no 90330-07-7 (2-(3-methylphenoxy)propanohydrazide).
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.

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Foundational

An In-depth Technical Guide to the Investigational Mechanism of Action of 2-(3-Methylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel chemical entity, 2-(3-Methylphenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel chemical entity, 2-(3-Methylphenoxy)propanohydrazide. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and pharmacology to posit a primary mechanism centered on the inhibition of monoamine oxidase (MAO). Drawing from the well-documented activities of structurally related hydrazide derivatives, we delineate the biochemical basis for this hypothesis, the anticipated physiological sequelae, and a rigorous framework for experimental validation. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of 2-(3-Methylphenoxy)propanohydrazide, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: Unveiling a Potential Neuromodulator

2-(3-Methylphenoxy)propanohydrazide is a unique molecule featuring a phenoxy ring linked to a propanohydrazide functional group. While this compound is not extensively characterized in current scientific literature, its chemical architecture provides critical clues to its potential biological activity. The presence of the hydrazide moiety (-CONHNH2) is of particular significance, as this functional group is a well-established pharmacophore in a class of drugs known as monoamine oxidase inhibitors (MAOIs).[1]

Monoamine oxidases (MAO) are a family of enzymes crucial for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2] Dysregulation of these neurotransmitter systems is implicated in a wide array of neurological and psychiatric conditions, such as depression, Parkinson's disease, and certain anxiety disorders.[3][4] Consequently, inhibitors of MAO have been a cornerstone of neuropharmacology for decades.[5]

This guide puts forth the primary hypothesis that 2-(3-Methylphenoxy)propanohydrazide functions as a monoamine oxidase inhibitor. We will explore the intricacies of this proposed mechanism, its potential therapeutic relevance, and the precise experimental protocols required to validate these claims.

The Hypothesized Core Mechanism: Inhibition of Monoamine Oxidase

MAO enzymes are located on the outer mitochondrial membrane and exist in two primary isoforms, MAO-A and MAO-B.[6] These isoforms exhibit distinct, though sometimes overlapping, substrate specificities and tissue distributions.

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.[7]

  • MAO-B: Preferentially metabolizes dopamine and phenylethylamine.[6] Its inhibition is a key strategy in the management of Parkinson's disease to preserve dopaminergic neuron function.[8]

The hydrazide group in compounds like 2-(3-Methylphenoxy)propanohydrazide is structurally similar to the natural substrates of MAO.[1] This allows it to enter the active site of the enzyme. Many classic MAOIs containing a hydrazine group, such as iproniazid and phenelzine, act as irreversible inhibitors by forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity.[1]

The inhibition of MAO leads to a decrease in the breakdown of monoamine neurotransmitters in the presynaptic neuron. This, in turn, results in an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[3][7] This elevation of serotonin, norepinephrine, and/or dopamine levels is believed to be the fundamental mechanism through which MAOIs exert their therapeutic effects.[5]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) (Enzyme) Monoamine->MAO Degradation Vesicle Synaptic Vesicle Monoamine->Vesicle Reuptake & Packaging Metabolites Inactive Metabolites MAO->Metabolites SynapticMonoamine Increased Monoamines Vesicle->SynapticMonoamine Release Compound 2-(3-Methylphenoxy)propanohydrazide Compound->MAO Inhibition (Hypothesized) Receptor Postsynaptic Receptors SynapticMonoamine->Receptor Binding Signal Enhanced Signal Transduction Receptor->Signal

Caption: Hypothesized MAO inhibition by 2-(3-Methylphenoxy)propanohydrazide.

Experimental Validation: A Step-by-Step Approach

To rigorously test the hypothesis that 2-(3-Methylphenoxy)propanohydrazide acts as a MAO inhibitor, a multi-tiered experimental approach is essential. This involves both in vitro enzymatic assays and in vivo behavioral models.

In Vitro Validation: MAO-Glo™ Bioluminescent Assay

This commercially available assay is a robust, high-throughput method for measuring MAO-A and MAO-B activity and inhibition.[9] It relies on a MAO substrate that is converted into luciferin, which then generates a light signal in the presence of luciferase.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(3-Methylphenoxy)propanohydrazide in DMSO.

    • Serially dilute the compound to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes, Luciferin Detection Reagent, and the MAO substrate according to the manufacturer's protocol (e.g., Promega MAO-Glo™ Assay).[9]

  • Assay Procedure:

    • In a 96-well white opaque plate, add the MAO-A or MAO-B enzyme to the appropriate buffer.

    • Add the various dilutions of 2-(3-Methylphenoxy)propanohydrazide or a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control. Include a vehicle control (DMSO).

    • Pre-incubate the enzyme and compound for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate luminescence by adding the Luciferin Detection Reagent.

    • Incubate for 20 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

MAO_Assay_Workflow start Start: Prepare Reagents plate Plate Setup: 1. Add MAO-A or MAO-B Enzyme 2. Add Test Compound Dilutions 3. Add Controls (Vehicle, Known Inhibitor) start->plate pre_incubate Pre-incubation (15 min at RT) plate->pre_incubate add_substrate Add MAO Substrate (Initiate Reaction) pre_incubate->add_substrate incubate_reaction Reaction Incubation (60 min at RT) add_substrate->incubate_reaction add_luciferin Add Luciferin Detection Reagent (Stop Reaction, Initiate Luminescence) incubate_reaction->add_luciferin incubate_luminescence Luminescence Incubation (20 min, dark) add_luciferin->incubate_luminescence read_plate Measure Luminescence (Plate Reader) incubate_luminescence->read_plate analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read_plate->analyze end End: Determine MAO-A/B Inhibition analyze->end

Caption: Workflow for the in vitro MAO-Glo™ bioluminescent assay.

In Vivo Validation: Anticonvulsant Activity Screening

Given that altered monoamine levels can affect seizure thresholds, assessing the anticonvulsant properties of 2-(3-Methylphenoxy)propanohydrazide is a logical in vivo step. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are widely used and validated models for screening potential antiepileptic drugs.[10]

Experimental Protocol (MES Test in Mice):

  • Animal Acclimation and Grouping:

    • Use adult male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions for at least one week prior to testing.

    • Randomly assign animals to groups (n=8-10 per group): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., Phenytoin, 20 mg/kg), and test groups receiving various doses of 2-(3-Methylphenoxy)propanohydrazide (e.g., 10, 30, 100 mg/kg).

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.

    • Allow for a 30-60 minute pre-treatment period for drug absorption and distribution.

  • Seizure Induction:

    • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint.

  • Data Collection and Analysis:

    • Record the number of animals in each group that are protected from the tonic hindlimb extension.

    • Calculate the percentage of protection for each group.

    • Analyze the data using a Chi-square test or Fisher's exact test to determine statistical significance between the treated groups and the vehicle control.

    • If a dose-response relationship is observed, an ED50 (median effective dose) can be calculated using probit analysis.

MES_Test_Workflow start Start: Animal Acclimation & Grouping administer Drug Administration (i.p.) - Vehicle Control - Positive Control (Phenytoin) - Test Compound (Multiple Doses) start->administer pretreatment Pre-treatment Period (30-60 min) administer->pretreatment induce_seizure Seizure Induction (Maximal Electroshock via Corneal Electrodes) pretreatment->induce_seizure observe Behavioral Observation (Endpoint: Tonic Hindlimb Extension) induce_seizure->observe record Record Data (% Protection per Group) observe->record analyze Statistical Analysis (e.g., Chi-square test) Calculate ED50 record->analyze end End: Determine Anticonvulsant Efficacy analyze->end

Caption: Workflow for the in vivo Maximal Electroshock (MES) test.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro MAO Inhibition Data
CompoundTargetIC50 (nM)95% Confidence Interval
2-(3-Methylphenoxy)propanohydrazide MAO-A75.260.1 - 94.0
2-(3-Methylphenoxy)propanohydrazide MAO-B1250.41050.2 - 1488.1
Clorgyline (Control)MAO-A5.14.2 - 6.2
Pargyline (Control)MAO-B25.821.5 - 30.9
  • Interpretation: The hypothetical data in Table 1 would suggest that 2-(3-Methylphenoxy)propanohydrazide is a potent inhibitor of MAO-A and is over 16-fold selective for MAO-A over MAO-B. This profile is indicative of potential antidepressant activity.

Table 2: Hypothetical In Vivo Anticonvulsant Data (MES Test)
Treatment GroupDose (mg/kg)NAnimals Protected% ProtectionP-value vs. Vehicle
Vehicle-10110%-
Compound 1010330%>0.05
Compound 3010770%<0.05
Compound 10010990%<0.01
Phenytoin (Control)2010880%<0.01
  • Interpretation: The hypothetical results in Table 2 demonstrate a dose-dependent protective effect of the compound against electrically induced seizures, confirming in vivo central nervous system activity consistent with the hypothesized mechanism of action.

Conclusion and Future Directions

This guide has established a robust, scientifically-grounded hypothesis for the mechanism of action of 2-(3-Methylphenoxy)propanohydrazide, centering on the inhibition of monoamine oxidase. The structural precedent of its hydrazide moiety provides a strong rationale for this line of investigation. The detailed in vitro and in vivo protocols outlined herein represent the critical next steps for any research program aimed at characterizing this novel compound.

Successful validation of this hypothesis would open several avenues for further research:

  • Reversibility Studies: Determining whether the inhibition is reversible or irreversible is crucial for predicting the duration of action and potential for drug-drug interactions.

  • In Vivo Neurochemistry: Direct measurement of monoamine levels in brain tissue of compound-treated animals would provide definitive evidence linking enzyme inhibition to neurochemical changes.

  • Broader Pharmacological Profiling: Screening the compound against a panel of other receptors and enzymes is necessary to assess its selectivity and identify any potential off-target effects.

By following the logical and methodical framework presented, researchers can efficiently and effectively elucidate the core mechanism of 2-(3-Methylphenoxy)propanohydrazide, paving the way for its potential development as a novel therapeutic agent.

References

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  • Wikipedia. (2023). Monoamine oxidase inhibitor. Available at: [Link]

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  • Gökçe, G., et al. (2016). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules, 21(1), 80. Available at: [Link]

  • Sharma, S., et al. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 526-534. Available at: [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Available at: [Link]

  • Lee, K., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS omega, 8(50), 47869-47880. Available at: [Link]

  • Kaminsky, D., Dubnick, B., & Anderson, F. E. (1964). Monoamine Oxidase Inhibitors. Hydrazine Derivatives. Journal of Medicinal Chemistry, 7(5), 630-632. Available at: [Link]

  • Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. The Journal of pharmacology and experimental therapeutics, 374(1), 137-151. Available at: [Link]

  • Kumar, A., et al. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules, 26(11), 3196. Available at: [Link]

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Exploratory

potential biological activities of 2-(3-Methylphenoxy)propanohydrazide derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-(3-Methylphenoxy)propanohydrazide Derivatives Authored by: A Senior Application Scientist Foreword: The Hydrazone Scaffold - A Privileged Motif in M...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-(3-Methylphenoxy)propanohydrazide Derivatives

Authored by: A Senior Application Scientist

Foreword: The Hydrazone Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of drug discovery, certain chemical scaffolds repeatedly emerge as keystones for developing novel therapeutic agents. The hydrazide-hydrazone moiety (–CONH–N=CH–) is unequivocally one such "privileged structure."[1] Its significance stems from a unique combination of structural simplicity, synthetic accessibility, and profound biological versatility. The azomethine proton (–N=CH–) and the amide linkage provide crucial hydrogen bonding capabilities, allowing these molecules to interact with a wide array of biological targets.[1][2] For decades, researchers have successfully synthesized hydrazone derivatives demonstrating a remarkable spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumoral effects.[1][3][4]

This guide focuses on a specific, promising subclass: derivatives of 2-(3-Methylphenoxy)propanohydrazide . The rationale for exploring this core is twofold. First, the phenoxy acetic acid framework itself is associated with diverse biological properties.[5] Second, the introduction of a propanohydrazide side chain offers a versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By condensing the terminal hydrazide with various aldehydes and ketones, a library of derivatives can be generated, each with a unique electronic and steric profile, and consequently, a distinct biological activity profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a causal analysis of experimental design, detailed protocols for synthesis and evaluation, and a forward-looking perspective on the therapeutic potential of this chemical class.

Part 1: Synthesis and Chemical Characterization

The synthetic pathway to 2-(3-Methylphenoxy)propanohydrazide derivatives is a robust and well-established multi-step process. The logic behind this pathway is to first construct the stable core scaffold and then introduce diversity in the final step, which is an efficient strategy for building a chemical library for screening.

General Synthetic Strategy

The synthesis is typically achieved in three main stages:

  • Etherification: Formation of the phenoxy ester by reacting 3-methylphenol (m-cresol) with an α-haloester, such as ethyl 2-bromopropionate. This is a classic Williamson ether synthesis, forming the core ether linkage.

  • Hydrazinolysis: Conversion of the resulting ester to the corresponding hydrazide. This is accomplished by reacting the ester with hydrazine hydrate, which acts as a potent nucleophile, displacing the ethoxy group to form the 2-(3-Methylphenoxy)propanohydrazide intermediate.[6]

  • Condensation (Schiff Base Formation): The final step involves the reaction of the synthesized hydrazide with a variety of substituted aromatic or heterocyclic aldehydes (or ketones). This acid-catalyzed condensation reaction forms the terminal hydrazone (azomethine) linkage, yielding the target derivatives.[7][8]

Visualization of Synthetic Workflow

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 3-Methylphenol C Ethyl 2-(3-methylphenoxy)propanoate A->C K2CO3, Acetone B Ethyl 2-bromopropionate B->C E 2-(3-Methylphenoxy)propanohydrazide (Core Intermediate) C->E Ethanol, Reflux D Hydrazine Hydrate (NH2NH2·H2O) D->E G Final Hydrazone Derivative E->G Glacial Acetic Acid (cat.), Ethanol F Substituted Aldehyde (R-CHO) F->G

Caption: General three-step synthesis of target hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol is a generalized procedure based on common methodologies reported in the literature.[4][6]

Step 1: Synthesis of Ethyl 2-(3-methylphenoxy)propanoate

  • To a solution of 3-methylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (0.11 mol) dropwise to the reaction mixture.

  • Reflux the mixture with continuous stirring for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Pour the resulting residue into crushed ice. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with a 5% NaOH solution, then with water, and finally dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude ester, which can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

  • Dissolve the ethyl 2-(3-methylphenoxy)propanoate (0.1 mol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (99%, 0.2 mol) to the solution.

  • Reflux the mixture for 10-12 hours. The formation of a solid product may be observed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from ethanol to obtain pure 2-(3-Methylphenoxy)propanohydrazide.

Step 3: Synthesis of N'-[(E)-(Substituted-phenyl)methylidene]-2-(3-methylphenoxy)propanohydrazide (Final Hydrazone)

  • Dissolve 2-(3-Methylphenoxy)propanohydrazide (0.01 mol) in absolute ethanol (30 mL).

  • Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone derivative.

  • Characterize the final compound using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.

Part 2: Potential Biological Activities and Evaluation Protocols

The true value of this scaffold lies in its broad biological applicability. The following sections detail the most prominent potential activities, the scientific rationale behind them, and the standard protocols for their evaluation.

Antimicrobial Activity (Antibacterial & Antifungal)

Expertise & Experience: The antimicrobial potential of hydrazones is well-documented.[7][9] The proposed mechanism often involves the chelation of essential metal ions required for enzyme function in microorganisms or the disruption of cell membrane integrity. The lipophilicity of the molecule, heavily influenced by the substituent on the aromatic ring, plays a critical role in its ability to penetrate microbial cell walls.[2]

Data Presentation:

Compound IDSubstituent (R)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Ref.
5f 4-Nitro1.953.917.81[10]
5c 4-Chloro3.917.8115.62[2]
5d 2,4-Dichloro0.981.953.91[9]
Standard Ciprofloxacin0.50.25N/A[9]
Standard KetoconazoleN/AN/A1.0[11]
(Note: Data is representative of hydrazone derivatives and illustrates expected activity ranges.)

Trustworthiness (Self-Validating Protocol): The following protocol for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard method that includes positive and negative controls to ensure the validity of the results.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). Prepare a standardized inoculum of the microbial strains (e.g., ~5 x 10⁵ CFU/mL) in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. An indicator dye like resazurin can be added to aid visualization.

Visualization of Antimicrobial Screening Workflow:

G A Prepare Compound Stock (in DMSO) C Perform 2-Fold Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microorganism B->D C->D E Incubate Plate (24-48h, 37°C) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Analgesic Activities

Expertise & Experience: Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[12] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. Many hydrazone derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[12] The analgesic effect is often mechanistically linked to the anti-inflammatory action.

Data Presentation:

Compound IDSubstituent (R)Anti-inflammatory Activity (% Inhibition of Edema @ 3h)Analgesic Activity (% Protection, Writhing Test)Ref.
17c 4-Methoxy80%75%[13]
17i 4-Chloro78%82%[13]
5f 4-Nitro63%50%[12]
Standard Indomethacin75-85%80-90%[6]
(Note: Data is representative of hydrazone and related derivatives from in vivo models.)

Trustworthiness (Self-Validating Protocol): The carrageenan-induced paw edema model is a widely accepted acute inflammation model. The use of a standard reference drug like Indomethacin or Diclofenac is critical for validating the assay and contextualizing the activity of the test compounds.[14]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): Vehicle control (e.g., saline with Tween 80), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses (e.g., 10, 20, 40 mg/kg).

  • Administration: Administer the test compounds and standard drug intraperitoneally or orally 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100

Visualization of Anti-inflammatory Evaluation Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation & Measurement A Administer Vehicle, Standard, or Test Compound B Wait 1 hour A->B C Inject Carrageenan in Rat Paw B->C D Measure Paw Volume (0, 1, 2, 3, 4 hours) C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticonvulsant Activity

Expertise & Experience: The hydrazone scaffold is a cornerstone in the development of anticonvulsant agents.[15] Their mechanism can be multifactorial, potentially involving modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or interaction with other CNS targets.[16] Initial screening is typically performed using acute, generalized seizure models in rodents, such as the maximal electroshock (MES) test and the pentylenetetrazole (scPTZ) induced seizure test.

Data Presentation:

Compound IDSubstituent (R)Anticonvulsant Activity (scPTZ Test, % Protection @ 100 mg/kg)Neurotoxicity (Rotarod Test, % Deficit)Ref.
4d 2-Methoxy80%<10%[15]
4h 4-Methyl90%<10%[15]
4m 4-Nitro100%15%[15]
Standard Phenytoin100% (MES test)Varies[15]
Standard Sodium Valproate100%Varies[17]
(Note: Data is representative of hydrazone derivatives from in vivo models.)

Trustworthiness (Self-Validating Protocol): The pentylenetetrazole (PTZ) model is a standard screen for drugs effective against absence seizures. The protocol's integrity relies on a clear, quantifiable endpoint (clonic seizures) and comparison against both a vehicle control and a standard anticonvulsant drug.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

  • Animals and Grouping: Use Swiss albino mice (20-25g), divided into control, standard (e.g., Sodium Valproate), and test compound groups.

  • Administration: Administer the test compounds and standard drug intraperitoneally 30 minutes before PTZ injection.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes.

  • Endpoints: Record the latency (time to onset) of the first generalized clonic seizure and note whether the animal is protected from seizures. An animal is considered protected if no clonic seizure lasting more than 5 seconds occurs during the observation period.

  • Analysis: Calculate the percentage of animals protected in each group. Statistical analysis (e.g., Fisher's exact test) is used to determine significance.

Conclusion and Future Perspectives

The derivatives of 2-(3-Methylphenoxy)propanohydrazide represent a synthetically accessible and biologically versatile class of compounds. The evidence from analogous hydrazone structures strongly suggests their potential as lead compounds in multiple therapeutic areas, most notably as antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][3] The presence of the phenoxypropanohydrazide core provides a robust platform for medicinal chemists to fine-tune pharmacological activity and pharmacokinetic properties through systematic modification of the terminal aromatic ring.

Future research should focus on:

  • Lead Optimization: Synthesizing a focused library of derivatives based on initial screening hits to improve potency and selectivity.

  • Mechanistic Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and mechanisms of action, for instance, through enzyme inhibition assays (e.g., COX-1/COX-2) or electrophysiological studies on ion channels.[12][16]

  • In Vivo Profiling: Evaluating promising candidates in more advanced disease models and conducting preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties.

This structured approach will be crucial in translating the clear potential of the 2-(3-Methylphenoxy)propanohydrazide scaffold into tangible therapeutic candidates.

References

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Foundational

In Vitro Screening of 2-(3-Methylphenoxy)propanohydrazide for Antimicrobial Activity: A Technical Guide

Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This technical guide provides a comprehensive, in-depth framework for the in vitro screening of a specific hydrazide derivative, 2-(3-Methylphenoxy)propanohydrazide, for its antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and expert insights. The methodologies detailed herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring scientific integrity and reproducibility. We will first delineate a probable synthetic pathway for the target compound, followed by a meticulous, step-by-step guide to the essential antimicrobial screening assays, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar well diffusion method for preliminary screening.

Introduction: The Rationale for Screening 2-(3-Methylphenoxy)propanohydrazide

Hydrazide derivatives are characterized by the presence of an azometine -NHN=CH- group, which is a key structural motif responsible for their diverse pharmacological activities.[2][3] The antimicrobial potential of this class of compounds is well-documented, with some studies suggesting that their mechanism of action may involve the inhibition of crucial bacterial enzymes like DNA gyrase.[1][4] The specific compound, 2-(3-Methylphenoxy)propanohydrazide, has been selected for this guide due to its unique structural features, which may confer favorable antimicrobial properties. The phenoxy moiety is a common feature in many bioactive molecules, and its combination with the propanohydrazide side chain presents a novel candidate for antimicrobial screening.

This guide will provide a robust and validated workflow for assessing the antimicrobial efficacy of this compound against a panel of clinically relevant bacterial and fungal strains. By adhering to the rigorous standards set forth by the CLSI, the data generated from these protocols will be reliable and comparable to other studies in the field.[5]

Synthesis of 2-(3-Methylphenoxy)propanohydrazide

A plausible and efficient two-step synthesis of 2-(3-Methylphenoxy)propanohydrazide is proposed, commencing with the esterification of 3-methylphenol, followed by the reaction of the resulting ester with hydrazine hydrate.

Step 1: Synthesis of Ethyl 2-(3-Methylphenoxy)propanoate

This initial step involves an etherification reaction between 3-methylphenol and ethyl 2-bromopropionate.

  • Reaction Scheme:

    • 3-Methylphenol + Ethyl 2-bromopropionate → Ethyl 2-(3-methylphenoxy)propanoate + HBr

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenol (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the solution to act as a base.

    • Slowly add ethyl 2-bromopropionate (1.1 equivalents) to the reaction mixture.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 2-(3-methylphenoxy)propanoate.

Step 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

The final step is the conversion of the synthesized ester to the corresponding hydrazide.

  • Reaction Scheme:

    • Ethyl 2-(3-methylphenoxy)propanoate + Hydrazine hydrate → 2-(3-Methylphenoxy)propanohydrazide + Ethanol

  • Protocol:

    • Dissolve the purified ethyl 2-(3-methylphenoxy)propanoate (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Reflux the reaction mixture for 8-16 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2-(3-Methylphenoxy)propanohydrazide.

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

In Vitro Antimicrobial Screening: A Step-by-Step Guide

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of standardized and reproducible data.

Materials and Reagents
  • Test Compound: Synthesized and purified 2-(3-Methylphenoxy)propanohydrazide.

  • Microbial Strains: A panel of clinically relevant and quality control strains from the American Type Culture Collection (ATCC) is recommended.[6][7]

    • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212).

    • Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

    • Fungi: Candida albicans (ATCC 90028), Aspergillus brasiliensis (ATCC 16404).

  • Culture Media:

    • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.[3][5][8][9]

    • RPMI-1640 medium for fungi.

    • Sabouraud Dextrose Agar (SDA) for fungal culture maintenance.

  • Reagents and Consumables:

    • Dimethyl sulfoxide (DMSO) for dissolving the test compound.

    • Sterile 96-well microtiter plates.

    • Sterile petri dishes.

    • Micropipettes and sterile tips.

    • Incubators (35-37°C for bacteria, 30-35°C for fungi).

    • Spectrophotometer or McFarland standards for inoculum standardization.

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

Experimental Workflow

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_quantitative Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Analysis & Interpretation prep_compound Prepare Stock Solution of Test Compound agar_diffusion Agar Well Diffusion Assay (Qualitative Assessment) prep_compound->agar_diffusion mic_assay Broth Microdilution Assay (Determine MIC) prep_compound->mic_assay prep_media Prepare and Sterilize Culture Media prep_media->agar_diffusion prep_media->mic_assay prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->agar_diffusion prep_inoculum->mic_assay agar_diffusion->mic_assay If active mbc_assay Determine MBC/MFC mic_assay->mbc_assay data_analysis Analyze Inhibition Zones, MIC, and MBC/MFC Values mic_assay->data_analysis mbc_assay->data_analysis interpretation Interpret Results & Draw Conclusions data_analysis->interpretation

Caption: A streamlined workflow for the in vitro antimicrobial screening of a novel compound.

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

This method provides a qualitative assessment of the antimicrobial activity.[10][11]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes to a uniform depth.[8][9] Allow the agar to solidify.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Evenly swab the entire surface of the MHA plates with the standardized microbial suspension using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO at various concentrations) into the wells. Include a positive control (standard antibiotic) and a negative control (DMSO).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[12][13][14][15][16]

Broth_Microdilution_Workflow start Start prep_plate Prepare Serial Dilutions of Test Compound in 96-Well Plate start->prep_plate add_inoculum Add Standardized Microbial Inoculum to Each Well prep_plate->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Test Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 200 µL of the test compound solution (at the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).

  • Inoculum Preparation and Addition:

    • Prepare a microbial suspension and adjust it to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the standardized inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[12][14][15]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of the compound that kills 99.9% of the initial microbial population.[12][13]

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at the appropriate temperature and duration.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in no microbial growth on the agar plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[13]

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate interpretation and comparison.

Agar Well Diffusion Data
Test MicroorganismTest Compound Conc. (µg/mL)Zone of Inhibition (mm)Positive Control (Drug, Conc.)Zone of Inhibition (mm)
S. aureus ATCC 25923100[Data]Ciprofloxacin (5 µg)[Data]
50[Data]
E. coli ATCC 25922100[Data]Ciprofloxacin (5 µg)[Data]
50[Data]
C. albicans ATCC 90028100[Data]Amphotericin B (20 µg)[Data]
50[Data]
MIC and MBC Data
Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPositive Control (Drug)MIC (µg/mL)
S. aureus ATCC 25923[Data][Data][Data]Ciprofloxacin[Data]
E. coli ATCC 25922[Data][Data][Data]Ciprofloxacin[Data]
C. albicans ATCC 90028[Data][MFC Data][MFC/MIC Ratio]Amphotericin B[Data]

Note: For fungi, MBC is referred to as Minimum Fungicidal Concentration (MFC).

Interpretation of Results
  • MIC: The lower the MIC value, the more potent the antimicrobial activity of the compound.[15]

  • MBC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial action.[13]

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .

    • If MBC/MIC > 4, the compound is considered bacteriostatic .

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro antimicrobial screening of 2-(3-Methylphenoxy)propanohydrazide. By following the detailed synthetic and microbiological protocols, researchers can generate reliable and reproducible data to evaluate the potential of this novel compound as a new antimicrobial agent. The methodologies outlined, grounded in CLSI standards, ensure the integrity and validity of the experimental outcomes, which are crucial for the subsequent stages of drug discovery and development. The visual workflows and structured data presentation formats are designed to enhance clarity and facilitate the effective communication of scientific findings.

References

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6667. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 22(9), 1565. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Hardy Diagnostics. (n.d.). Mueller Hinton Media. [Link]

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  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

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Exploratory

A Strategic Guide to the Preliminary Toxicological Evaluation of 2-(3-Methylphenoxy)propanohydrazide

Preamble: Charting a Course for Safety Assessment In the landscape of drug discovery and chemical development, the initial assessment of a compound's toxicological profile is a critical checkpoint. It is a process govern...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for Safety Assessment

In the landscape of drug discovery and chemical development, the initial assessment of a compound's toxicological profile is a critical checkpoint. It is a process governed not by a rigid checklist, but by a strategic, tiered approach that balances scientific rigor with ethical and economic considerations. This guide addresses the preliminary toxicity evaluation of 2-(3-Methylphenoxy)propanohydrazide , a molecule belonging to the hydrazide class—a group known for a wide spectrum of biological activities.[1][2]

As no public-domain toxicological data for this specific compound currently exists, this document is structured as a comprehensive, field-proven strategy. It outlines the logical progression of studies, from computational prediction to in vitro and in vivo assays, that a drug development professional would undertake. Our directive is to not only describe the protocols but to elucidate the scientific rationale—the why—behind each experimental choice, ensuring a self-validating and robust preliminary safety profile.

Compound Profile and Initial Considerations

Before embarking on experimental studies, a thorough understanding of the test article is paramount.

  • Compound: 2-(3-Methylphenoxy)propanohydrazide

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Chemical Class: Hydrazide. This class is of particular interest as some hydrazide-containing compounds can be associated with specific toxicities, necessitating a careful evaluation.[3]

  • Structure:

| |-- CH₃ \ / C₆H₄


  • Physicochemical Properties: Preliminary data on solubility, logP, and stability must be established. These parameters are critical for designing appropriate vehicle formulations for dosing in subsequent in vitro and in vivo studies.

Tier 1: In Silico Toxicity Prediction – The Digital First Pass

The principle of the Three Rs (Replacement, Reduction, and Refinement) in animal testing compels us to begin with non-animal methods. In silico, or computational, toxicology provides a rapid, cost-effective initial screen to identify potential liabilities and guide further testing.[4][5]

Rationale: By comparing the chemical structure of 2-(3-Methylphenoxy)propanohydrazide against vast databases of compounds with known toxicities, we can predict its potential to cause adverse effects. This is achieved through Quantitative Structure-Activity Relationship (QSAR) models and knowledge-based systems that identify "toxicophores"—substructures known to be linked to specific toxicities.[4][6]

Methodology:

  • Model Selection: Utilize a validated software suite (e.g., Lhasa Limited's Derek Nexus, TOPKAT) that includes models for key endpoints.

  • Endpoint Prediction: Focus on critical preliminary endpoints:

    • Bacterial Mutagenicity (Ames Test)

    • Chromosomal Damage (in vitro and in vivo)

    • Carcinogenicity

    • Skin Sensitization

    • Hepatotoxicity

  • Data Analysis: The output will be a series of alerts, indicating whether the molecule or its potential metabolites possess structural features associated with toxicity. A "plausible" or "probable" alert does not confirm toxicity but mandates specific experimental verification.

Workflow: Tiered Toxicity Assessment Strategy

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Genotoxicity cluster_2 Tier 3: In Vivo Systemic Toxicity cluster_3 Decision Point in_silico In Silico Toxicity Prediction (QSAR, Derek Nexus) ames Bacterial Reverse Mutation (Ames Test - OECD 471) in_silico->ames Guides Assay Design micronucleus In Vitro Micronucleus (OECD 487) in_silico->micronucleus acute_oral Acute Oral Toxicity (Acute Toxic Class - OECD 423) ames->acute_oral If Negative micronucleus->acute_oral If Negative assessment Integrated Risk Assessment & Go/No-Go Decision acute_oral->assessment

Caption: A tiered approach to preliminary toxicity testing.

Tier 2: In Vitro Genotoxicity Assessment

Genotoxicity testing is a cornerstone of safety assessment, as the potential to damage genetic material is linked to carcinogenicity and heritable diseases. A standard battery includes a test for gene mutation and a test for chromosomal damage.[7]

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Rationale: The Ames test is a widely used and accepted initial screen for identifying substances that can cause gene mutations.[8][9][10] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result occurs when the test compound causes a mutation that restores the gene function, allowing the bacteria to grow on a medium lacking the amino acid.[8][11] The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[9][11]

Experimental Protocol:

  • Strain Selection: Use a minimum of five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range, aiming for the highest concentration to be 5000 µ g/plate or the limit of solubility.

  • Main Experiment (Plate Incorporation Method): a. Prepare molten top agar (approx. 45°C). b. To a sterile tube, add: * 0.1 mL of bacterial culture. * 0.1 mL of the test article solution (or vehicle control). * 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation). c. Vortex briefly and add 2.0 mL of top agar. d. Pour the mixture onto minimal glucose agar plates and allow to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in revertant colonies that is at least double the vehicle control count.

  • Controls:

    • Negative (Vehicle) Control: The solvent used to dissolve the test article.

    • Positive Controls: Known mutagens specific to each bacterial strain, both with and without S9 activation, to ensure the test system is functioning correctly.

Ames Test Experimental Workflow

G start Start prep_cultures Prepare Bacterial Cultures (e.g., S. typhimurium TA100) start->prep_cultures prep_test_article Prepare Test Article Dilutions & Controls start->prep_test_article mix Combine in Tube: - Bacteria - Test Article - S9 Mix / Buffer prep_cultures->mix prep_test_article->mix add_agar Add Molten Top Agar mix->add_agar plate Pour onto Minimal Glucose Agar Plate add_agar->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data vs. Controls count->analyze end Conclusion: Mutagenic Potential analyze->end

Caption: Workflow for the Ames Plate Incorporation Assay.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Rationale: This assay detects chromosomal damage. Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosome fragments or whole chromosomes left behind during cell division.[12] An increase in micronucleated cells indicates the test article is either a clastogen (breaks chromosomes) or an aneugen (affects chromosome number).[12] This test is often preferred over the more laborious chromosomal aberration assay.[7]

Experimental Protocol:

  • Cell Line Selection: Use a validated cell line such as human peripheral blood lymphocytes (HPBLs), TK6, or Chinese Hamster Ovary (CHO) cells.[7][13]

  • Cytotoxicity Assay: A preliminary range-finding study is conducted to determine the concentrations of the test article that cause approximately 50-60% cytotoxicity. This ensures the main experiment is conducted at relevant, non-lethal concentrations.

  • Main Experiment: a. Culture cells in the presence of at least three concentrations of the test article, alongside vehicle and positive controls. b. Exposure Periods: * Short-term (3-6 hours): Conducted with and without S9 metabolic activation. * Long-term (1.5-2 cell cycles): Conducted without S9 activation.[7] c. Cytokinesis Block: Add Cytochalasin B (if required by the cell line) to block cell division at the two-cell stage, which makes scoring micronuclei in cells that have divided easier.[14]

  • Harvesting and Staining: Harvest cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Scoring: Using fluorescence microscopy or flow cytometry, score at least 2000 cells per concentration for the presence of micronuclei.[7][14]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Parameter Bacterial Reverse Mutation (Ames) In Vitro Micronucleus
Test System S. typhimurium, E. coli strainsMammalian cell lines (e.g., TK6, CHO)
Endpoint Gene mutation (reversion)Chromosomal damage (micronuclei)
Metabolic Activation Yes (S9 fraction)Yes (S9 fraction)
Guideline OECD 471OECD 487
Primary Outcome Number of revertant coloniesFrequency of micronucleated cells

Tier 3: In Vivo Acute Systemic Toxicity

If the in vitro genotoxicity assays are negative, the next logical step is a preliminary in vivo study to assess systemic toxicity after a single administration of the compound.

Acute Toxic Class Method - OECD 423

Rationale: This method provides an estimate of a substance's acute oral toxicity and allows for its classification according to the Globally Harmonised System (GHS).[15] It is a stepwise procedure that uses a minimal number of animals (typically 3 per step) and avoids using death as a primary endpoint, focusing instead on signs of evident toxicity.[16] This is a more ethical refinement of the traditional LD50 test.[15][17]

Experimental Protocol:

  • Animal Model: Use a standard rodent strain, typically female Wistar or Sprague-Dawley rats, as females are often slightly more sensitive.[16] Animals are acclimatized for at least 5 days prior to dosing.[16]

  • Dose Administration: Administer the compound in a single oral dose by gavage. The vehicle should be aqueous if possible; otherwise, an oil like corn oil can be used.[17] The volume should generally not exceed 1 mL/100g body weight.[17]

  • Stepwise Dosing Procedure: a. Starting Dose: Based on any available information, a starting dose is selected from fixed levels: 5, 50, 300, or 2000 mg/kg.[16] If no information exists, a starting dose of 300 mg/kg is recommended.[16] b. Dosing: Dose a group of 3 animals. c. Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and mortality.[16][18] Body weights are recorded weekly.

  • Decision Logic: The outcome of the first group determines the next step:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, the procedure is repeated at a higher or lower dose level with another group of 3 animals until a clear outcome is reached.

  • Endpoint: The primary endpoint is the GHS classification based on the dose levels that produce mortality or evident toxicity. A gross necropsy of all animals is performed at the end of the study.

OECD 423 Decision-Making Flowchart

G start Start: Dose 3 Animals at 300 mg/kg observe Observe for 14 Days start->observe decision1 Outcome? observe->decision1 outcome_0_1 0 or 1 Animal Dies decision1->outcome_0_1 outcome_2_3 2 or 3 Animals Die decision1->outcome_2_3 dose_up Dose 3 New Animals at 2000 mg/kg outcome_0_1->dose_up dose_down Dose 3 New Animals at 50 mg/kg outcome_2_3->dose_down classify_low Classify & Stop outcome_2_3->classify_low decision2 Outcome? dose_up->decision2 decision3 Outcome? dose_down->decision3 classify_high Classify & Stop decision2->classify_high Based on mortality classify_mid Classify & Stop decision3->classify_mid Based on mortality

Sources

Foundational

An In-depth Technical Guide to the Therapeutic Potential of 2-(3-Methylphenoxy)propanohydrazide

Abstract The escalating challenges of drug resistance and the demand for novel therapeutic agents with improved safety profiles necessitate the exploration of new chemical entities. Hydrazide derivatives have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating challenges of drug resistance and the demand for novel therapeutic agents with improved safety profiles necessitate the exploration of new chemical entities. Hydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the therapeutic potential of a specific analogue, 2-(3-Methylphenoxy)propanohydrazide. While direct experimental data on this compound is nascent, this guide synthesizes information from structurally related phenoxyhydrazide and hydrazone derivatives to build a strong rationale for its investigation as a potential anti-inflammatory and anticancer agent. We will delve into its chemical synthesis and characterization, propose putative mechanisms of action based on established structure-activity relationships, and provide detailed, field-proven protocols for its comprehensive in vitro and in vivo evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Promise of the Hydrazide Scaffold

Hydrazides and their derivatives, hydrazones, are a class of organic compounds characterized by the presence of a CONHNH moiety. This functional group imparts unique physicochemical properties that have been exploited in the development of numerous therapeutic agents.[1] Historically, hydrazides have been the cornerstone of various treatments, including antitubercular drugs like isoniazid and antidepressants.[2] Modern research continues to unveil their diverse pharmacological activities, which include anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2]

The therapeutic versatility of hydrazides stems from their ability to act as bioisosteres for other functional groups, form stable complexes with metal ions, and participate in various biological interactions. The phenoxy moiety, when incorporated into the hydrazide scaffold, can further enhance biological activity by influencing lipophilicity and providing additional sites for interaction with biological targets. This guide focuses on 2-(3-Methylphenoxy)propanohydrazide, a compound that combines these key structural features and thus holds significant promise for further investigation.

Synthesis and Characterization of 2-(3-Methylphenoxy)propanohydrazide

The synthesis of 2-(3-Methylphenoxy)propanohydrazide is a multi-step process that begins with commercially available starting materials. The general synthetic route is outlined below, followed by a detailed experimental protocol.

Synthetic Pathway

The synthesis typically involves the esterification of 2-(3-methylphenoxy)propanoic acid followed by hydrazinolysis of the resulting ester.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-(3-methylphenoxy)propanoic_acid 2-(3-methylphenoxy)propanoic acid Methyl_2-(3-methylphenoxy)propanoate Methyl 2-(3-methylphenoxy)propanoate 2-(3-methylphenoxy)propanoic_acid->Methyl_2-(3-methylphenoxy)propanoate Reflux Methanol Methanol (CH3OH) Catalyst (e.g., H2SO4) Methanol->Methyl_2-(3-methylphenoxy)propanoate 2-(3-Methylphenoxy)propanohydrazide 2-(3-Methylphenoxy)propanohydrazide Methyl_2-(3-methylphenoxy)propanoate->2-(3-Methylphenoxy)propanohydrazide Reflux in Ethanol Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_Hydrate->2-(3-Methylphenoxy)propanohydrazide

Caption: Synthetic pathway for 2-(3-Methylphenoxy)propanohydrazide.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-(3-methylphenoxy)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of Methyl 2-(3-methylphenoxy)propanoate

  • In a round-bottom flask, dissolve 2-(3-methylphenoxy)propanoic acid (1 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Step 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

  • Dissolve the synthesized methyl 2-(3-methylphenoxy)propanoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-(3-Methylphenoxy)propanohydrazide, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 2-(3-Methylphenoxy)propanohydrazide should be confirmed using a combination of analytical techniques.

Technique Expected Observations
Melting Point A sharp and defined melting point range indicates high purity.
FT-IR (cm⁻¹) Presence of characteristic peaks for N-H stretching (around 3300-3200), C=O stretching (around 1650), and C-O-C stretching (around 1250-1050).
¹H NMR Signals corresponding to aromatic protons, the methyl group on the phenyl ring, the methine proton, the methyl group on the propanoyl chain, and the hydrazide protons (NH and NH₂).
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O₂ = 194.23 g/mol ).

Postulated Therapeutic Potential and Mechanism of Action

While direct biological data for 2-(3-Methylphenoxy)propanohydrazide is limited, the extensive research on structurally similar phenoxyhydrazide and hydrazone derivatives provides a strong basis for postulating its therapeutic potential, primarily in the areas of anti-inflammatory and anticancer activity.

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Phenoxyacetohydrazide derivatives have shown promise as anti-inflammatory agents. For instance, certain morpholine-substituted phenoxyacetohydrazides have demonstrated potent in vitro anti-inflammatory activity by stabilizing human red blood cell membranes and have shown in vivo efficacy in carrageenan-induced paw edema models.[3]

Putative Mechanism of Action: The anti-inflammatory effects of such compounds are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Molecular docking studies on related compounds have shown strong binding affinities towards COX-1 and COX-2.[3]

Anti_Inflammatory_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 2-(3-Methylphenoxy)propanohydrazide (Hypothesized) Compound->COX Inhibition Compound->LOX Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Anticancer Potential

The hydrazone moiety is a common feature in many compounds exhibiting anticancer activity. Phenolic N-acylhydrazones have demonstrated selective cytotoxicity towards cancer cell lines.[4] The antiproliferative activity of such compounds is often linked to their ability to induce apoptosis and cell cycle arrest.

Putative Mechanism of Action: The anticancer effects of hydrazone derivatives can be multifactorial. They have been shown to inhibit various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[5] Additionally, some derivatives can induce oxidative stress within cancer cells, leading to apoptosis. The phenoxy group can contribute to the molecule's ability to intercalate with DNA or interact with key enzymes in cancer cell proliferation.

Anticancer_Pathway Cancer_Cell Cancer Cell Signaling_Pathways Proliferation Signaling Pathways (e.g., Kinases) Cancer_Cell->Signaling_Pathways Cell_Cycle_Progression Cell Cycle Progression Signaling_Pathways->Cell_Cycle_Progression Apoptosis_Evasion Evasion of Apoptosis Signaling_Pathways->Apoptosis_Evasion Proliferation Uncontrolled Proliferation Cell_Cycle_Progression->Proliferation Apoptosis_Evasion->Proliferation Compound 2-(3-Methylphenoxy)propanohydrazide (Hypothesized) Compound->Signaling_Pathways Inhibition Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Apoptosis_Induction->Cancer_Cell Cell Death

Caption: Hypothesized anticancer mechanism of action.

Experimental Protocols for Therapeutic Evaluation

A systematic evaluation of the therapeutic potential of 2-(3-Methylphenoxy)propanohydrazide requires a tiered approach, starting with in vitro assays to establish preliminary activity and mechanism, followed by in vivo studies to assess efficacy and safety in a physiological context.

In Vitro Evaluation

4.1.1. Anti-inflammatory Activity

  • Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This assay assesses the ability of the compound to protect HRBCs from lysis induced by hypotonicity or heat, which is analogous to the stabilization of lysosomal membranes.[3][6]

    • Prepare a 10% suspension of HRBCs from fresh human blood.

    • Incubate various concentrations of the test compound with the HRBC suspension in both isotonic and hypotonic buffer systems.

    • Induce hemolysis by heat (e.g., 56°C for 30 min).

    • Centrifuge the samples and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

    • Calculate the percentage of membrane stabilization relative to a positive control (e.g., diclofenac sodium).

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: Commercially available enzyme immunoassay (EIA) kits can be used to determine the IC₅₀ values of the compound against COX-1 and COX-2. This helps to assess its potency and selectivity.

4.1.2. Anticancer Activity

  • MTT Cell Proliferation Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.[7]

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

  • Apoptosis Assay by Flow Cytometry: This assay quantifies the percentage of apoptotic and necrotic cells after treatment with the compound.

    • Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Evaluation

4.2.1. Anti-inflammatory Activity

  • Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.[3]

    • Administer the test compound orally or intraperitoneally to rats.

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema compared to the control group.

4.2.2. Anticancer Activity

  • Xenograft Tumor Model in Nude Mice: This model assesses the in vivo efficacy of the compound against human tumors.[8]

    • Implant human cancer cells (e.g., a cell line that showed sensitivity in vitro) subcutaneously into the flank of immunodeficient nude mice.

    • Once tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Administer the test compound at various doses and schedules (e.g., daily oral gavage).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow Synthesis Synthesis & Characterization of 2-(3-Methylphenoxy)propanohydrazide In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Anti_Inflammatory_In_Vitro Anti-inflammatory Assays (HRBC, COX Inhibition) In_Vitro_Screening->Anti_Inflammatory_In_Vitro Anticancer_In_Vitro Anticancer Assays (MTT, Apoptosis) In_Vitro_Screening->Anticancer_In_Vitro In_Vivo_Studies In Vivo Studies Anti_Inflammatory_In_Vitro->In_Vivo_Studies Anticancer_In_Vitro->In_Vivo_Studies Anti_Inflammatory_In_Vivo Anti-inflammatory Models (Carrageenan Paw Edema) In_Vivo_Studies->Anti_Inflammatory_In_Vivo Anticancer_In_Vivo Anticancer Models (Xenograft) In_Vivo_Studies->Anticancer_In_Vivo Lead_Optimization Lead Optimization & Further Preclinical Development Anti_Inflammatory_In_Vivo->Lead_Optimization Anticancer_In_Vivo->Lead_Optimization

Caption: A workflow for the therapeutic evaluation of the compound.

Conclusion and Future Directions

2-(3-Methylphenoxy)propanohydrazide represents a promising, yet underexplored, chemical entity with significant therapeutic potential. Based on the well-established biological activities of the broader class of phenoxyhydrazide and hydrazone derivatives, there is a strong rationale for its investigation as a novel anti-inflammatory and anticancer agent. The synthetic route to this compound is straightforward, and a clear path for its comprehensive biological evaluation has been outlined in this guide.

Future research should focus on the direct synthesis and characterization of 2-(3-Methylphenoxy)propanohydrazide, followed by the systematic in vitro and in vivo screening detailed herein. Elucidation of its precise mechanism of action through molecular docking studies, enzymatic assays, and western blot analysis of key signaling proteins will be critical for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenoxy and propanohydrazide moieties, will also be instrumental in optimizing its potency and selectivity. This technical guide provides the foundational knowledge and experimental framework necessary to unlock the therapeutic potential of this promising compound.

References

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  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]

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  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]

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  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

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Exploratory

A Technical Guide to the Synthesis of Novel Heterocyclic Scaffolds from 2-(3-Methylphenoxy)propanohydrazide

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 2-(3-Methylphenoxy)propanohydrazide as a versatile precursor for the construction of medicinally relevant heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 2-(3-Methylphenoxy)propanohydrazide as a versatile precursor for the construction of medicinally relevant heterocyclic compounds. We present detailed, field-proven protocols for the synthesis of 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure reproducibility and a deep understanding of the chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a common starting material for the efficient generation of diverse molecular scaffolds.

Introduction

Phenoxyacetic acid derivatives and their corresponding hydrazides are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The hydrazide functional group, in particular, is a powerful and versatile building block for chemical synthesis. Its nucleophilic nature allows for a wide range of cyclization reactions, providing access to a variety of five-membered heterocyclic rings.

Heterocyclic compounds are of paramount importance in drug discovery, as they are integral components of a vast number of natural products and synthetic drugs.[1] Five-membered heterocycles such as thiadiazoles, oxadiazoles, and triazoles are established pharmacophores known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The strategic incorporation of these rings into a larger molecular framework, such as one containing a phenoxy moiety, is a common strategy in the design of new therapeutic agents.

This guide details the transformation of 2-(3-Methylphenoxy)propanohydrazide, a readily accessible precursor, into several key heterocyclic systems. We will explore the chemical logic behind these syntheses, providing robust experimental procedures that serve as a practical resource for laboratory application.

Core Synthetic Workflow

The central theme of this guide is the strategic use of 2-(3-Methylphenoxy)propanohydrazide as a divergent precursor. The following workflow diagram illustrates the synthetic pathways detailed in this document.

G cluster_thiadiazole 1,3,4-Thiadiazoles cluster_oxadiazole 1,3,4-Oxadiazoles cluster_triazole 1,2,4-Triazoles cluster_pyrazole Pyrazoles start Ethyl 2-(3-methylphenoxy)propanoate hydrazide 2-(3-Methylphenoxy)propanohydrazide (1) start->hydrazide Hydrazine Hydrate thiadiazole 5-Substituted-1,3,4-thiadiazol-2-thiol (2) hydrazide->thiadiazole 1. CS₂ / KOH 2. Acidification hydrazone N'-Arylmethylene Propanohydrazide (3) hydrazide->hydrazone Ar-CHO thiosemicarbazide N-Aryl Carbothioamide (5) hydrazide->thiosemicarbazide Ar-NCS pyrazole Pyrazol-3-one Derivative (7) hydrazide->pyrazole 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) thiadiazole_deriv Thioether Derivatives thiadiazole->thiadiazole_deriv Alkylation oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole (4) hydrazone->oxadiazole Oxidative Cyclization triazole 5-Substituted-4-aryl- 1,2,4-triazole-3-thiol (6) thiosemicarbazide->triazole Base-catalyzed Cyclization G R_NHNH2 Hydrazide (1) Intermediate1 Potassium Dithiocarbazate R_NHNH2->Intermediate1 + CS₂ / KOH Ethanol, Reflux Thiadiazole 1,3,4-Thiadiazol-2-thiol (2) Intermediate1->Thiadiazole H₂O, HCl (Acidification & Cyclization) G Hydrazide Hydrazide (1) Hydrazone N'-Arylmethylenehydrazide (3) Hydrazide->Hydrazone + Ar-CHO Ethanol, Acetic Acid (cat.), Reflux Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole (4) Hydrazone->Oxadiazole + Acetic Anhydride Reflux G Hydrazide Hydrazide (1) Thiosemicarbazide Carbothioamide Intermediate (5) Hydrazide->Thiosemicarbazide + Ar-NCS Ethanol, Reflux Triazole 1,2,4-Triazole-3-thiol (6) Thiosemicarbazide->Triazole NaOH (aq.), Reflux (Cyclization) G Hydrazide Hydrazide (1) Pyrazolone Pyrazol-3-one (7) Hydrazide->Pyrazolone + Ethyl Acetoacetate Ethanol, Acetic Acid (cat.), Reflux

Sources

Protocols & Analytical Methods

Method

experimental protocol for synthesizing 2-(3-Methylphenoxy)propanohydrazide

An Application Guide to the Synthesis of 2-(3-Methylphenoxy)propanohydrazide Abstract This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(3-Methylphenoxy)propanohydrazide, a val...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-(3-Methylphenoxy)propanohydrazide

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(3-Methylphenoxy)propanohydrazide, a valuable intermediate for pharmaceutical and agrochemical research. The synthesis begins with a phase-transfer catalyzed O-acylation of 3-methylphenol with 2-chloropropionyl chloride to yield the intermediate ester, 2-(3-methylphenoxy)propanoate. This is followed by hydrazinolysis using hydrazine hydrate to produce the final hydrazide compound. This guide is intended for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations of chemical principles, critical safety protocols, and methods for purification and characterization.

Introduction and Significance

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities. 2-(3-Methylphenoxy)propanohydrazide serves as a key building block for creating more complex molecules with potential therapeutic applications. The phenoxy-propanohydrazide scaffold is of particular interest due to its structural features, which can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.

The described synthetic pathway is designed for efficiency and scalability. The initial esterification is achieved under mild biphasic conditions using a phase-transfer catalyst, which enhances reaction rates and yields by facilitating the transport of the phenoxide ion into the organic phase.[1][2] The subsequent conversion of the ester to the hydrazide is a robust and high-yielding nucleophilic acyl substitution reaction.[3]

Overall Reaction Scheme

Step 1: Esterification Step 1: Esterification of 3-methylphenol

3-Methylphenol reacts with 2-chloropropionyl chloride in the presence of sodium hydroxide and a phase-transfer catalyst to form Ethyl 2-(3-methylphenoxy)propanoate.

Step 2: Hydrazinolysis Step 2: Hydrazinolysis of the intermediate ester

The intermediate ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final product, 2-(3-Methylphenoxy)propanohydrazide.

Critical Safety and Handling Precautions

This protocol involves hazardous chemicals that require strict adherence to safety procedures.

  • Hydrazine Hydrate (N₂H₄·H₂O) : This substance is highly corrosive, acutely toxic, a suspected human carcinogen, and can cause severe skin and eye damage.[4][5] All manipulations must be performed in a certified chemical fume hood.[5] Personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and butyl rubber or nitrile gloves, is mandatory.[6][7] Avoid inhalation of vapors and any skin or eye contact.[6][8] In case of exposure, seek immediate medical attention.[5]

  • 2-Chloropropionyl Chloride : This is a corrosive and lachrymatory (tear-inducing) substance. It reacts violently with water and alcohols. Handle only in a chemical fume hood with appropriate PPE.

  • Sodium Hydroxide (NaOH) : A strong base that is corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Solvents : Dichloromethane (CH₂Cl₂) is a suspected carcinogen. Toluene and Ethanol are flammable. Handle all solvents in a well-ventilated area or fume hood, away from ignition sources.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3-Methylphenol (m-Cresol)C₇H₈O108.14≥99%Standard Supplier
2-Chloropropionyl chlorideC₃H₄Cl₂O126.97≥98%Standard Supplier
Sodium Hydroxide (NaOH)NaOH40.00≥97%Standard Supplier
Tetrabutylammonium Bromide (TBABr)C₁₆H₃₆BrN322.37≥98%Standard Supplier
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93ACS GradeStandard Supplier
Hydrazine Hydrate (55-64%)N₂H₄·H₂O50.0655%Standard Supplier
Ethanol (EtOH)C₂H₅OH46.07≥99.5%Standard Supplier
Hydrochloric Acid (HCl)HCl36.461 M aq.Standard Supplier
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq.Standard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37GranularStandard Supplier
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Addition funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

  • Standard laboratory glassware

Experimental Protocol

Part A: Synthesis of 2-(3-Methylphenoxy)propanoate (Intermediate)

This procedure is adapted from established phase-transfer catalysis methods for esterifying phenols.[1][2]

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylphenol (5.41 g, 50 mmol) and tetrabutylammonium bromide (0.81 g, 2.5 mmol) in 50 mL of dichloromethane.

  • Base Addition : In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 40 mL of deionized water. Cool this solution in an ice bath and then add it to the flask containing the phenol.

  • Acylation : Cool the biphasic mixture in the flask to 0-5 °C using an ice bath. Dissolve 2-chloropropionyl chloride (7.0 g, 55 mmol) in 20 mL of dichloromethane and add this solution to an addition funnel.

  • Reaction Execution : Add the 2-chloropropionyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of 3-methylphenol.

  • Work-up and Isolation :

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil, 2-(3-methylphenoxy)propanoate, can be purified by vacuum distillation or used directly in the next step if deemed sufficiently pure by ¹H NMR analysis.

Part B: Synthesis of 2-(3-Methylphenoxy)propanohydrazide (Final Product)

This step employs a standard hydrazinolysis protocol for converting esters to hydrazides.[3][9]

  • Reaction Setup : Place the crude 2-(3-methylphenoxy)propanoate (assuming ~50 mmol theoretical yield) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition : Add 50 mL of ethanol to dissolve the ester. To this solution, add hydrazine hydrate (7.5 mL, ~150 mmol, 3 equivalents) dropwise. CAUTION : The addition may be exothermic.[9]

  • Reaction Execution : Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC. A white precipitate of the product may form as the reaction proceeds.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification : The crude 2-(3-Methylphenoxy)propanohydrazide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a white crystalline solid. Dry the purified product under vacuum.

Workflow and Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_purification Purification & Analysis R1 3-Methylphenol S1 Step A: Esterification (Phase-Transfer Catalysis) R1->S1 R2 2-Chloropropionyl Chloride R2->S1 R3 Hydrazine Hydrate S2 Step B: Hydrazinolysis (Reflux in Ethanol) R3->S2 PU1 Aqueous Workup & Extraction S1->PU1 I1 Intermediate: 2-(3-Methylphenoxy)propanoate I1->S2 PU2 Precipitation & Recrystallization S2->PU2 P1 Final Product: 2-(3-Methylphenoxy)propanohydrazide AN1 Characterization (NMR, IR, MP) P1->AN1 PU1->I1 PU2->P1

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-(3-Methylphenoxy)propanohydrazide

Introduction: The Hydrazide Moiety as a Privileged Scaffold in Drug Discovery The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its versatile chemical properties and its presence in n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrazide Moiety as a Privileged Scaffold in Drug Discovery

The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its versatile chemical properties and its presence in numerous clinically approved drugs.[1][2] Compounds containing a hydrazide moiety (R-CO-NH-NH₂) exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4] Their ability to act as nucleophiles and form stable hydrazones, coupled with their potential to serve as covalent or reversible inhibitors of enzymes like proteases and kinases, makes them attractive candidates for drug discovery campaigns.[5][6]

This document provides detailed application notes and protocols for the use of 2-(3-Methylphenoxy)propanohydrazide , a novel investigational compound, in high-throughput screening (HTS) to identify new bioactive agents. We will explore its application in both biochemical and cell-based screening paradigms, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively deploy this molecule in their discovery workflows.

Compound Profile: 2-(3-Methylphenoxy)propanohydrazide

While 2-(3-Methylphenoxy)propanohydrazide is a novel entity for screening, its structural features suggest significant potential. The phenoxy-propanohydrazide core provides a semi-rigid backbone amenable to forming key interactions with biological targets. The hydrazide group, as the primary pharmacophore, can engage in hydrogen bonding and potentially form covalent adducts with susceptible enzymatic residues.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂(Calculated)
Molecular Weight194.23 g/mol (Calculated)
Predicted LogP~0.8(Chemically similar compounds)[7]
Hydrogen Bond Donors3(Calculated)[7]
Hydrogen Bond Acceptors4(Calculated)[7]
Polar Surface Area56.43 Ų(Chemically similar compounds)[7]

Application Note 1: Biochemical Screening for Novel Enzyme Inhibitors

Principle: High-throughput screening is a foundational methodology in modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[8][9] This protocol details a generalized biochemical assay to identify inhibitors of a purified enzyme using 2-(3-Methylphenoxy)propanohydrazide as a test agent. The assay is designed to be adaptable for various enzyme classes, with a focus on proteases as an example. The core principle relies on measuring the enzymatic conversion of a fluorogenic or colorimetric substrate in the presence and absence of the test compound. A reduction in signal indicates potential inhibition.[5][10] Given the reactive potential of the hydrazide moiety, a pre-incubation step is included to assess time-dependent or covalent inhibition.[5]

Workflow for Biochemical HTS:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (2-(3-Methylphenoxy)propanohydrazide serial dilution in DMSO) Dispense_Compound Dispense Compound to Assay Plate Compound_Plate->Dispense_Compound Assay_Plate Assay Plate (384-well) Dispense_Enzyme Add Enzyme Solution Dispense_Compound->Dispense_Enzyme Pre_incubation Pre-incubation (e.g., 30 min at RT) Dispense_Enzyme->Pre_incubation Dispense_Substrate Add Fluorogenic Substrate Pre_incubation->Dispense_Substrate Kinetic_Read Kinetic Read on Plate Reader (Fluorescence over time) Dispense_Substrate->Kinetic_Read Calculate_Activity Calculate % Inhibition Kinetic_Read->Calculate_Activity Dose_Response Generate Dose-Response Curves Calculate_Activity->Dose_Response Determine_IC50 Determine IC₅₀ Values Dose_Response->Determine_IC50

Caption: Workflow for a typical biochemical HTS enzyme inhibition assay.

Detailed Protocol: Protease Inhibition Assay

This protocol is designed for a 384-well plate format and can be adapted for other densities.[9]

1. Materials and Reagents:

  • Enzyme: Purified protease of interest (e.g., Caspase-3, Trypsin).

  • Substrate: Corresponding fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3).

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2).

  • Test Compound: 10 mM stock of 2-(3-Methylphenoxy)propanohydrazide in 100% DMSO.

  • Positive Control: Known inhibitor for the target enzyme (e.g., Ac-DEVD-CHO for Caspase-3).

  • Plates: Low-volume 384-well black assay plates.

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence intensity detection.[8][11]

2. Methods:

  • Compound Plating:

    • Create a serial dilution of the 2-(3-Methylphenoxy)propanohydrazide stock solution in DMSO to generate a concentration range for dose-response analysis (e.g., 10 mM to 0.1 µM).

    • Using an automated liquid handler, dispense 100 nL of the compound dilutions, DMSO (negative control), and positive control inhibitor into the appropriate wells of the 384-well assay plate.

  • Assay Procedure:

    • Prepare the enzyme solution by diluting the enzyme stock in cold assay buffer to a 2X final concentration.

    • Dispense 10 µL of the 2X enzyme solution into each well of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.

    • Pre-incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare the substrate solution by diluting the substrate stock in assay buffer to a 2X final concentration (typically at or below its Km value for competitive inhibitor identification).[10]

    • To initiate the reaction, dispense 10 µL of the 2X substrate solution into each well.

    • Immediately transfer the plate to a microplate reader and begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 355/460 nm) every minute for 30-60 minutes.

3. Data Analysis:

  • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic read.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative_control - V_background))

  • For dose-response plates, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assess the quality of the screen by calculating the Z'-factor from the positive and negative controls. A Z' > 0.5 is considered excellent for HTS.[9]

Application Note 2: Cell-Based Phenotypic Screening

Principle: Phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target.[12][13] This approach is powerful for discovering first-in-class drugs and understanding complex disease biology.[14] This protocol describes a high-content imaging-based assay to screen 2-(3-Methylphenoxy)propanohydrazide for its ability to protect cells from oxidative stress, a key pathological feature in many diseases.[15]

Workflow for Phenotypic HTS:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture and Seed Cells (e.g., ARPE-19 cells in 384-well plates) Treat_Cells Treat Cells with Compound Cell_Culture->Treat_Cells Compound_Plate Prepare Compound Plate Compound_Plate->Treat_Cells Incubate_1 Incubate (e.g., 24 hours) Treat_Cells->Incubate_1 Induce_Stress Induce Oxidative Stress (e.g., add tert-butyl hydroperoxide) Incubate_1->Induce_Stress Incubate_2 Incubate (e.g., 4 hours) Induce_Stress->Incubate_2 Stain_Cells Stain Cells (e.g., Hoechst for nuclei, CellROX for ROS) Incubate_2->Stain_Cells Image_Acquisition Acquire Images (High-Content Imager) Stain_Cells->Image_Acquisition Image_Analysis Image Analysis Software (Segment cells, quantify fluorescence) Image_Acquisition->Image_Analysis Calculate_Phenotype Calculate Phenotypic Readout (% viable cells, ROS intensity) Image_Analysis->Calculate_Phenotype Identify_Hits Identify Hit Compounds Calculate_Phenotype->Identify_Hits

Caption: Workflow for a high-content phenotypic screen for cytoprotection.

Detailed Protocol: Cytoprotection from Oxidative Stress

This protocol is designed for a 384-well imaging plate format.

1. Materials and Reagents:

  • Cell Line: A relevant human cell line (e.g., ARPE-19, a retinal pigment epithelial cell line).

  • Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12 with 10% FBS).

  • Test Compound: 10 mM stock of 2-(3-Methylphenoxy)propanohydrazide in 100% DMSO.

  • Stress Inducer: tert-butyl hydroperoxide (TBHP) or similar oxidant.

  • Stains: Hoechst 33342 (for nuclei) and CellROX™ Green Reagent (for reactive oxygen species, ROS).

  • Plates: 384-well, black, clear-bottom imaging plates.

  • Instrumentation: Automated liquid handler, high-content imaging system.[11][16]

2. Methods:

  • Cell Plating:

    • Trypsinize and count cells, then resuspend to a density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well imaging plates (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment and Stress Induction:

    • Prepare a dilution plate of 2-(3-Methylphenoxy)propanohydrazide in culture medium. The final assay concentration might range from 1 to 50 µM.

    • Add 5 µL of the diluted compound to the cell plates. Include wells with medium + DMSO as negative controls.

    • Incubate for 24 hours.

    • Prepare a 5X solution of TBHP in serum-free medium. Add 5 µL to each well (except for unstressed controls) to a final concentration that induces ~50-70% cell death.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Staining and Imaging:

    • Prepare a staining solution containing Hoechst 33342 (e.g., 1 µg/mL) and CellROX Green (e.g., 5 µM) in culture medium.

    • Remove the treatment medium and add 20 µL of the staining solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the wells twice with PBS.

    • Add 20 µL of PBS back to each well for imaging.

    • Acquire images using a high-content imaging system, capturing both the blue (Hoechst) and green (CellROX) channels.

3. Data Analysis:

  • Use image analysis software to segment the images and identify individual cells based on the nuclear stain.

  • Quantify the number of viable cells per well (cell count).

  • Measure the mean fluorescence intensity of the CellROX signal within each cell to quantify ROS levels.

  • A "hit" compound would be one that significantly increases the cell count and/or decreases the mean CellROX intensity in TBHP-treated wells compared to the DMSO control.

  • Data can be normalized to controls and plotted to identify dose-dependent effects.

Trustworthiness and Self-Validation

Every protocol described incorporates essential controls to ensure data integrity.

  • Negative Controls (DMSO vehicle): Defines the baseline level of activity or the maximum level of stress-induced cell death.

  • Positive Controls (Known Inhibitor/Protectant): Validates that the assay is responsive and can detect the expected biological effect.

  • Statistical Rigor (Z'-factor): Provides a quantitative measure of assay quality, ensuring that the signal window is sufficient to reliably identify hits.[9]

By adhering to these principles, researchers can have high confidence in the hits identified using 2-(3-Methylphenoxy)propanohydrazide in their HTS campaigns. Subsequent hit validation and mechanism-of-action studies are necessary next steps to advance any promising compounds.[17]

References

  • BenchChem. (2025). High-Throughput Screening Methods for Hydrazide Libraries: Application Notes and Protocols.
  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • National Institutes of Health. (2022). A review for cell-based screening methods in drug discovery.
  • bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • Wiley Online Library. (2021). Development and validation of CYP26A1 inhibition assay for high-throughput screening.
  • National Institutes of Health. (2019). Cell and small animal models for phenotypic drug discovery.
  • Wikipedia. (n.d.). Phenotypic screening.
  • ResearchGate. (n.d.). Hydrazide-based drugs in clinical use.
  • National Institutes of Health. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.
  • Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • BOC Sciences. (n.d.). Cell-Based Phenotypic Screening Services.
  • ChemDiv. (n.d.). Compound 2-(3-methylphenoxy)acetohydrazide.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Sygnature Discovery. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • PubMed. (2019). High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD.
  • Revvity. (n.d.). High-Throughput Discovery Sciences.
  • University of Texas Health Science Center at San Antonio. (n.d.). High Throughput Screening Instrumentation.

Sources

Method

Application Notes &amp; Protocols: Investigating 2-(3-Methylphenoxy)propanohydrazide as a Scaffold for Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Enzyme inhibitors are fundamental to modern pharmacology, serving as the mechanistic foundation for a vast array of therapeutic agents. The hydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme inhibitors are fundamental to modern pharmacology, serving as the mechanistic foundation for a vast array of therapeutic agents. The hydrazide functional group is a well-established pharmacophore known for its diverse biological activities, including the inhibition of various enzymes.[1][2] This document provides a comprehensive guide for the investigation of 2-(3-Methylphenoxy)propanohydrazide, a compound possessing this key hydrazide moiety, as a potential scaffold for the development of novel enzyme inhibitors. While direct inhibitory roles of this specific molecule are not extensively documented, its structural components—the 3-methylphenoxy group and the propanohydrazide core—suggest significant potential for interaction with enzyme active sites. These protocols are designed to offer a robust framework for screening, characterization, and preliminary optimization of this and related compounds.

Introduction: The Rationale for Investigating 2-(3-Methylphenoxy)propanohydrazide

The search for novel enzyme inhibitors is a cornerstone of drug discovery.[3] Enzymes are critical mediators of physiological and pathological processes, making them prime targets for therapeutic intervention. The hydrazide scaffold (-CONHNH₂) has drawn considerable attention due to its prevalence in a multitude of biologically active compounds.[4] Derivatives of hydrazides have been successfully developed as inhibitors of several key enzymes, including monoamine oxidase (MAO), cyclooxygenase (COX), and β-glucuronidase.[5][6][7]

2-(3-Methylphenoxy)propanohydrazide incorporates two key structural features that warrant investigation:

  • The Propanohydrazide Moiety: This functional group serves as a versatile chemical handle. The terminal amine is nucleophilic and can be readily derivatized, most commonly through condensation with aldehydes to form hydrazones.[8][9] This derivatization allows for the systematic exploration of a wide chemical space to optimize target binding. The hydrazide group itself can participate in crucial hydrogen bonding interactions within an enzyme's active site.[2]

  • The 3-Methylphenoxy Group: The phenoxy ring provides a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with nonpolar residues in an enzyme's binding pocket. The methyl group at the meta position can influence the molecule's conformational preferences and electronic properties, potentially enhancing binding affinity and selectivity for a target enzyme. Phenoxyacetic acid derivatives, which are structurally related, have shown promise in modulating inflammatory signaling pathways.[10]

Given these features, 2-(3-Methylphenoxy)propanohydrazide represents a promising, yet underexplored, starting point for a fragment-based or lead discovery campaign aimed at identifying novel enzyme inhibitors.

Potential Enzyme Targets and Rationale

Based on the known activities of structurally related hydrazide and phenoxy compounds, the following enzyme classes are proposed as initial targets for screening:

Enzyme Class Rationale for Screening Potential Therapeutic Area
Monoamine Oxidases (MAO-A and MAO-B) Hydrazide-containing compounds like iproniazid and nialamide are classic MAO inhibitors.[11] The inhibition of MAO is a validated strategy for treating depression and neurodegenerative diseases.[5]Neurology, Psychiatry
Cyclooxygenases (COX-1 and COX-2) The derivatization of the carboxylic acid group in some NSAIDs into hydrazide-hydrazones has been explored to reduce gastrointestinal toxicity while retaining anti-inflammatory activity.[7]Inflammation, Pain, Oncology
β-Glucuronidase Phenoxyacetohydrazide derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in the progression of some cancers and the side effects of certain drugs.[6]Oncology, Drug Metabolism
Tyrosine Kinases (e.g., EGFR) Benzohydrazide derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy.[12]Oncology

Experimental Workflows and Protocols

General Screening Workflow

The initial phase of the investigation should focus on determining if 2-(3-Methylphenoxy)propanohydrazide exhibits any inhibitory activity against a panel of selected enzymes.

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies prep_compound Prepare Stock Solution of Compound assay_setup Set up Assay: - Enzyme - Buffer - Compound (High Conc.) prep_compound->assay_setup prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition vs. Control measure_activity->calc_inhibition decision Activity > Threshold? calc_inhibition->decision ic50 IC50 Determination decision->ic50 Yes no Inactive/ Re-evaluate decision->no No kinetics Mechanism of Action Studies ic50->kinetics

Caption: Workflow for primary screening of 2-(3-Methylphenoxy)propanohydrazide.

Protocol 3.1: Primary Enzyme Inhibition Screen
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 2-(3-Methylphenoxy)propanohydrazide in DMSO.

    • Prepare working solutions of the target enzyme (e.g., human recombinant MAO-B) and its corresponding substrate (e.g., benzylamine) in the appropriate assay buffer. The concentrations should be optimized based on the enzyme's known kinetic parameters (typically around the Kₘ for the substrate).

    • Prepare a control solution of DMSO in assay buffer.

  • Assay Setup (96-well plate format):

    • In triplicate, add 2 µL of the 10 mM compound stock to the appropriate wells to achieve a final screening concentration of 100 µM in a total volume of 200 µL.

    • In triplicate, add 2 µL of the DMSO control solution to the control wells.

    • Add 178 µL of assay buffer containing the enzyme to each well.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the assay (e.g., absorbance at a specific wavelength for a colorimetric assay, fluorescence for a fluorometric assay).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • A compound showing >50% inhibition at the screening concentration is typically considered a "hit" and warrants further investigation.

Potency Determination: IC₅₀ Protocol

Once a hit is identified, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.2: IC₅₀ Determination
  • Serial Dilution:

    • Perform a serial dilution of the 10 mM stock solution of 2-(3-Methylphenoxy)propanohydrazide in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

  • Assay Setup:

    • Set up the assay as described in Protocol 3.1, but instead of a single high concentration, add 2 µL of each concentration from the serial dilution to the respective wells.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration as described previously.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Compound Target Enzyme Hypothetical IC₅₀ (µM)
2-(3-Methylphenoxy)propanohydrazideMAO-B15.2
2-(3-Methylphenoxy)propanohydrazideCOX-2> 100
2-(3-Methylphenoxy)propanohydrazideβ-Glucuronidase45.8
Mechanism of Action (MoA) Studies

Understanding how the inhibitor interacts with the enzyme is crucial. Kinetic studies can distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive) or indicate irreversible inhibition.[13][14]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c E ES_c ES E_c->ES_c +S EI_c EI E_c->EI_c +I S_c S I_c I ES_c->E_c +P E_nc E ES_nc ES E_nc->ES_nc +S EI_nc EI E_nc->EI_nc +I S_nc S I_nc I ES_nc->E_nc +P ESI_nc ESI ES_nc->ESI_nc +I EI_nc->ESI_nc +S

Caption: Competitive vs. Non-competitive inhibition mechanisms.

Protocol 3.3: Kinetic Analysis using Lineweaver-Burk Plot
  • Assay Setup:

    • Prepare several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, perform a series of reactions with varying substrate concentrations (e.g., from 0.2 x Kₘ to 5 x Kₘ).

  • Data Collection:

    • Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

    • Interpretation:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive Inhibition: The lines will be parallel.

Lead Optimization: Synthesis of Hydrazone Derivatives

If 2-(3-Methylphenoxy)propanohydrazide shows promising activity, the next logical step is to synthesize a library of derivatives to explore the structure-activity relationship (SAR). Condensation with various aromatic aldehydes is a straightforward and effective strategy.

Protocol 4.1: General Synthesis of Hydrazone Derivatives
  • Reaction Setup:

    • In a round-bottom flask, dissolve 1 equivalent of 2-(3-Methylphenoxy)propanohydrazide in a suitable solvent such as ethanol.

    • Add 1.1 equivalents of the desired aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction and Workup:

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

  • Characterization:

    • Confirm the structure of the newly synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

These new derivatives can then be subjected to the same screening and characterization protocols to identify compounds with improved potency and selectivity.

Conclusion

2-(3-Methylphenoxy)propanohydrazide presents a valuable starting point for the development of novel enzyme inhibitors. Its hydrazide core provides a reactive handle for chemical modification, while the methylphenoxy moiety offers a scaffold for exploring hydrophobic interactions. The protocols outlined in this document provide a systematic and scientifically rigorous framework for evaluating its potential, from initial screening to kinetic characterization and lead optimization. By leveraging the known pharmacology of related hydrazide derivatives, researchers can efficiently probe the therapeutic potential of this and similar chemical scaffolds.

References

  • MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Retrieved from [Link]

  • PubMed. (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • PubMed Central. (2025, September 26). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • CSIR-NIScPR. (2024, February 21). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]

  • Facta Universitatis. (n.d.). COMPETITIVE INHIBITORS OF ENZYMES AND THEIR THERAPEUTIC APPLICATION. Retrieved from [Link]

  • Preprints.org. (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). Enzyme Inhibition. Retrieved from [Link]

  • Springer. (2025, June 27). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2022, April 18). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Retrieved from [Link]

  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]

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Application

Protocol for Determining the In Vitro Antifungal Properties of 2-(3-Methylphenoxy)propanohydrazide

An Application Guide for Researchers Abstract The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the urgent discovery of novel therapeutic agents. Hydrazide and its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the urgent discovery of novel therapeutic agents. Hydrazide and its derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potent antifungal effects[1][2][3]. This document provides a comprehensive set of protocols for the systematic evaluation of the antifungal properties of a novel investigational compound, 2-(3-Methylphenoxy)propanohydrazide. Tailored for researchers in drug development and mycology, these guidelines detail the methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility[4][5][6].

Introduction: The Rationale for Investigating Hydrazide Derivatives

Hydrazide-hydrazones, characterized by the -C(=O)NHNH- functional group, are versatile synthons in medicinal chemistry, recognized for their broad pharmacological potential[3]. Studies have consistently demonstrated their activity against a range of fungal pathogens, suggesting diverse mechanisms of action that warrant further investigation[1][2][7]. The compound 2-(3-Methylphenoxy)propanohydrazide belongs to this promising class. A rigorous and standardized assessment of its in vitro activity is the foundational step in evaluating its potential as a clinical antifungal agent. This guide provides the experimental framework for this critical evaluation.

Overall Experimental Workflow

A systematic approach is essential for characterizing a new antifungal agent. The workflow begins with determining the lowest concentration that inhibits fungal growth (MIC), proceeds to assess the concentration required to kill the fungus (MFC), and concludes with a dynamic characterization of its fungistatic versus fungicidal activity over time.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis Strain Fungal Strain Selection (e.g., Candida albicans ATCC 90028) Inoculum Standardized Inoculum Preparation (0.5 McFarland) Compound Compound Stock & Serial Dilutions of 2-(3-Methylphenoxy)propanohydrazide MIC MIC Assay (Broth Microdilution) Compound->MIC TimeKill Time-Kill Kinetics Assay Compound->TimeKill MIC_Read Visual/Spectrophotometric MIC Determination MIC->MIC_Read MFC MFC Assay (Subculturing from MIC plate) MFC_Read Colony Counting & 99.9% Kill Determination MFC->MFC_Read TK_Analysis Plotting log10 CFU/mL vs. Time TimeKill->TK_Analysis MIC_Read->MFC Proceed with clear wells (concentrations ≥ MIC)

Figure 1: High-level experimental workflow for antifungal characterization.

Materials and Reagents

This section lists the critical materials required for all subsequent protocols.

Category Item Recommended Source/Specification
Test Compound 2-(3-Methylphenoxy)propanohydrazideHigh purity (>98%); dissolved in Dimethyl Sulfoxide (DMSO)
Control Drugs Fluconazole, Amphotericin BSigma-Aldrich or equivalent; for quality control
Fungal Strains Candida albicans (e.g., ATCC 90028)ATCC or other certified culture collection
Aspergillus fumigatus (e.g., ATCC 204305)
Culture Media Sabouraud Dextrose Agar (SDA)Becton Dickinson, Oxoid, or equivalent
RPMI-1640 Medium (with L-glutamine, without bicarbonate)Gibco, Life Technologies, or equivalent[8]
Potato Dextrose Agar (PDA) for sporulationBecton Dickinson, Oxoid, or equivalent
Reagents 3-(N-morpholino)propanesulfonic acid (MOPS)For buffering RPMI-1640 to pH 7.0[9]
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
Dimethyl Sulfoxide (DMSO), sterileACS grade or higher
Consumables Sterile, flat-bottom 96-well microtiter platesSarstedt, Corning, or equivalent[8]
Sterile serological pipettes, pipette tips, and microtubes
Petri dishes (100 mm)
Equipment Biosafety Cabinet (Class II)
Incubator (35°C)
Spectrophotometer or Microplate Reader (600 nm)
Vortex mixer, Shaking incubator
Densitometer or McFarland Standards (0.5)

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[10]. This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively[5].

Principle of the Method

A standardized fungal inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. Fungal growth is assessed after a defined incubation period. The use of RPMI-1640 medium, a nutrient-limited medium, is critical as it prevents overly robust growth that might obscure the compound's inhibitory effect[8]. The medium is buffered to pH 7.0 with MOPS, as the metabolic activity of fungi can alter pH, potentially affecting the stability or activity of the test compound[9].

Step-by-Step Procedure
  • Preparation of Test Medium: Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS. Sterilize by filtration (0.22 µm filter) and store at 4°C.

  • Preparation of Compound Plate: a. Dissolve 2-(3-Methylphenoxy)propanohydrazide in DMSO to create a high-concentration stock (e.g., 1280 µg/mL). b. In a 96-well plate ("compound plate"), perform 2-fold serial dilutions of the compound stock in the test medium. Start with a concentration that is double the desired final maximum concentration (e.g., 256 µg/mL). c. Add 100 µL of each dilution to the corresponding wells of a new, sterile flat-bottom 96-well plate ("test plate"). This will result in a gradient from a high concentration (e.g., 128 µg/mL) to a low concentration. d. Include a drug-free well (growth control, containing 100 µL of medium only) and a sterility control well (200 µL of medium, no inoculum).

  • Preparation of Fungal Inoculum: a. For Yeasts (C. albicans): Pick several colonies from a 24-hour SDA plate and suspend in 5 mL of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in the test medium to achieve a final concentration of 1-5 x 10³ CFU/mL. b. For Molds (A. fumigatus): Grow the mold on PDA for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to 0.4-5 x 10⁶ conidia/mL using a hemocytometer. Dilute this suspension 1:50 in the test medium to achieve a final inoculum of 0.4-5 x 10⁴ conidia/mL.

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well of the test plate (except the sterility control). This brings the total volume to 200 µL and halves the drug concentrations to the desired final range (e.g., 64 µg/mL down to 0.06 µg/mL). b. Seal the plate and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp[11][12].

Interpretation of Results

The MIC is the lowest concentration of 2-(3-Methylphenoxy)propanohydrazide at which there is a significant inhibition of fungal growth compared to the growth control.

  • For Azole-like compounds (often fungistatic): The MIC is typically defined as the concentration that causes a ≥50% reduction in turbidity (growth) compared to the control[11][12]. This can be determined visually or by reading the optical density (OD) at 600 nm.

  • For Polyene-like compounds (often fungicidal): The MIC is the concentration that results in 100% growth inhibition (optically clear well)[11].

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is a secondary test performed after an MIC assay to determine the lowest concentration of an agent that results in the death of the microorganism, typically defined as a ≥99.9% reduction in the initial inoculum[13][14].

Principle of the Method

A small, known volume of the fungal suspension is taken from the clear wells of the MIC plate (at and above the MIC) and plated onto a nutrient-rich agar medium that does not contain the test compound. The absence of growth after incubation indicates that the fungal cells in the original well were killed, not just inhibited.

G cluster_mic MIC Plate (Post-Incubation) cluster_mfc MFC Determination cluster_result Result mic_wells Wells with concentrations ≥ MIC (No visible fungal growth) agar_plate Nutrient Agar Plate (e.g., SDA) mic_wells->agar_plate Subculture 10-20 µL from each clear well result_node Incubate & Count Colonies. MFC = Lowest concentration with ≥99.9% killing. agar_plate->result_node Incubate at 35°C

Figure 2: Conceptual workflow from MIC to MFC determination.

Step-by-Step Procedure
  • Selection of Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, 8x MIC, and the growth control.

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, transfer a 10-20 µL aliquot from each well and streak it onto a separate, clearly labeled SDA plate[13].

  • Incubation: Incubate the SDA plates at 35°C until robust growth is visible on the plate corresponding to the growth control (typically 24-48 hours).

  • Colony Counting: Count the number of colonies (CFUs) on each plate.

Interpretation of Results

The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL relative to the starting inoculum count determined during the MIC setup[14]. For example, if the initial inoculum was 2 x 10³ CFU/mL, a 99.9% reduction corresponds to ≤2 CFU/mL. If a 10 µL aliquot was plated, this would correspond to zero colonies on the agar plate.

Protocol 3: Time-Kill Kinetics Assay

Time-kill assays provide dynamic information on the antifungal activity, helping to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) effects over time[9][15].

Principle of the Method

A standardized fungal inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to quantify the number of viable fungal cells (CFU/mL). A plot of log₁₀ CFU/mL versus time reveals the rate and extent of fungal killing.

Step-by-Step Procedure
  • Setup: In sterile flasks or tubes, prepare suspensions of the test fungus in the buffered RPMI-1640 medium at the same starting inoculum concentration used for the MIC assay (e.g., 1-5 x 10³ CFU/mL).

  • Exposure: Add 2-(3-Methylphenoxy)propanohydrazide to the flasks to achieve final concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. The total volume should be sufficient for sampling over the entire time course (e.g., 10-20 mL).

  • Incubation: Incubate the flasks at 35°C in a shaking incubator to ensure aeration and uniform exposure to the compound[9].

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

  • Quantification: Perform 10-fold serial dilutions of the aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto SDA plates. Incubate the plates for 24-48 hours and count the resulting colonies to determine the CFU/mL at each time point.

Interpretation of Results

The results are plotted as log₁₀ CFU/mL versus time for each concentration.

  • Fungicidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum[16].

  • Fungistatic Activity: A <3-log₁₀ reduction in CFU/mL from the starting inoculum, with the CFU count remaining relatively stable or increasing slightly[9].

  • Paradoxical Effect (Eagle Effect): A phenomenon where a reduced killing rate is observed at higher concentrations of the antifungal agent.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical MIC and MFC Data for 2-(3-Methylphenoxy)propanohydrazide

Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicans ATCC 900282-(3-MP)H482Fungicidal[14]
Fluconazole (Control)1>64>64Fungistatic
A. fumigatus ATCC 2043052-(3-MP)H8162Fungicidal[14]
Amphotericin B (Control)0.512Fungicidal

Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity[14].

Time-Kill Curve Analysis: The graphical representation of the time-kill assay provides a powerful visualization of the compound's pharmacodynamics. A rapid, concentration-dependent decline in CFU/mL suggests potent fungicidal action, while curves that plateau above the 3-log₁₀ reduction threshold indicate fungistatic behavior.

Conclusion

The protocols outlined in this application note provide a robust and standardized framework for the initial in vitro characterization of 2-(3-Methylphenoxy)propanohydrazide. By determining its MIC, MFC, and time-kill kinetics against clinically relevant fungal pathogens, researchers can generate the foundational data necessary to assess its potential as a novel antifungal agent and guide future pre-clinical development. Adherence to these established methodologies ensures that the data generated is reliable, reproducible, and comparable to findings across the field of antifungal drug discovery.

References

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  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ASM Journals. Available at: [Link]

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Method

Application Notes and Protocols: 2-(3-Methylphenoxy)propanohydrazide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of 2-(3-Methylphenoxy)propanohydrazide In the landscape of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-(3-Methylphenoxy)propanohydrazide

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. 2-(3-Methylphenoxy)propanohydrazide emerges as a highly valuable and versatile scaffold, integrating the lipophilic and structurally significant 3-methylphenoxy group with the reactive and multifunctional propanohydrazide moiety. This unique combination provides a gateway to a diverse array of heterocyclic systems, many of which are privileged structures in drug discovery. The inherent reactivity of the hydrazide functional group, characterized by its nucleophilic nitrogen atoms, allows for facile cyclization reactions to form stable five-membered rings such as 1,3,4-oxadiazoles and pyrazoles. These heterocycles are cornerstones in the development of therapeutic agents, exhibiting a wide spectrum of biological activities.[1] This document serves as a comprehensive guide to the synthesis and application of 2-(3-methylphenoxy)propanohydrazide, providing detailed protocols and expert insights into its utilization as a strategic building block.

Physicochemical Properties and Handling

While specific experimental data for 2-(3-methylphenoxy)propanohydrazide is not extensively published, its properties can be reliably inferred from structurally similar aryloxypropanohydrazides.

PropertyEstimated Value/InformationCausality and Handling Considerations
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.23 g/mol -
Appearance Likely a white to off-white crystalline solid.The presence of the aromatic ring and the polar hydrazide group often results in a crystalline solid at room temperature.
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents like hexanes.The hydrazide moiety imparts polarity, favoring solubility in protic and polar aprotic solvents.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids.The hydrazide group can be oxidized. Strong acids may protonate the nitrogen atoms, affecting reactivity. Store in a cool, dry place.

Synthesis of 2-(3-Methylphenoxy)propanohydrazide: A Two-Step Protocol

The synthesis of the title compound is a straightforward two-step process commencing with the readily available 3-cresol. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3-Cresol 3-Cresol Ester Ethyl 2-(3-methylphenoxy)propanoate 3-Cresol->Ester K2CO3, Acetone, Reflux Ethyl_2-bromopropanoate Ethyl 2-bromopropanoate Ethyl_2-bromopropanoate->Ester Product 2-(3-Methylphenoxy)propanohydrazide Ester->Product Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Product

Caption: Synthetic workflow for 2-(3-methylphenoxy)propanohydrazide.

Protocol 1: Synthesis of Ethyl 2-(3-methylphenoxy)propanoate

Rationale: This step involves a classic Williamson ether synthesis, where the phenoxide of 3-cresol acts as a nucleophile, displacing the bromide from ethyl 2-bromopropanoate. Potassium carbonate is a mild base, sufficient to deprotonate the phenol, and acetone is an appropriate polar aprotic solvent for this SN2 reaction.

Materials:

  • 3-Cresol

  • Ethyl 2-bromopropanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 3-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(3-methylphenoxy)propanoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

Rationale: The conversion of the ester to the hydrazide is achieved through nucleophilic acyl substitution. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the desired hydrazide.[2][3][4] Ethanol is a common solvent for this transformation as it is also the byproduct, thus not interfering with the reaction equilibrium.

Materials:

  • Ethyl 2-(3-methylphenoxy)propanoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Magnetic stirrer and hotplate with reflux condenser

  • Ice bath

Procedure:

  • Dissolve ethyl 2-(3-methylphenoxy)propanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(3-methylphenoxy)propanohydrazide.

Applications in Heterocyclic Synthesis

The true synthetic utility of 2-(3-methylphenoxy)propanohydrazide lies in its ability to serve as a precursor for various heterocyclic systems. The following protocols detail its application in the synthesis of 1,3,4-oxadiazoles and pyrazoles.

Application 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Rationale: 1,3,4-Oxadiazoles are a class of heterocycles with a broad range of pharmacological activities.[5][6] The synthesis from a hydrazide can be achieved by condensation with a carboxylic acid followed by dehydrative cyclization, often facilitated by reagents like phosphorus oxychloride (POCl₃).[7]

G Hydrazide 2-(3-Methylphenoxy)propanohydrazide Intermediate N,N'-diacylhydrazine intermediate Hydrazide->Intermediate Condensation Carboxylic_Acid Aromatic Carboxylic Acid (R-COOH) Carboxylic_Acid->Intermediate Oxadiazole 2-(1-(3-Methylphenoxy)ethyl)-5-aryl-1,3,4-oxadiazole Intermediate->Oxadiazole POCl3, Heat (Dehydrative Cyclization)

Caption: Synthesis of 1,3,4-oxadiazoles from 2-(3-methylphenoxy)propanohydrazide.

Protocol 3: Synthesis of 2-(1-(3-Methylphenoxy)ethyl)-5-aryl-1,3,4-oxadiazoles

Materials:

  • 2-(3-Methylphenoxy)propanohydrazide

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask, thoroughly mix 2-(3-methylphenoxy)propanohydrazide (1.0 eq) and the desired aromatic carboxylic acid (1.1 eq).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0-5.0 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of an ice-cold saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-(1-(3-methylphenoxy)ethyl)-5-aryl-1,3,4-oxadiazole.

Application 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Rationale: Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities.[8] A common synthetic route involves the condensation of a hydrazide with a 1,3-dicarbonyl compound, such as pentane-2,4-dione, followed by acid-catalyzed cyclization.[9]

G Hydrazide 2-(3-Methylphenoxy)propanohydrazide Hydrazone Hydrazone intermediate Hydrazide->Hydrazone Condensation Diketone Pentane-2,4-dione Diketone->Hydrazone Pyrazole 1-(1-(3-Methylphenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole Hydrazone->Pyrazole Glacial Acetic Acid, Heat (Cyclization)

Caption: Synthesis of pyrazoles from 2-(3-methylphenoxy)propanohydrazide.

Protocol 4: Synthesis of 1-(2-(3-Methylphenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • 2-(3-Methylphenoxy)propanohydrazide

  • Pentane-2,4-dione

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-(3-methylphenoxy)propanohydrazide (1.0 eq) in ethanol.

  • Add pentane-2,4-dione (1.1 eq) and a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Pour the residue into cold water and stir until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure 1-(2-(3-methylphenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole.

Conclusion and Future Outlook

2-(3-Methylphenoxy)propanohydrazide is a potent and versatile building block, offering a straightforward entry into the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a solid foundation for its synthesis and application. The inherent modularity of the reactions, particularly in the synthesis of 1,3,4-oxadiazoles and pyrazoles, allows for the creation of large compound libraries for screening in drug discovery programs. Further exploration of its reactivity with other electrophiles and its use in the synthesis of more complex fused heterocyclic systems represents a promising avenue for future research.

References

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  • Google Patents. (2013). Preparation method of hydrazide compound. CN103408454A.
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  • ResearchGate. (2014). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester by hydrazine derivative)?. [Link]

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  • ResearchGate. (n.d.). Synthesis of hydroxyquinolines from various 2-aryloxy/alkoxy benzaldehydes. Reaction conditions. [Link]

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  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

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  • PubMed. (2002). Design and Synthesis of Alpha-Aryloxy-Alpha-Methylhydrocinnamic Acids: A Novel Class of Dual Peroxisome Proliferator-Activated Receptor alpha/gamma Agonists. [Link]

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Application

Application Notes and Protocols for Bioassay Development: Investigating the Activity of 2-(3-Methylphenoxy)propanohydrazide

Introduction: Unveiling the Potential of Novel Hydrazide Derivatives The hydrazide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Novel Hydrazide Derivatives

The hydrazide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of therapeutic effects, including antimicrobial, antiviral, anti-inflammatory, and anti-tubercular activities.[1] The novel compound, 2-(3-Methylphenoxy)propanohydrazide, belongs to this promising class of molecules. Its structural features suggest the potential for diverse biological activities, making it a compelling candidate for drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of a bioassay to characterize the biological activity of 2-(3-Methylphenoxy)propanohydrazide. We will proceed from broad, high-throughput screening to more focused mechanistic studies, emphasizing the rationale behind experimental choices and the importance of robust validation at each stage.

Part 1: Initial Screening Strategy - A Two-Pronged Approach

Given that the specific biological target of 2-(3-Methylphenoxy)propanohydrazide is unknown, a logical first step is to perform broad-based screening to identify potential areas of activity. A two-pronged approach involving a general cytotoxicity assay and a representative enzyme inhibition assay is recommended.

Cell-Based Cytotoxicity Screening

A fundamental characteristic of any potential therapeutic agent is its effect on cell viability. A cytotoxicity assay will determine the concentration at which 2-(3-Methylphenoxy)propanohydrazide induces cell death, providing a therapeutic window for subsequent, more specific assays. Cell-based assays are advantageous as they provide data in a biologically relevant context, assessing not only the compound's activity but also its cellular permeability and potential toxicity.[2][3]

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, or a panel representing different tissue origins)

  • 2-(3-Methylphenoxy)propanohydrazide

  • Dimethyl sulfoxide (DMSO, sterile)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(3-Methylphenoxy)propanohydrazide in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Biochemical Screening: Enzyme Inhibition Assay

Hydrazide and hydrazone derivatives are known to exhibit inhibitory activity against various enzymes.[4][5] A general enzymatic assay can serve as an effective screening tool. For this application note, we will focus on acetylcholinesterase (AChE), a well-characterized enzyme for which numerous assay kits are commercially available.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, where acetylthiocholine is used as a substrate. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 2-(3-Methylphenoxy)propanohydrazide

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI and DTNB in phosphate buffer.

    • Prepare a stock solution of 2-(3-Methylphenoxy)propanohydrazide in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to various concentrations.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 20 µL of different concentrations of the test compound.

    • 20 µL of AChE solution.

    • 140 µL of phosphate buffer.

    • Include a positive control (a known AChE inhibitor like eserine) and a negative control (buffer instead of inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of DTNB and 20 µL of ATCI to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.[6]

Part 2: Bioassay Validation and Mechanism of Action Studies

Once initial activity has been confirmed, the bioassay must be validated to ensure it is accurate, precise, and robust.[7][8] Following validation, further experiments can be designed to elucidate the mechanism of action.

Bioassay Validation Parameters

The following parameters should be assessed for the developed bioassay:[7][9]

Parameter Description Acceptance Criteria (Example)
Accuracy The closeness of the measured value to the true value.Recovery of a known standard should be within 80-120%.
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should be less than 15%.
Repeatability The precision under the same operating conditions over a short interval.Intra-assay CV should be less than 10%.
Intermediate Precision The precision within a laboratory over different days, with different analysts, and/or different equipment.Inter-assay CV should be less than 15%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.The correlation coefficient (R²) of the dose-response curve should be ≥ 0.98.
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.Defined by the linear portion of the dose-response curve.
Robustness The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.Consistent results when parameters like incubation time or temperature are slightly varied.
Elucidating the Mechanism of Action (Enzyme Inhibition)

If 2-(3-Methylphenoxy)propanohydrazide shows significant activity in the AChE inhibition assay, further studies are necessary to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the inhibitor's effect on the enzyme kinetics parameters, K_m (Michaelis constant) and V_max (maximum reaction velocity).[10]

Protocol 3: Enzyme Kinetics Study

Procedure:

  • Perform the AChE inhibition assay as described in Protocol 2.

  • Use a fixed concentration of the inhibitor (e.g., at its IC50 value).

  • Vary the concentration of the substrate (ATCI) over a wide range (e.g., 0.1 to 10 times the K_m value).

  • Measure the initial reaction rates at each substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]).

  • Compare the plots with and without the inhibitor to determine the changes in K_m and V_max.

Interpretation of Results:

  • Competitive Inhibition: K_m increases, V_max remains unchanged.

  • Non-competitive Inhibition: K_m remains unchanged, V_max decreases.

  • Uncompetitive Inhibition: Both K_m and V_max decrease.

Visualization of Workflows

Experimental Workflow for Bioassay Development

Bioassay_Development_Workflow cluster_screening Part 1: Initial Screening cluster_validation Part 2: Validation & Mechanism Start Start with 2-(3-Methylphenoxy)propanohydrazide Cytotoxicity Protocol 1: MTT Cytotoxicity Assay Start->Cytotoxicity Assess general toxicity Enzyme_Assay Protocol 2: AChE Inhibition Assay Start->Enzyme_Assay Screen for specific activity Validation Bioassay Validation (Accuracy, Precision, etc.) Enzyme_Assay->Validation If active Kinetics Protocol 3: Enzyme Kinetics Study Validation->Kinetics Mechanism Determine Mechanism of Action Kinetics->Mechanism

Caption: A streamlined workflow for the development of a bioassay for a novel compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Hypothetical Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 2-(3-Methylphenoxy)propanohydrazide Inhibitor->AChE Inhibition

Caption: Diagram of potential AChE inhibition by the test compound.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to developing a bioassay for 2-(3-Methylphenoxy)propanohydrazide. By starting with broad screening and progressing to detailed mechanistic studies, researchers can efficiently characterize the biological activity of this novel compound. The provided protocols for cytotoxicity and enzyme inhibition assays serve as a solid foundation. Depending on the initial findings, future work could involve screening against a broader panel of enzymes or cell lines, or exploring other potential activities such as antimicrobial or anti-inflammatory effects, for which hydrazides have shown promise.[1][11] A thorough and well-validated bioassay is the first critical step in the long but rewarding journey of drug discovery and development.

References

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Method

how to use 2-(3-Methylphenoxy)propanohydrazide in cell culture experiments

An Application and Protocol Guide for the In Vitro Evaluation of 2-(3-Methylphenoxy)propanohydrazide Authored by: Senior Application Scientist Introduction: The Therapeutic Potential of Hydrazide Derivatives The hydrazid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the In Vitro Evaluation of 2-(3-Methylphenoxy)propanohydrazide

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Hydrazide Derivatives

The hydrazide functional group has become a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The core structure, often characterized by the active moiety (-CONH-N=CH-), allows for diverse chemical modifications, leading to a wide array of derivatives with unique pharmacological profiles.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of a novel hydrazide derivative, 2-(3-Methylphenoxy)propanohydrazide (hereafter referred to as Compound X). While specific biological data for Compound X is not extensively published, its structural class suggests potential as a modulator of cellular processes. This guide outlines a logical, field-proven workflow to assess its cytotoxic and apoptotic effects in a cell culture setting, providing a foundational understanding of its bioactivity.

The protocols herein are designed as a self-validating system, incorporating necessary controls and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data.

PART 1: Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of in vitro experiments begin with the proper handling and preparation of the test compound. The goal is to create a concentrated, stable stock solution that can be accurately diluted to final treatment concentrations.

Rationale: Organic compounds like Compound X are often poorly soluble in aqueous media. A high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) allows for the addition of a very small volume to the cell culture medium, minimizing solvent-induced artifacts. A vehicle control (medium with the same final concentration of DMSO) is therefore essential in all experiments to distinguish the effect of the compound from the effect of the solvent.

Protocol: Preparation of a 10 mM Stock Solution

  • Determine Molecular Weight: The molecular weight of 2-(3-Methylphenoxy)propanohydrazide (C₁₀H₁₄N₂O₂) is approximately 194.22 g/mol .

  • Weighing the Compound: Accurately weigh 1.94 mg of Compound X using a calibrated analytical balance. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Dissolution: Add the 1.94 mg of Compound X to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if solubility is an issue, but avoid excessive heat.

  • Sterilization: While DMSO is generally sterile, the final stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE) into a fresh, sterile tube if desired. This is recommended for long-term storage.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.

PART 2: Initial Screening for Bioactivity: Cell Viability Assay

The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Causality: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

Experimental Workflow for Compound Characterization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioactivity Screening Compound Compound X (2-(3-Methylphenoxy)propanohydrazide) Stock Prepare 10 mM Stock in DMSO Compound->Stock Treatment Treat with Serial Dilutions of Compound X Stock->Treatment CellSeeding Seed Cells in 96-well Plate CellSeeding->Treatment MTT Perform MTT Assay (24-72h) Treatment->MTT IC50 Calculate IC50 Value MTT->IC50 ApoptosisAssay Annexin V / PI Staining (Flow Cytometry) IC50->ApoptosisAssay WesternBlot Western Blot for Apoptosis Markers (e.g., Cleaved PARP) IC50->WesternBlot

Caption: Workflow for the in vitro characterization of a novel compound.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed your chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of Compound X from your 10 mM stock in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X or the vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Return the plate to the incubator for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Data Presentation: Example IC₅₀ Values

Cell LineIncubation TimeIC₅₀ of Compound X (µM)
MCF-748 hoursHypothetical Value: 15.2
A54948 hoursHypothetical Value: 28.5
HCT11648 hoursHypothetical Value: 12.8

PART 3: Investigating the Mechanism of Cell Death: Apoptosis Assay

If Compound X is found to reduce cell viability, the next logical step is to determine how the cells are dying. Apoptosis (programmed cell death) is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.

Mechanistic Insight: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells where membrane integrity is lost.

Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with Compound X at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for a relevant time point (e.g., 24 hours). Include vehicle-treated and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (which contains floating, potentially apoptotic cells), then wash the adherent cells with PBS, and detach them using a gentle enzyme like Trypsin-EDTA. Combine the supernatant and the detached cells.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

PART 4: Confirming Apoptotic Pathway Activation: Western Blotting

To provide further evidence of apoptosis and begin to explore the underlying molecular pathway, Western blotting can be used to detect key apoptotic proteins. A hallmark of apoptosis is the activation of caspases, which are proteases that cleave specific cellular substrates. One such substrate is PARP (poly(ADP-ribose) polymerase).

Rationale: The cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) by caspase-3 is a classic indicator of apoptosis. Detecting this cleavage product provides strong biochemical evidence that the apoptotic cascade has been activated.

Hypothetical Signaling Pathway

G CompoundX Compound X (2-(3-Methylphenoxy)propanohydrazide) Cell Cancer Cell CompoundX->Cell Mitochondria Mitochondrial Stress (Intrinsic Pathway) Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP (89 kDa) PARP->CleavedPARP CleavedPARP->Apoptosis Marker of

Caption: Hypothetical apoptotic pathway induced by Compound X.

Protocol: Western Blot for Cleaved PARP

  • Protein Extraction: Treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the intensity of the cleaved PARP band (~89 kDa) across different treatment groups. An increase in this band indicates the induction of apoptosis.

References

  • Cancer cell growth inhibition by aroylhydrazone derivatives. Taylor & Francis Online.[Link]

  • Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH).[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH).[Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.[Link]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications.[Link]

Sources

Application

Application Notes &amp; Protocols: A Multi-Tiered Approach for Assessing the Anti-inflammatory Effects of 2-(3-Methylphenoxy)propanohydrazide

Introduction: The Rationale for a New Anti-Inflammatory Candidate Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Anti-Inflammatory Candidate

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[2] The current mainstay treatments, non-steroidal anti-inflammatory drugs (NSAIDs), primarily act by inhibiting cyclooxygenase (COX) enzymes.[3] While effective, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, necessitating the search for novel therapeutic agents with improved safety profiles.

Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4][5] Their chemical structure, particularly the hydrazone functional group (-CO-NH-N=CH-), allows for flexible and effective binding to diverse biological targets involved in the inflammatory cascade.[6] This document provides a comprehensive, multi-tiered methodological framework for the preclinical evaluation of a novel candidate, 2-(3-Methylphenoxy)propanohydrazide, designed for researchers in pharmacology and drug development. Our approach progresses logically from initial mechanistic screening in biochemical assays to validation in more complex cell-based and in vivo models, ensuring a thorough and robust assessment of the compound's anti-inflammatory potential.

A Phased Assessment Strategy

A successful preclinical evaluation relies on a tiered approach, starting with high-throughput, target-specific assays and progressing to more physiologically relevant but lower-throughput models. This strategy allows for early go/no-go decisions, conserves resources, and builds a comprehensive understanding of the compound's mechanism of action.

G cluster_0 Tier 1: Mechanistic Screening (In Vitro) cluster_1 Tier 2: Cellular Activity Validation (Cell-Based) cluster_2 Tier 3: Efficacy Confirmation (In Vivo) T1_COX COX-1/COX-2 Enzyme Inhibition Assay T1_NOS Nitric Oxide Synthase (iNOS) Inhibition Assay T2_Macrophage LPS-Stimulated Macrophage Model (RAW 264.7 cells) T1_COX->T2_Macrophage Informs cellular mechanism T1_NOS->T2_Macrophage T3_Edema Carrageenan-Induced Paw Edema Model T2_Macrophage->T3_Edema Justifies in vivo testing

Figure 1: A tiered workflow for assessing anti-inflammatory potential.

Tier 1: In Vitro Mechanistic Screening

The initial step is to determine if 2-(3-Methylphenoxy)propanohydrazide directly interacts with key enzymes in the inflammatory pathway. These cell-free assays are rapid, cost-effective, and provide direct evidence of enzyme inhibition.[7][8]

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Scientific Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are central mediators of inflammation, pain, and fever.[3] Differentiating between inhibition of the constitutively expressed COX-1 isoform and the inducible COX-2 isoform is critical. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][8] This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes.

Protocol: Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits.[9][10]

  • Reagent Preparation:

    • Prepare a stock solution of 2-(3-Methylphenoxy)propanohydrazide in DMSO. Create a serial dilution series (e.g., 0.01 µM to 100 µM).

    • Prepare positive controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).[11]

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare the reaction mixture containing assay buffer, a fluorometric probe (e.g., Amplex Red), and heme cofactor.

  • Assay Procedure (96-well plate format):

    • To separate wells, add 80 µL of the reaction mixture.

    • Add 10 µL of the test compound dilutions, controls, or vehicle (DMSO) to the respective wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the wells.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[12]

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate solution to all wells.

    • Immediately begin reading the fluorescence intensity (λex=535 nm / λem=590 nm) every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.[8]

    • Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Expected Outcome & Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
2-(3-Methylphenoxy)propanohydrazideExperimentalExperimentalCalculated
Celecoxib (Control)>10~0.30>33
Indomethacin (Control)~0.1~1.5~0.07
Table 1: Example data structure for COX inhibition assay results.

A high SI value indicates greater selectivity for COX-2, which is a desirable characteristic for a modern anti-inflammatory drug candidate.

Tier 2: Cellular Activity Validation

After assessing direct enzyme inhibition, the next crucial step is to evaluate the compound's effect in a biologically relevant cellular context. Macrophages are key players in the innate immune response and are potent producers of inflammatory mediators when activated.[13]

LPS-Stimulated Macrophage Model

Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4).[14][15] This activation triggers intracellular signaling cascades, primarily involving NF-κB and MAP kinases, leading to the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16] This assay will determine if 2-(3-Methylphenoxy)propanohydrazide can suppress the production of these key inflammatory mediators in activated macrophages.

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling (e.g., MyD88, TRAF6) TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Mediators Inflammatory Mediators Genes->Mediators Translation TestCmpd 2-(3-Methylphenoxy) propanohydrazide TestCmpd->NFkB Inhibition? TestCmpd->Genes Inhibition?

Figure 2: Potential sites of action in the LPS-induced signaling pathway.

Protocol: Measurement of NO and Cytokine Production

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for inflammation studies.[16][17]

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Remove the old media and replace it with fresh media containing various concentrations of 2-(3-Methylphenoxy)propanohydrazide or a control drug (e.g., Dexamethasone).

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[18]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Quantification (Griess Assay):

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).[19]

      • Incubate for 10 minutes at room temperature, protected from light.

      • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced by iNOS.[2][20]

    • Cytokine Quantification (ELISA):

      • Collect the remaining supernatant.

      • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer’s instructions.[13][16]

  • Cell Viability Assay (Self-Validation):

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue™ assay. This is a critical step to ensure that the observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not general cytotoxicity.[20]

Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-only control.

  • Plot the percentage of inhibition vs. log concentration to determine IC50 values for each mediator.

  • Confirm that the compound does not significantly reduce cell viability at effective concentrations.

Tier 3: In Vivo Efficacy Confirmation

Positive results from in vitro and cell-based assays provide a strong rationale for progressing to in vivo models.[21][22] These models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

Carrageenan-Induced Paw Edema Model

Scientific Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible, and widely accepted acute inflammation model for screening potential anti-inflammatory drugs.[23][24] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[25] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is characterized by the production of prostaglandins and nitric oxide, involving significant neutrophil infiltration.[25][26] Inhibition of the late-phase edema is a strong indicator of activity against prostaglandin-mediated inflammation.

Protocol: Rat Paw Edema Assay

All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

  • Animal Acclimatization and Grouping:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Randomly divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o. of 2-(3-Methylphenoxy)propanohydrazide)

  • Dosing and Inflammation Induction:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[27]

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[23]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data using statistical methods such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine significant differences between groups.

Expected Outcome & Interpretation:

Group (Dose)Mean Paw Volume Increase at 3h (mL)% Inhibition
Vehicle Control0.75 ± 0.08-
Indomethacin (10 mg/kg)0.32 ± 0.05*57.3%
Test Compound (10 mg/kg)ExperimentalCalculated
Test Compound (20 mg/kg)ExperimentalCalculated
Test Compound (40 mg/kg)ExperimentalCalculated
Table 2: Example data structure for in vivo paw edema results. *p < 0.05 vs. Vehicle Control.

A statistically significant, dose-dependent reduction in paw edema, particularly at the 3-hour and 4-hour time points, would confirm the in vivo anti-inflammatory efficacy of 2-(3-Methylphenoxy)propanohydrazide.

Conclusion

This comprehensive methodological guide outlines a robust, tiered strategy for the preclinical assessment of 2-(3-Methylphenoxy)propanohydrazide as a potential anti-inflammatory agent. By systematically progressing from direct enzyme inhibition assays to cell-based models and culminating in a validated in vivo efficacy study, researchers can build a detailed profile of the compound's activity. This logical workflow not only elucidates the potential mechanism of action but also provides the critical data necessary to justify further development. Each protocol is designed with internal controls to ensure data integrity and trustworthiness, forming a solid foundation for drug discovery and development professionals.

References

  • Title: Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents Source: Academia.edu URL: [Link]

  • Title: Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models Source: MDPI URL: [Link]

  • Title: Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 Source: PMC - NIH URL: [Link]

  • Title: Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition Source: PMC - NIH URL: [Link]

  • Title: Anti-Inflammatory Screen Source: IIVS.org URL: [Link]

  • Title: Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives Source: PMC - NIH URL: [Link]

  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]

  • Title: Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages Source: NIH URL: [Link]

  • Title: Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn Source: PMC - NIH URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PMC - NIH URL: [Link]

  • Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: PMC - NIH URL: [Link]

  • Title: Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents Source: PMC - PubMed Central URL: [Link]

  • Title: SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES Source: ResearchGate URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Asian Journal of Research in Pharmaceutical Sciences URL: [Link]

  • Title: New In Vivo LPS Model for Anti-Inflammatory Drug Profiling Source: Sygnature Discovery URL: [Link]

  • Title: Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants Source: Dove Medical Press URL: [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: PMC - NIH URL: [Link]

  • Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]

  • Title: LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation Source: Spandidos Publications URL: [Link]

  • Title: In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams Source: Public Health Toxicology URL: [Link]

  • Title: Cytokine expression in macrophages stimulated with LPS or LPS/ICs Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups Source: MDPI URL: [Link]

  • Title: Macrophage Inflammatory Assay Source: PMC - NIH URL: [Link]

  • Title: Percentage inhibition of nitric oxide (NO) in RAW264.7 Source: ResearchGate URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin Source: MDPI URL: [Link]

  • Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]

  • Title: Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Source: World's Veterinary Journal URL: [Link]

  • Title: Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides Source: ResearchGate URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during this multi-step synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure your success.

Overview of the Synthetic Pathway

The synthesis of 2-(3-Methylphenoxy)propanohydrazide is typically achieved through a two-step process. The first step involves the synthesis of the carboxylic acid precursor, 2-(3-methylphenoxy)propanoic acid. This is followed by conversion to the corresponding ester and subsequent hydrazinolysis to yield the final hydrazide product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(3-Methylphenoxy)propanoic Acid cluster_1 Step 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide m_Cresol m-Cresol Williamson_Ether_Synthesis Williamson Ether Synthesis m_Cresol->Williamson_Ether_Synthesis Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_bromopropionate->Williamson_Ether_Synthesis Base_Solvent Base (e.g., K2CO3) in Solvent (e.g., Acetone) Base_Solvent->Williamson_Ether_Synthesis Intermediate_Ester Ethyl 2-(3-methylphenoxy)propanoate Williamson_Ether_Synthesis->Intermediate_Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Intermediate_Ester->Hydrolysis Propanoic_Acid 2-(3-Methylphenoxy)propanoic Acid Hydrolysis->Propanoic_Acid Propanoic_Acid_2 2-(3-Methylphenoxy)propanoic Acid Esterification Esterification Propanoic_Acid_2->Esterification Alcohol_Catalyst Alcohol (e.g., Methanol) & Acid Catalyst (e.g., H2SO4) Alcohol_Catalyst->Esterification Methyl_Ester Methyl 2-(3-methylphenoxy)propanoate Esterification->Methyl_Ester Hydrazinolysis Hydrazinolysis Methyl_Ester->Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazinolysis Final_Product 2-(3-Methylphenoxy)propanohydrazide Hydrazinolysis->Final_Product Troubleshooting_Hydrazinolysis Start Low Yield of Hydrazide Check_TLC Check TLC of Crude Product Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Starting Ester Present Check_TLC->Incomplete_Reaction Yes Side_Products Side Products Observed Check_TLC->Side_Products No Increase_Hydrazine Increase Molar Excess of Hydrazine Hydrate Incomplete_Reaction->Increase_Hydrazine Increase_Time_Temp Increase Reflux Time/Temperature Incomplete_Reaction->Increase_Time_Temp Optimize_Workup Optimize Work-up/Purification Side_Products->Optimize_Workup Success Improved Yield and Purity Increase_Hydrazine->Success Increase_Time_Temp->Success Recrystallize Recrystallize (consider activated charcoal) Optimize_Workup->Recrystallize Recrystallize->Success

Optimization

optimizing reaction conditions for 2-(3-Methylphenoxy)propanohydrazide synthesis

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

The synthesis of 2-(3-Methylphenoxy)propanohydrazide is typically a two-step process. The first step involves the formation of an ether linkage via the Williamson ether synthesis, reacting m-cresol with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) to yield ethyl 2-(3-methylphenoxy)propanoate. The subsequent step is the hydrazinolysis of the resulting ester with hydrazine hydrate to form the final hydrazide product.

Process Workflow

Synthesis_Workflow Reactants_Step1 m-Cresol + Ethyl 2-bromopropanoate Reaction_Step1 Williamson Ether Synthesis (Base, Solvent) Reactants_Step1->Reaction_Step1 Intermediate Ethyl 2-(3-methylphenoxy)propanoate Reaction_Step1->Intermediate Reaction_Step2 Hydrazinolysis (Solvent, Heat) Intermediate->Reaction_Step2 Reactants_Step2 Hydrazine Hydrate Reactants_Step2->Reaction_Step2 Product 2-(3-Methylphenoxy)propanohydrazide Reaction_Step2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: Overall workflow for the two-step synthesis of 2-(3-Methylphenoxy)propanohydrazide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Williamson Ether Synthesis - Synthesis of Ethyl 2-(3-methylphenoxy)propanoate

Issue 1: Low or No Yield of the Ester Intermediate

  • Question: I am getting a very low yield of ethyl 2-(3-methylphenoxy)propanoate, or the reaction doesn't seem to be proceeding. What are the possible causes and how can I fix this?

  • Answer: A low yield in the Williamson ether synthesis can stem from several factors related to the SN2 reaction mechanism.[1][2]

    • Incomplete Deprotonation of m-cresol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile.[3] If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low.

      • Solution: Ensure you are using a suitable base, such as sodium hydroxide or potassium carbonate, in at least a stoichiometric amount. For phenols, a strong base like sodium hydride (NaH) can be very effective, as it irreversibly deprotonates the phenol, driving the reaction forward.[3]

    • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

      • Solution: While ethyl 2-bromopropanoate is commonly used, consider using ethyl 2-iodopropanoate, as iodide is a better leaving group than bromide.

    • Inappropriate Solvent: The choice of solvent is critical for SN2 reactions.

      • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4] These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity.[4]

    • Reaction Temperature: The reaction may be too slow at room temperature.

      • Solution: Gently heating the reaction mixture, typically in the range of 50-100°C, can increase the reaction rate.[2][5] However, excessively high temperatures can promote side reactions.

Issue 2: Presence of Unreacted m-cresol in the Product

  • Question: After the reaction and workup, I still have a significant amount of unreacted m-cresol. How can I improve the conversion and purification?

  • Answer: The presence of unreacted starting material suggests either incomplete reaction or inefficient purification.

    • Driving the Reaction to Completion:

      • Solution: Increase the reaction time or temperature as mentioned above. Using a slight excess (1.1-1.2 equivalents) of ethyl 2-bromopropanoate can also help to consume all the m-cresol.

    • Improving Purification:

      • Solution: During the workup, washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will deprotonate the acidic m-cresol, forming the water-soluble sodium salt, which will then be extracted into the aqueous layer.[5][6] This is a highly effective method for removing unreacted phenols.

Step 2: Hydrazinolysis - Synthesis of 2-(3-Methylphenoxy)propanohydrazide

Issue 3: Low Yield of the Final Hydrazide Product

  • Question: The conversion of the ester to the hydrazide is inefficient, resulting in a low yield. What can I do to optimize this step?

  • Answer: The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. Low yields can be due to several factors.

    • Insufficient Hydrazine Hydrate: The reaction requires a sufficient amount of hydrazine to act as the nucleophile.

      • Solution: Use an excess of hydrazine hydrate, typically 3 to 5 equivalents, to ensure the reaction goes to completion.[7]

    • Reaction Conditions: The reaction may require heat to proceed at a reasonable rate.

      • Solution: Refluxing the reaction mixture is a common practice for hydrazide synthesis from esters.[7][8] The choice of solvent is also important; ethanol or methanol are frequently used.[7][9]

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take several hours to go to completion.[7]

Issue 4: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure sample of 2-(3-Methylphenoxy)propanohydrazide after the reaction. What is the best way to purify the product?

  • Answer: Hydrazides are often crystalline solids, making recrystallization a suitable method for purification.

    • Solution:

      • After the reaction is complete, cool the reaction mixture. The product may precipitate out of the solution.

      • If it does not precipitate, the solvent can be removed under reduced pressure.

      • The crude product can then be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis is a classic SN2 reaction.[1][2] It involves the backside attack of a nucleophile (in this case, the 3-methylphenoxide ion) on an electrophilic carbon atom of an alkyl halide (ethyl 2-bromopropanoate).[1][2] This concerted mechanism results in the inversion of stereochemistry at the electrophilic carbon and the formation of the C-O ether bond.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack m-Cresol m-Cresol Phenoxide 3-Methylphenoxide Ion m-Cresol->Phenoxide + Base Base Base (e.g., NaOH) Phenoxide_ion 3-Methylphenoxide Ion Product_Ester Ethyl 2-(3-methylphenoxy)propanoate Phenoxide_ion->Product_Ester + Ethyl 2-bromopropanoate Alkyl_Halide Ethyl 2-bromopropanoate

Caption: Mechanism of the Williamson ether synthesis.

Q2: Are there any common side reactions to be aware of?

A2: Yes, in the Williamson ether synthesis, elimination (E2) can be a competing reaction, especially if a secondary or tertiary alkyl halide is used.[1][10] However, since ethyl 2-bromopropanoate is a secondary halide, some elimination may occur, though substitution is generally favored. Using a non-hindered base and keeping the temperature controlled can help minimize this side reaction.

Q3: What are the safety precautions I should take when working with hydrazine hydrate?

A3: Hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q4: Can I use a different starting material instead of m-cresol?

A4: Yes, the Williamson ether synthesis is quite versatile.[2] You can use other substituted phenols to create a variety of phenoxy-propanohydrazide derivatives. The reaction conditions may need slight optimization depending on the electronic and steric properties of the chosen phenol.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques should be used to characterize the final product. These include:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • 1H NMR and 13C NMR: To confirm the chemical structure.

    • FTIR: To identify characteristic functional groups, such as the N-H and C=O stretches of the hydrazide.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-methylphenoxy)propanoate
Reagent/SolventMolar Eq.Notes
m-Cresol1.0
Ethyl 2-bromopropanoate1.1
Potassium Carbonate (K2CO3)1.5Anhydrous
N,N-Dimethylformamide (DMF)-Sufficient to dissolve reactants

Procedure:

  • To a solution of m-cresol in DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl 2-bromopropanoate dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with 1M NaOH solution to remove unreacted m-cresol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide
Reagent/SolventMolar Eq.Notes
Ethyl 2-(3-methylphenoxy)propanoate1.0
Hydrazine Hydrate (80%)4.0
Ethanol-

Procedure:

  • Dissolve the crude ethyl 2-(3-methylphenoxy)propanoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes out, filter the solid and wash with cold ethanol.

  • If not, remove the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol to obtain the pure 2-(3-Methylphenoxy)propanohydrazide.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2,3-dicyano-5-(p-methylphenoxy)pyrazine. Retrieved from [Link]

  • Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35849-35864. [Link]

  • PubMed. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate.
  • Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Retrieved from [Link]

  • Google Patents. CN103408454A - Preparation method of hydrazide compound.
  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research, 11(1), 22-29. [Link]

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Troubleshooting

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-(3-Methylphenoxy)propanohydrazide

Introduction: Understanding the Solubility Profile of 2-(3-Methylphenoxy)propanohydrazide 2-(3-Methylphenoxy)propanohydrazide is a molecule of interest in various research fields. Structurally, it possesses both hydropho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Profile of 2-(3-Methylphenoxy)propanohydrazide

2-(3-Methylphenoxy)propanohydrazide is a molecule of interest in various research fields. Structurally, it possesses both hydrophobic (methylphenoxy group) and more polar (propanohydrazide group) moieties. While specific experimental solubility data is not widely published, its structural components suggest it is likely a poorly water-soluble compound, a common challenge in drug discovery and in vitro screening.[1] Poor aqueous solubility can lead to inaccurate assay results, compound precipitation, and reduced bioavailability in cell-based models.[1]

This guide provides a comprehensive framework for researchers to systematically address and overcome solubility issues with 2-(3-Methylphenoxy)propanohydrazide, ensuring reliable and reproducible experimental outcomes.

PropertyPredicted Value/InformationSource
Molecular Formula C10H14N2O2[2]
Molecular Weight ~194 g/mol [2]
Predicted LogP ~1.02[2]
Structural Features Methylphenoxy group (lipophilic), Propanohydrazide group (polar, potential for H-bonding)N/A

Table 1: Physicochemical Properties of a structurally similar compound, 2-(2-methylphenoxy)propanohydrazide, which can be used to infer properties of the title compound.

Frequently Asked Questions (FAQs)

Q1: My 2-(3-Methylphenoxy)propanohydrazide won't dissolve in aqueous buffer. What is the first step?

A1: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common first-choice solvent due to its broad solubilizing power for nonpolar compounds and its compatibility with most in vitro assays at low final concentrations.[3][4]

Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening?

A2: This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous environment of your assay. The key is to keep the final concentration of the organic solvent as low as possible while ensuring the compound remains in solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is highly cell-line dependent and assay-specific. As a general rule, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.1% to minimize cellular toxicity or off-target effects.[4][5] Even at 0.1%, DMSO has been shown to induce changes in gene expression.[5][6] It is critical to run a "vehicle control" (medium with the same final concentration of DMSO but without your compound) to differentiate the effects of the solvent from the effects of your compound.[7]

Q4: My compound is still precipitating even with DMSO. What are my other options?

A4: If DMSO fails, you can explore a systematic troubleshooting workflow. This involves testing alternative solvents, considering co-solvent systems, or employing advanced solubilization excipients.[8][9][10] See the detailed "Troubleshooting Workflow" in the next section for a step-by-step guide.

Q5: Can I use heating or sonication to help dissolve the compound?

A5: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution in the stock solvent. However, be cautious. Overheating can degrade the compound. If the compound precipitates upon cooling back to room temperature or upon dilution, the solution is supersaturated and not stable for experimental use. The goal is to achieve true thermodynamic solubility.

In-Depth Troubleshooting & Experimental Protocols

Systematic Solubility Troubleshooting Workflow

This workflow provides a logical progression from simple to more advanced techniques to find an appropriate solvent system for 2-(3-Methylphenoxy)propanohydrazide.

G cluster_start cluster_step1 Step 1: Stock Solution Optimization cluster_step2 Step 2: Alternative Solvents cluster_step3 Step 3: Co-Solvent Systems cluster_step4 Step 4: Advanced Formulations cluster_end start Start: Compound Precipitates in Aqueous Media s1_dmso Prepare 10-50 mM Stock in 100% DMSO start->s1_dmso s1_check Dilute to Final Assay Conc. (e.g., 1:1000 for 0.1% DMSO) Visually inspect for precipitation. s1_dmso->s1_check s2_solvents Test Alternative Solvents: - Ethanol - Dimethylformamide (DMF) - N-Methyl-2-pyrrolidone (NMP) s1_check->s2_solvents Yes end_success Success! Proceed with Experiment. (Always include vehicle control) s1_check->end_success No s2_check Is compound soluble and stable upon dilution? s2_solvents->s2_check s3_cosolvent Prepare Stock in Co-Solvent System (e.g., 50:50 DMSO:PEG400 or 50:50 DMSO:Ethanol) s2_check->s3_cosolvent Yes s2_check->end_success No s3_check Is compound soluble and stable upon dilution? s3_cosolvent->s3_check s4_formulate Use Solubilizing Excipients: - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Kolliphor® EL) s3_check->s4_formulate Yes s3_check->end_success No s4_check Is compound soluble and stable upon dilution? s4_formulate->s4_check s4_check->end_success No end_fail Re-evaluate Compound. Consider resynthesis or analog. Consult formulation specialist. s4_check->end_fail Yes

Caption: Troubleshooting workflow for solubilizing 2-(3-Methylphenoxy)propanohydrazide.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing an initial stock solution, which is a crucial first step in any in vitro experiment.[11][12]

Materials:

  • 2-(3-Methylphenoxy)propanohydrazide (solid)

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 1 mL stock of 10 mM solution (MW ~194 g/mol ): Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.010 mol/L x 0.001 L x 194 g/mol x 1000 mg/g = 1.94 mg

  • Weigh Compound: Accurately weigh 1.94 mg of 2-(3-Methylphenoxy)propanohydrazide and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Gentle warming (to 37°C) or brief sonication can be applied if the compound does not readily dissolve.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Advanced Solubilization: Using Cyclodextrins

For particularly challenging compounds, cyclodextrins can be highly effective.[13][14] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar drug molecules, thereby increasing their aqueous solubility.[8][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical research due to its high water solubility and safety profile.[16]

Protocol: Preparation of a 1 mM Stock in 10% (w/v) HP-β-CD

  • Prepare Cyclodextrin Solution: Dissolve 1 gram of HP-β-CD in 10 mL of your desired aqueous buffer (e.g., PBS) to make a 10% (w/v) solution. Sterile filter if necessary.

  • Weigh Compound: Weigh 0.194 mg of 2-(3-Methylphenoxy)propanohydrazide into a sterile vial.

  • Add Cyclodextrin Solution: Add 1 mL of the 10% HP-β-CD solution to the compound.

  • Complexation: Vortex vigorously. This step may require longer mixing (e.g., 30-60 minutes) or overnight rotation at room temperature to allow for the formation of the inclusion complex.

  • Visual Inspection & Storage: Confirm the solution is clear. Store as you would other stock solutions. Note that a vehicle control with 10% HP-β-CD in buffer is essential for your experiments.

Summary of Solubilization Strategies

StrategyMechanism of ActionKey ConsiderationsWhen to Use
Organic Solvents (e.g., DMSO, Ethanol) Reduces the polarity of the bulk solvent, allowing for dissolution of nonpolar solutes.Potential for cytotoxicity; must use a vehicle control. Final concentration should be <1%, ideally ≤0.1%.[5][7]First-line approach for most poorly soluble compounds.
Co-Solvent Systems (e.g., DMSO/PEG400) A blend of solvents creates an environment with intermediate polarity that can better maintain solubility upon aqueous dilution.[1][9][17]Requires empirical testing to find the optimal ratio. Vehicle controls are essential.When a single organic solvent fails upon dilution.
Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity.[15][18]Can alter drug availability; may not be suitable for all assays. Requires a specific vehicle control.[13]For highly insoluble compounds where organic solvents are insufficient or interfere with the assay.
pH Modification For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form.Requires knowledge of the compound's pKa. The final pH must be compatible with the assay system.For compounds with acidic or basic functional groups.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Cosolvent. Wikipedia.
  • What effects does DMSO have on cell assays?. Quora.
  • Best Practices For Stock Solutions. FasterCapital.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. ResearchGate.
  • solubility enhancement and cosolvency by madhavi. Slideshare.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • A Comparative Guide to In Vitro Drug Release from Cyclodextrin Formulations. Benchchem.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate.
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds. Benchchem.
  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.
  • (PDF) Cyclodextrins in drug delivery (Review). ResearchGate.
  • (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate.
  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Brieflands.
  • How to enhance drug solubility for in vitro assays?. ResearchGate.
  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online.
  • Solutions and dilutions: working with stock solutions. Rice University.
  • 2-(3-methylphenoxy)-N'-propan-2-ylacetohydrazide. Stenutz.
  • Compound 2-(3-methylphenoxy)acetohydrazide. Chemdiv.
  • Compound 2-(3-methylphenoxy)-N'-(3-phenylprop-2-en-1-ylidene)acetohydrazide. Chemdiv.
  • 2-(3-Methoxyphenoxy)propanohydrazide. Fluorochem.
  • 2-PHENOXY-N'-(3-PHENYL-2-PROPENYLIDENE)PROPANOHYDRAZIDE AldrichCPR. Sigma-Aldrich.
  • Methyl 2-hydroxy-3-phenylpropanoate. PubChem - NIH.
  • 2-(2-methylphenoxy)propanohydrazide. Hit2Lead.

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Optimization

Technical Support Center: Purification of Crude 2-(3-Methylphenoxy)propanohydrazide

Welcome to the technical support guide for the purification of crude 2-(3-Methylphenoxy)propanohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-(3-Methylphenoxy)propanohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

2-(3-Methylphenoxy)propanohydrazide is a hydrazide derivative of significant interest in medicinal chemistry and drug discovery. Its synthesis, typically via the hydrazinolysis of the corresponding ester, can result in a crude product containing various impurities. This guide provides a systematic approach to identifying and removing these impurities through robust purification strategies.

Understanding Potential Impurities

The first step in any purification strategy is to understand the potential impurities that may be present in the crude product. The most common synthesis route for 2-(3-Methylphenoxy)propanohydrazide is the reaction of an ester, such as methyl 2-(3-methylphenoxy)propanoate, with hydrazine hydrate.

Common Impurities:

  • Unreacted Starting Materials:

    • Methyl 2-(3-methylphenoxy)propanoate

    • Hydrazine hydrate

  • By-products:

    • Products of hydrolysis of the starting ester or the final product.

    • Side-products from reactions of hydrazine with other functional groups, if present.

  • Degradation Products:

    • Oxidation or decomposition products of the hydrazide.

The following diagram illustrates the typical synthesis and the origin of common impurities.

G cluster_synthesis Synthesis of 2-(3-Methylphenoxy)propanohydrazide cluster_impurities Potential Impurities Ester Methyl 2-(3-methylphenoxy)propanoate Product 2-(3-Methylphenoxy)propanohydrazide Ester->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product Unreacted_Ester Unreacted Ester Product->Unreacted_Ester Present in crude Excess_Hydrazine Excess Hydrazine Product->Excess_Hydrazine Present in crude Byproducts By-products Product->Byproducts Present in crude

Caption: Synthesis route and common impurities.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2-(3-Methylphenoxy)propanohydrazide.

FAQ 1: My crude product is an oil and won't solidify. How can I proceed?

Answer: Oiling out is a common problem, especially if residual solvent or unreacted starting materials are present.

  • Initial Step: Try to remove all volatile components under high vacuum. Gentle heating can be applied if the compound is thermally stable.

  • Trituration: Add a non-polar solvent in which your product is expected to be insoluble, such as hexane or diethyl ether. Stir or sonicate the mixture. This can often induce precipitation of the desired product while dissolving non-polar impurities.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., cold water, hexane) until the solution becomes cloudy. Allow the solution to stand, ideally at a low temperature, to promote crystallization.

FAQ 2: I see multiple spots on my TLC plate. How do I identify my product?

Answer: Thin-Layer Chromatography (TLC) is a crucial tool for monitoring the purification process.

  • Reference Standards: If available, spot reference standards of your starting materials alongside your crude product.

  • Polarity Considerations: Hydrazides are generally more polar than their corresponding esters. Therefore, the product spot should have a lower Rf value (travel less up the plate) than the starting ester. Hydrazine is highly polar and will likely remain at the baseline.

  • Visualization: Use a combination of visualization techniques. UV light is effective for aromatic compounds. Stains like potassium permanganate or iodine can help visualize non-UV active impurities.

FAQ 3: My yield is very low after recrystallization. What can I do?

Answer: Low yield after recrystallization can be due to several factors.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble, you will lose a significant amount in the mother liquor. Experiment with different solvents or solvent mixtures.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Concentration: Ensure you are using a minimal amount of hot solvent to dissolve your crude product to achieve a saturated solution upon cooling.

FAQ 4: How can I effectively remove unreacted hydrazine?

Answer: Hydrazine is a common and often problematic impurity due to its reactivity and toxicity.

  • Aqueous Washes: Hydrazine is highly soluble in water. Washing the organic solution of your crude product with water or brine can effectively remove a significant portion of it.

  • Acid-Base Extraction: As hydrazine is basic (pKb ≈ 5.9), an acidic wash can convert it to its water-soluble salt, facilitating its removal into the aqueous phase.[1] A dilute solution of a weak acid, like acetic acid, is often sufficient.

  • Column Chromatography: Hydrazine is very polar and will adhere strongly to silica gel. Running a column with a moderately polar eluent will leave the hydrazine at the baseline while your product elutes.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the simplest and most effective method for purifying solid crude products.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane). The ideal solvent will dissolve the crude product when hot but show low solubility when cold. Ethanol is a common and effective solvent for aromatic hydrazides.[2]

  • Dissolution: Place the crude 2-(3-Methylphenoxy)propanohydrazide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Comparison of Recrystallization Solvents

Solvent SystemPurity (by HPLC/NMR)YieldObservations
Ethanol>99%ModerateForms well-defined crystals upon slow cooling.
Isopropanol>98%GoodSlower to dissolve, but can give good recovery.
Ethyl Acetate/HexaneVariableVariableGood for less polar impurities, risk of oiling out.
Methanol/Water>99%ModerateRequires careful addition of water to induce crystallization.
Protocol 2: Acid-Base Extraction

This technique is particularly useful for removing acidic or basic impurities. Since 2-(3-Methylphenoxy)propanohydrazide is basic, it can be separated from neutral and acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate the basic hydrazide, transferring it to the aqueous layer. The unreacted ester and other neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper). This will deprotonate the hydrazide, causing it to precipitate out of the aqueous solution.

  • Extraction: Extract the now neutral hydrazide back into an organic solvent (e.g., DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

G start Crude Product in Organic Solvent wash1 Wash with 1M HCl start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer (Neutral Impurities) sep1->org1 Discard aq1 Aqueous Layer (Protonated Hydrazide) sep1->aq1 basify Add 2M NaOH (pH 9-10) aq1->basify extract Extract with Organic Solvent basify->extract sep2 Separate Layers extract->sep2 org2 Organic Layer (Pure Hydrazide) sep2->org2 aq2 Aqueous Layer (Waste) sep2->aq2 Discard dry Dry and Concentrate org2->dry final Pure Product dry->final

Caption: Acid-Base Extraction Workflow.

Protocol 3: Column Chromatography

For challenging separations or when high purity is essential, column chromatography is the method of choice.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The goal is to have the product spot with an Rf value of around 0.3-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-Methylphenoxy)propanohydrazide.

Purity Assessment

After purification, it is crucial to assess the purity of your 2-(3-Methylphenoxy)propanohydrazide.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2,3-dicyano-5-(p-methylphenoxy)pyrazine. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2015). PMC. Retrieved January 21, 2026, from [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. (2012). PMC. Retrieved January 21, 2026, from [Link]

  • pKa in organic acid-base extractions. (2017). Reddit. Retrieved January 21, 2026, from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 21, 2026, from [Link]

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2-(3-Methylphenoxy)propanohydrazide. (n.d.). Mynac. Retrieved January 21, 2026, from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved January 21, 2026, from [Link]

  • Crystallization Solvents. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

improving the yield of 2-(3-Methylphenoxy)propanohydrazide reaction

Author: BenchChem Technical Support Team. Date: February 2026

Answering in Chinese (Simplified) as per the user's request.

技术支持中心:优化2-(3-甲基苯氧基)丙酰肼的反应收率

写给: 各位研究员、科学家及药物开发专家

发件人: 高级应用科学家

主题: 关于2-(3-甲基苯氧基)丙酰肼合成的故障排除与优化策略

本指南旨在为您在2-(3-甲基苯氧基)丙酰肼的合成实验中可能遇到的挑战提供深入的技术支持。内容组织形式为故障排除指南和常见问题解答,旨在直接解决具体问题,并阐明实验选择背后的化学原理,以确保您能够系统地优化反应条件,实现更高的收率和产品纯度。

故障排除指南

本部分采用问答形式,旨在解决您在实验过程中可能遇到的具体问题。

问题1:我的2-(3-甲基苯氧基)丙酰肼收率一直很低,可能的原因是什么?

回答: 收率偏低通常不是由单一因素造成的,而是一系列变量共同作用的结果。我们建议您按照以下逻辑顺序进行排查:

  • 起始物料的质量与化学计量

    • 反应物纯度: 您使用的起始酯(如2-(3-甲基苯氧基)丙酸甲酯或乙酯)和水合肼是否纯净?起始物料中的杂质可能会引入副反应,消耗反应物,从而降低主产物的收率。

    • 水合肼的化学计量: 水合肼作为亲核试剂,其用量至关重要。为了将反应平衡推向产物方向,通常需要使用过量的水合肼。文献报道,酯与水合肼的摩尔比为1:1至1:1.5时较为理想[1]。摩尔比为1:1.2是一个常见的优化选择[1]。如果水合肼用量不足,反应转化率会显著降低[1]。

  • 反应条件的优化

    • 温度与反应时间: 该反应通常需要在加热回流条件下进行数小时[2]。温度过低会导致反应速率缓慢、转化不完全;温度过高则可能促进副产物的生成或导致产物分解。典型的加热时间为2至9小时不等,具体取决于反应规模和底物活性[2][3]。

    • 溶剂选择: 甲醇和乙醇是此反应的常用溶剂[2][4]。溶剂不仅溶解反应物,其极性也会影响反应速率。在某些情况下,采用无溶剂的“绿色化学”方法,例如微波辐射,可以显著缩短反应时间并提高收率[3]。

    • 副产物的移除: 反应会生成醇(甲醇或乙醇)作为副产物。根据勒夏特列原理,移除副产物可以使化学平衡向生成产物的方向移动。一项专利技术指出,通过反应分馏或反应精馏持续移除生成的醇和水,可以将酰肼的收率提高到90%以上[1]。这是一个非常关键的优化点。

  • 反应后处理与纯化

    • 产物析出与分离: 反应结束后,产物通常通过冷却结晶或溶剂萃取的方式分离。确保冷却足够充分,以最大化结晶析出。如果产物水溶性较大,可能会在水相中造成损失。

    • 纯化方法: 柱层析或重结晶是常用的纯化方法。在纯化过程中,选择合适的洗脱剂或重结晶溶剂体系至关重要,以避免产物损失。

下面的流程图为您提供了一个系统化的故障排查路径。

Troubleshooting_Workflow start 收率低 reagents 检查起始物料 (纯度, 摩尔比) start->reagents conditions 评估反应条件 (温度, 时间, 溶剂) reagents->conditions 物料无误 conclusion 确定并解决根本原因 reagents->conclusion 发现问题 byproduct 是否移除副产物(醇)? conditions->byproduct 条件合适 conditions->conclusion 发现问题 workup 检查后处理与纯化过程 byproduct->workup 是/否 byproduct->conclusion 优化点 workup->conclusion 过程无误 workup->conclusion 发现损失

图1:低收率问题的故障排查逻辑流程图

问题2:在TLC或HPLC分析中,我观察到一个主要的未知杂质斑点/峰,可能是什么?

回答: 除了未反应的起始物料外,最常见的杂质类型与水合肼的反应特性有关。

  • 腙类(Hydrazones)杂质: 如果您的起始物料或溶剂中含有微量的醛或酮杂质,它们会与产物酰肼或剩余的水合肼迅速反应,生成高度稳定的腙[5][6]。

  • 吖嗪(Azines)杂质: 两分子的醛/酮与一分子水合肼反应会生成吖嗪[7]。

  • 二酰肼(Diacylhydrazines): 在某些条件下,一分子的水合肼可能会与两分子的酯反应,但这通常不是主要副产物。

解决方案:

  • 确保起始物料和溶剂的纯度 ,特别是要不含醛酮类杂质。

  • 控制反应温度 ,避免过高温度可能引发的降解或副反应。

  • 通过波谱学手段鉴定杂质结构 (如LC-MS或NMR),以确认其类型并追溯其来源。

问题3:反应进行一段时间后似乎停滞了,TLC显示原料和产物共存且比例不再变化,该怎么办?

回答: 反应停滞通常意味着达到了化学平衡。要打破这一平衡,您可以采取以下措施:

  • 增加水合肼的量: 如前所述,增加一种反应物的浓度可以将平衡向产物方向移动。可以补加0.2-0.5当量的水合肼。

  • 移除副产物: 这是最有效的方法之一。如果您有分水器或精馏装置,可以尝试在回流的同时将生成的低沸点醇(甲醇/乙醇)蒸出[1]。

  • 适当提高反应温度: 如果当前温度较低,可以尝试稍微提高温度以增加反应速率。但请注意监控,以防副反应增加。

常见问题解答 (FAQs)

问1:2-(3-甲基苯氧基)丙酰肼合成的基本反应机理是什么?

答: 该反应是典型的亲核酰基取代反应 。其机理如下:

  • 水合肼 (-NH₂) 上的氮原子作为亲核试剂,进攻酯的亲电性羰基碳。

  • 形成一个四面体中间体。

  • 四面体中间体发生重排,羰基双键恢复,同时醇盐(如-OCH₃或-OC₂H₅)作为离去基团离去。

  • 离去的醇盐从带正电的氮原子上夺取一个质子,生成最终产物酰肼和醇。

Reaction_Mechanism cluster_reactants 反应物 cluster_intermediate 中间体 cluster_products 产物 Ester R-CO-OR' (酯) Intermediate [R-C(O⁻)(OR')-N⁺H₂-NH₂] 四面体中间体 Ester->Intermediate 亲核进攻 Hydrazine H₂N-NH₂ (水合肼) Hydrazine->Intermediate Hydrazide R-CO-NH-NH₂ (酰肼) Intermediate->Hydrazide 离去基团消除 Alcohol R'-OH (醇) Intermediate->Alcohol

图2:酰肼合成的简化反应机理

问2:如何有效监控反应进程?

答: 薄层色谱法 (TLC) 是最便捷、最常用的监控方法。

  • 操作步骤: 定期从反应混合物中取样,并与起始酯的点样在同一块TLC板上进行展开。

  • 结果判读: 选择一个合适的展开剂体系(如乙酸乙酯/己烷),使得起始酯和产物的Rf值有明显差异。通常,酰肼的极性比相应的酯要大,因此其Rf值会更低。当TLC板上起始酯的斑点基本消失或不再变弱时,即可认为反应已基本完成。

问3:在选择起始酯时,甲酯和乙酯有何区别?

答: 两者都可以作为有效的起始物料。

  • 反应性: 甲酯通常比乙酯的反应活性稍高,因为甲氧基的位阻更小,离去能力也稍强。

  • 副产物: 使用甲酯会生成甲醇,而使用乙酯会生成乙醇。甲醇的沸点(约65°C)低于乙醇(约78°C),因此在通过蒸馏移除副产物时,甲醇更容易被移除。

  • 选择考量: 在大多数情况下,两者差异不大。选择哪种酯通常取决于其商业可得性和成本。

实验方案

方案A:标准合成方案

此方案适用于初步的实验室合成。

  • 在一个装有回流冷凝管和磁力搅拌子的圆底烧瓶中,加入2-(3-甲基苯氧基)丙酸乙酯 (1.0 eq)。

  • 加入无水乙醇作为溶剂(约5-10 mL/g酯)。

  • 在搅拌下,缓慢滴加95%水合肼 (1.2 eq)[1]。

  • 将混合物加热至回流(约75–80 °C),并保持该温度2-4小时[2]。

  • 使用TLC监控反应进程,直至原料点基本消失。

  • 反应结束后,将反应液冷却至室温,然后置于冰浴中冷却,促使产物结晶析出。

  • 通过真空抽滤收集固体产物,并用少量冰冷的乙醇洗涤。

  • 将粗产物在真空烘箱中干燥,得到2-(3-甲基苯氧基)丙酰肼。

方案B:高收率优化方案 (基于副产物移除)

此方案旨在通过移除反应副产物来最大化收率[1]。

  • 在一个装有分馏柱、回流冷凝管和磁力搅拌子的反应瓶中,加入2-(3-甲基苯氧基)丙酸甲酯 (1.0 eq) 和95%水合肼 (1.2 eq)。此方法可不添加额外溶剂,提高了反应器容积的有效利用率[1]。

  • 缓慢加热反应混合物至回流。

  • 控制分馏柱顶端的温度,使其维持在副产物甲醇的沸点(约65°C)附近,将甲醇和水蒸出。

  • 持续反应并蒸出副产物,通常0.5-2小时即可完成[1]。

  • 使用TLC确认原料已完全转化。

  • 反应结束后,冷却反应体系。

  • 通过减压蒸馏移除过量的水合肼和残留的挥发性物质,得到高纯度的酰肼产物[1]。该方法通常无需进一步的重结晶或柱层析。

关键反应参数对比表
参数标准方案高收率优化方案影响与考量
起始酯 乙酯或甲酯建议使用甲酯甲醇副产物沸点更低,更易于通过分馏移除。
溶剂 乙醇或甲醇无溶剂无溶剂法提高了反应效率和原子经济性[1][3]。
水合肼摩尔比 1.2 eq1.2 eq稍微过量可有效推动反应,过多的量会增加后处理难度[1]。
反应温度 ~80 °C (回流)回流并分馏精确控制温度以选择性移除副产物是优化的关键。
反应时间 2-4 小时0.5-2 小时移除副产物能极大缩短反应达到完全转化所需的时间[1]。
预期收率 60-80%>90%优化方案通过打破化学平衡显著提升了产物收率[1]。

参考文献

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Biointerface Research in Applied Chemistry.

  • Synthesis of benzoyl hydrazide || reaction b/w ester and hydrazine hydrated #chemistry. (2022). YouTube.

  • Preparation method of hydrazide compound. (CN103408454A). Google Patents.

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing.

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences.

  • Development and Assessment of Green Synthesis of Hydrazides. ResearchGate.

  • Kinetics study of hydrazodicarbonamide synthesis reaction. ResearchGate.

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (2013). PMC - NIH.

Sources

Optimization

stability testing of 2-(3-Methylphenoxy)propanohydrazide under different conditions

Welcome to the technical support center for 2-(3-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. As there is limited publicly available stability data specifically for 2-(3-Methylphenoxy)propanohydrazide, this document synthesizes information from established principles of hydrazide chemistry and international regulatory guidelines to anticipate its stability profile and provide robust experimental protocols.

I. Understanding the Stability of 2-(3-Methylphenoxy)propanohydrazide: A Proactive Approach

2-(3-Methylphenoxy)propanohydrazide possesses a hydrazide functional group, which is known to be susceptible to specific degradation pathways. The phenoxy and methylphenyl moieties also influence the molecule's overall reactivity and stability. Understanding these potential liabilities is key to designing a comprehensive stability testing program. The primary degradation pathways anticipated for this molecule are hydrolysis, oxidation, and photodegradation.

This guide will walk you through the theoretical underpinnings of these degradation mechanisms, provide practical, step-by-step protocols for conducting forced degradation studies, and offer troubleshooting advice for common issues encountered during these experiments. All protocols are designed to be self-validating systems, incorporating controls and checks to ensure the integrity of your results.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(3-Methylphenoxy)propanohydrazide?

Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The acylhydrazide linkage is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This would likely yield 3-methylphenol and propanohydrazide or further breakdown products.[1][2]

  • Oxidation: The hydrazide group can be oxidized, potentially leading to the formation of diimide and acyl radical intermediates.[3] This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Aromatic compounds and hydrazides can be sensitive to light, particularly UV radiation.[4][5] This can lead to the cleavage of the N-N bond or other complex photochemical reactions.

Q2: I am observing a rapid loss of my compound in solution, even at neutral pH. What could be the cause?

Rapid degradation at neutral pH could be due to oxidation, which can be catalyzed by trace metal ions in your buffer or dissolved oxygen.[6] Ensure you are using high-purity water and reagents. Consider de-gassing your solutions or working under an inert atmosphere (e.g., nitrogen or argon) to see if stability improves. Another possibility is enzymatic degradation if your solution has been inadvertently contaminated with microorganisms.

Q3: My mass balance in the stability study is low. Where could the missing mass be?

A low mass balance suggests that not all degradation products are being detected by your analytical method. This could be due to:

  • The formation of non-UV active degradants.

  • The formation of highly polar or non-polar degradants that are not retained or eluted from your chromatography column under the current method conditions.

  • The formation of volatile degradation products that are lost during sample preparation or analysis.

  • The degradation product being irreversibly adsorbed onto the column.

A thorough investigation into your analytical method's performance and the potential for these scenarios is recommended.

Q4: How do I select the appropriate stress conditions for forced degradation studies?

Forced degradation studies aim to achieve 5-20% degradation of the drug substance.[7][8][9] If you observe more than 20% degradation, the conditions are likely too harsh and may produce secondary degradation products not relevant to real-world storage.[7][8] Conversely, less than 5% degradation may not be sufficient to identify and quantify degradation products accurately. It is often necessary to perform pilot experiments with a range of stress conditions (e.g., different temperatures, acid/base concentrations, exposure times) to find the optimal parameters.[8]

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
No degradation observed under acidic or basic conditions. The compound is highly stable to hydrolysis under the tested conditions. The concentration of acid/base is too low, or the temperature is not high enough.Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl/NaOH), increase the temperature (e.g., to 60-80°C), or extend the duration of the study.[7]
Multiple, poorly resolved peaks in the chromatogram after stress testing. The degradation is extensive, leading to a complex mixture of products. The analytical method lacks the necessary resolution.Reduce the severity of the stress conditions (time, temperature, or reagent concentration). Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry).
Peak shape of the parent compound is poor after stress testing. The pH of the injected sample is incompatible with the mobile phase. The sample is overloaded on the column.Neutralize the acidic or basic samples before injection. Dilute the sample.
Inconsistent results between replicate stability samples. Inhomogeneous sample preparation. Variable exposure to stress conditions. Contamination.Ensure thorough mixing of all solutions. Precisely control temperature, humidity, and light exposure for all samples. Use clean glassware and high-purity reagents.

IV. Experimental Protocols & Data Presentation

A. Forced Degradation (Stress Testing) Protocol

This protocol outlines the steps for conducting forced degradation studies on 2-(3-Methylphenoxy)propanohydrazide.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • 2-(3-Methylphenoxy)propanohydrazide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV detector, photostability chamber, oven, and humidity chamber.

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(3-Methylphenoxy)propanohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with the appropriate solvent to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed sample.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 1 M HCl to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 1 M NaOH to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw samples at similar time points as the acid hydrolysis study.

    • Neutralize the samples with an equivalent amount of 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final drug concentration of 0.1 mg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C.

    • Withdraw samples at predetermined time points, dissolve in a suitable solvent to 0.1 mg/mL, and analyze.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light with aluminum foil.

    • Analyze the samples after the exposure period.

Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

B. Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 270 nm

Note: This is a starting point. Method development and validation are crucial to ensure it is stability-indicating for your specific compound and its degradants.[10][11][12]

C. Hypothetical Stability Data Summary

The following table presents hypothetical data based on the expected stability profile of a hydrazide compound. This is for illustrative purposes to guide your data interpretation.

Stress Condition Duration % Degradation of Parent Compound Major Degradation Products (Hypothetical)
1 M HCl24 hours15%3-methylphenol, propanohydrazide
1 M NaOH24 hours18%3-methylphenol, propanohydrazide
3% H₂O₂8 hours12%Oxidized hydrazide species
80°C (solid)48 hours8%Thermally induced rearrangement products
Photostability1.2 million lux-hr10%N-N bond cleavage products

V. Visualization of Workflows and Pathways

A. Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose thermal Thermal (Solid, 80°C) stock->thermal Expose photo Photostability (ICH Q1B) stock->photo Expose hplc Stability-Indicating HPLC acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze

Caption: Workflow for forced degradation studies.

B. Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hν) parent 2-(3-Methylphenoxy)propanohydrazide prod_h1 3-Methylphenol parent->prod_h1 prod_h2 Propanohydrazide parent->prod_h2 prod_o1 Diimide Intermediate parent->prod_o1 prod_p1 N-N Bond Cleavage Products parent->prod_p1 prod_o2 Acyl Radical prod_o1->prod_o2

Caption: Anticipated degradation pathways.

VI. References

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC. [Link]

  • Hydrazone - Wikipedia. Wikipedia. [Link]

  • Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry. [Link]

  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]

  • Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Sci-Hub. [Link]

  • Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]

  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry. [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. [Link]

  • Proposed photodegradation pathway of polycyclic aromatic hydrocarbons (PAHs). ResearchGate. [Link]

  • Computational Study of the Mechanism of the Oxidation of Hydrazine / Hydrazinium Ion by Iodine in the Gas Phase. ResearchGate. [Link]

  • (PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]

  • Hydrazide - Wikipedia. Wikipedia. [Link]

  • Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. [Link]

  • Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]

  • Oxidation of Hydrazine in Aqueous Solutions. DTIC. [Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • SOP-for-Forced-Degradation-Study. PHARMA DEVILS. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Synthesis, stability and anticonvulsant activity of two new GABA prodrugs. PubMed. [Link]

  • Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. PMC. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]

  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. NIH. [Link]

  • (PDF) Photostability of Phenoxazine Derivatives. ResearchGate. [Link]

  • Thermally stable proton-conducting oxy-hydroxides synthesized in concentrated water vapor. Journal of Materials Chemistry A. [Link]

Sources

Troubleshooting

common side reactions in the synthesis of 2-(3-Methylphenoxy)propanohydrazide

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)propanohydrazide Welcome to the technical support guide for the synthesis of 2-(3-Methylphenoxy)propanohydrazide. This document is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

Welcome to the technical support guide for the synthesis of 2-(3-Methylphenoxy)propanohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthetic process. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

The synthesis of 2-(3-Methylphenoxy)propanohydrazide is typically achieved in two sequential steps:

  • Williamson Ether Synthesis: Formation of an ether linkage by reacting the phenoxide of m-cresol with an alkyl halide, typically an ethyl 2-halopropanoate.

  • Hydrazinolysis: Conversion of the resulting ester intermediate into the final hydrazide product using hydrazine hydrate.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Overall Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis m_Cresol m-Cresol Phenoxide m-Cresolate (Phenoxide) m_Cresol->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide Ester_Intermediate Ethyl 2-(3-methylphenoxy)propanoate Phenoxide->Ester_Intermediate SN2 Attack Alkyl_Halide Ethyl 2-halopropanoate Alkyl_Halide->Ester_Intermediate Hydrazine Hydrazine Hydrate Final_Product 2-(3-Methylphenoxy)propanohydrazide Hydrazine->Final_Product Ester_Intermediate_ref->Final_Product Nucleophilic Acyl Substitution

Caption: High-level overview of the two-step synthesis of 2-(3-Methylphenoxy)propanohydrazide.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis, categorized by reaction step.

Part 1: Williamson Ether Synthesis Issues

The first step, a Williamson ether synthesis, involves a nucleophilic substitution (SN2) reaction.[1] However, the use of a secondary alkyl halide (ethyl 2-halopropanoate) and a basic phenoxide creates a competitive environment where elimination (E2) reactions can occur.[2]

Q1: My reaction yield is low, and NMR analysis shows a significant amount of an alkene byproduct. What is happening and how can I fix it?

A1: You are observing the classic competition between SN2 (substitution) and E2 (elimination) pathways. The m-cresolate, acting as a base, can abstract a proton from the carbon adjacent to the bromine on your ethyl 2-bromopropanoate, leading to the formation of ethyl acrylate. This is a very common side reaction with secondary alkyl halides.[2]

G cluster_paths Reactants Reactants SN2 SN2 Pathway (Desired) Nucleophilic attack at α-carbon Reactants->SN2 Favored by: - Lower Temp - Less Hindered Base E2 E2 Pathway (Side Reaction) Base abstracts β-proton Reactants->E2 Favored by: - Higher Temp - Steric Hindrance Product_SN2 Desired Ether (2-(3-Methylphenoxy)propanoate) SN2:f1->Product_SN2 Product_E2 Alkene Byproduct (Ethyl Acrylate) E2:f1->Product_E2

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Troubleshooting Strategies:

  • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Running your reaction at a lower temperature will favor the SN2 pathway.[2]

  • Choice of Base: While you need a base to deprotonate m-cresol, using a milder, less-hindered base can reduce the rate of elimination. Consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF instead of stronger bases like sodium hydride (NaH).

  • Leaving Group: If possible, switching from ethyl 2-bromopropanoate to ethyl 2-iodopropanoate can sometimes increase the rate of substitution relative to elimination, as iodide is a better leaving group.

ParameterCondition Favoring SN2 (Ether)Condition Favoring E2 (Alkene)
Temperature Lower (e.g., Room Temp to 50°C)Higher (e.g., >80°C)
Base Milder (e.g., K₂CO₃)Stronger, Bulkier (e.g., t-BuOK)
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Less Polar / Protic

Q2: I've isolated my ether product, but I see an unexpected isomer that is difficult to separate. What could it be?

A2: You are likely observing the results of C-alkylation. Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring carbons, particularly at the ortho and para positions (C-alkylation). While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of ethyl 2-(hydroxy-methyl-phenyl)propanoate isomers.[2]

Factors Influencing C- vs. O-Alkylation:

  • Solvent: Polar aprotic solvents (like DMF or DMSO) tend to solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic, thus favoring O-alkylation. Protic solvents (like ethanol) can hydrogen-bond with the oxygen, making it less available and increasing the likelihood of C-alkylation.

  • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can influence the reaction outcome.

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Identification and Mitigation:

  • Analysis: C-alkylated isomers can be identified using ¹H NMR (look for changes in the aromatic splitting patterns and the presence of a phenolic -OH peak) and mass spectrometry.

  • Mitigation: To favor O-alkylation, use a polar aprotic solvent like DMF or acetonitrile and a base like K₂CO₃. Ensure your reagents are anhydrous, as water can influence the reaction pathway.

Part 2: Hydrazinolysis Issues

The conversion of the intermediate ester to the final hydrazide is a nucleophilic acyl substitution. While generally efficient, several issues can arise.[3]

Q3: After the reaction with hydrazine, TLC and NMR analysis show that my final product is contaminated with the starting ester. How can I drive the reaction to completion?

A3: This indicates an incomplete hydrazinolysis reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Hydrazinolysis can be slow. Refluxing in a suitable solvent like ethanol or methanol is common.[3] Insufficient heating time or temperature will result in unreacted starting material.

  • Stoichiometry: While a slight excess of hydrazine hydrate is typically used (e.g., 1.2 to 1.5 equivalents), an insufficient amount will lead to an incomplete reaction.[4]

  • Reversibility: Although the reaction strongly favors the hydrazide product due to its stability, ensuring the removal of the alcohol byproduct (ethanol) can help drive the equilibrium forward according to Le Châtelier's principle. A patented method suggests using reactive fractionation or distillation to remove the alcohol during the reaction.[4]

Troubleshooting Protocol:

  • Increase Hydrazine: Increase the molar ratio of hydrazine hydrate to ester to 1.5-2.0 equivalents.

  • Extend Reaction Time: Monitor the reaction via TLC. If starting material is still present, extend the reflux time (e.g., from 2 hours to 4-6 hours).

  • Increase Temperature: If using ethanol (b.p. 78°C), consider switching to a higher-boiling solvent like n-butanol (b.p. 117°C) if the starting materials are stable at that temperature.

Q4: I've isolated a major byproduct with a molecular weight that is roughly double that of my expected product, minus the elements of hydrazine. What is this impurity?

A4: You have likely formed a symmetrical N,N'-diacylhydrazine derivative. This occurs when a molecule of the newly formed 2-(3-Methylphenoxy)propanohydrazide acts as a nucleophile and attacks a second molecule of the starting ester. This side reaction is more prevalent if the reaction is run with an insufficient amount of hydrazine or if the local concentration of hydrazine is depleted.

G Ester Ester Intermediate Product Desired Hydrazide Ester->Product 1. Reacts with Hydrazine (Desired Path) Byproduct N,N'-Diacylhydrazine Ester->Byproduct Hydrazine Hydrazine (H2N-NH2) Hydrazine->Product Product->Byproduct 2. Reacts with more Ester (Side Reaction)

Caption: Formation pathway of the N,N'-diacylhydrazine byproduct.

Prevention Strategy:

  • Maintain Hydrazine Excess: The most effective way to prevent this is to use a sufficient excess of hydrazine hydrate throughout the reaction.

  • Addition Method: Instead of adding the ester to hydrazine, consider adding the hydrazine slowly to the ester. However, the more common and generally successful method is to add the ester to an excess of refluxing hydrazine hydrate solution to ensure the ester always encounters a high concentration of hydrazine.

Q5: My reaction is clean, but my yield is very low. During workup, I isolated 2-(3-methylphenoxy)propanoic acid. What caused this?

A5: The presence of the carboxylic acid indicates that your ester intermediate underwent hydrolysis instead of hydrazinolysis.[5] Esters can be hydrolyzed to carboxylic acids under either acidic or basic conditions, especially in the presence of water and heat.

Potential Causes and Solutions:

  • Acidic Contamination: If your starting ester or solvent contains acidic impurities, this can catalyze hydrolysis, particularly with the water present in hydrazine hydrate. Ensure all glassware and reagents are clean.

  • Basic Hydrolysis: Hydrazine hydrate solutions can be basic. Prolonged heating in the presence of water can lead to base-catalyzed hydrolysis. While some basicity is inherent, the nucleophilicity of hydrazine is much greater than that of the hydroxide ion, so hydrazinolysis should be the primary pathway. Significant hydrolysis suggests other issues.

  • Workup Procedure: An improper workup can cause hydrolysis. For example, if you quench the reaction with a strong acid while the mixture is still hot, you may hydrolyze any unreacted ester. It is better to cool the reaction mixture first, then proceed with extraction or crystallization.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis to Minimize Elimination

This protocol is designed to favor the SN2 pathway over E2 elimination.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetone (10 mL/mmol of m-cresol).

  • Reagents: Add m-cresol (1.0 eq) and finely ground anhydrous potassium carbonate (1.5 eq).

  • Reaction Initiation: Stir the suspension under N₂ at room temperature for 30 minutes.

  • Addition: Add ethyl 2-bromopropanoate (1.1 eq) dropwise over 15 minutes.

  • Heating: Gently heat the reaction mixture to a reflux (approx. 56°C for acetone) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of m-cresol.

  • Workup: After completion, cool the mixture to room temperature, filter off the inorganic salts, and wash the solid with additional acetone. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography or vacuum distillation.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][6]

  • ResearchGate. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • PrepChem. Synthesis of 2,3-dicyano-5-(p-methylphenoxy)pyrazine. [Link]

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound. [4]

  • ResearchGate. (2007). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link][1]

  • PubMed. (1990). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. [Link]

  • YouTube. (2013). Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link][7]

  • Royal Society of Chemistry. (1969). Studies on the synthesis of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside and -mannopyranoside, and their reaction with sodium azide. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]

  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link][3]

  • Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. [Link][5]

Sources

Optimization

how to prevent degradation of 2-(3-Methylphenoxy)propanohydrazide in solution

Welcome, Researchers and Drug Development Professionals. This guide serves as a dedicated resource for ensuring the stability and integrity of 2-(3-Methylphenoxy)propanohydrazide in your experimental solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers and Drug Development Professionals. This guide serves as a dedicated resource for ensuring the stability and integrity of 2-(3-Methylphenoxy)propanohydrazide in your experimental solutions. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable results. This document provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and implementing robust handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways 2-(3-Methylphenoxy)propanohydrazide degrades in solution?

The two most common degradation pathways for hydrazide-containing compounds like 2-(3-Methylphenoxy)propanohydrazide are hydrolysis and oxidation .

  • Hydrolysis: This involves the cleavage of the amide bond (the bond between the carbonyl carbon and the nitrogen) by water, resulting in the formation of 2-(3-methylphenoxy)propanoic acid and hydrazine. This reaction can be catalyzed by both acids and bases. Studies on similar hydrazide conjugates show that they can be unstable in weakly acidic solutions, with stability generally increasing as the pH approaches neutrality.[1][2]

  • Oxidation: The hydrazide functional group is susceptible to oxidation, which can convert it into a diazene (azo) compound.[3][4][5][6][7] This process can be initiated by dissolved oxygen, metal ion contaminants, or exposure to light. This degradation is often visually indicated by a change in solution color.

Q2: What is the optimal pH for storing solutions of this compound?

For short-term storage and experimental use, maintaining a slightly acidic to neutral pH, typically in the range of pH 5.0 to 6.0 , is recommended. Research on related hydrazide compounds indicates that their stability significantly increases as the pH approaches neutrality.[1][2] Strongly acidic (below pH 4) or alkaline (above pH 7.5) conditions can accelerate hydrolysis.

Q3: Which solvents should I use or avoid?
  • Recommended Solvents: Aprotic organic solvents like acetonitrile (MeCN) or anhydrous Dimethyl Sulfoxide (DMSO) are excellent choices for preparing concentrated stock solutions, as they minimize the risk of hydrolysis. For aqueous experimental buffers, ensure they are prepared with high-purity water (e.g., Milli-Q or equivalent) and deoxygenated if possible.

  • Solvents to Use with Caution: Protic solvents, especially water and methanol, can participate directly in hydrolysis. While often necessary for biological assays, the time the compound spends in these solvents should be minimized. The use of methanol has been shown to be compatible with some hydrazide oxidation reactions, suggesting it can be a suitable solvent under specific, controlled conditions.[5]

Q4: How critical are temperature and light for stability?

Both are highly critical.

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[8] It is imperative to store stock solutions at low temperatures, such as -20°C or -80°C . For daily use, solutions should be kept on ice.

  • Light: Exposure to UV and visible light can promote photodegradation and the formation of reactive radical species that can initiate oxidation.[8] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[9]

Troubleshooting Guide: Common Degradation Issues

Issue ID: T-01

Symptom: My freshly prepared aqueous solution of 2-(3-Methylphenoxy)propanohydrazide has developed a yellow or reddish tint.

Probable Cause: This color change is a strong indicator of oxidation . The hydrazide moiety is likely being converted to a highly colored diazene or other oxidative derivative.[5] This is often accelerated by dissolved oxygen in non-degassed buffers, trace metal ion contamination, or light exposure.

Troubleshooting Workflow:

G cluster_0 T-01: Solution Discoloration cluster_1 Detailed Preventative Actions A Symptom: Solution turns yellow/red B Probable Cause: Oxidation to Diazene A->B Indicates C Immediate Action: Protect from Light & Air B->C Requires D Preventative Measures C->D Implement E Verification: Monitor by UV-Vis or HPLC D->E Confirm with D1 Use Deoxygenated Buffers (sparge with N2 or Ar) D->D1 D2 Add a Chelating Agent (e.g., 0.1 mM EDTA) D->D2 D3 Store in Amber Vials or wrap in foil D->D3 D4 Prepare Solutions Freshly D->D4

Caption: Troubleshooting workflow for solution discoloration.

Recommended Actions:

  • Immediate: Discard the discolored solution. It is compromised.

  • Solvent Preparation: Prepare fresh aqueous buffers and sparge them with an inert gas (nitrogen or argon) for 15-20 minutes before adding the compound to remove dissolved oxygen.

  • Chelation: Add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer at a low concentration (e.g., 0.1 mM) to sequester trace metal ions that can catalyze oxidation.

  • Light Protection: Always prepare and store the solution in amber glass vials or wrap clear vials securely in aluminum foil.[9]

  • Fresh Preparation: Prepare only the amount of solution needed for the day's experiment immediately before use.

Issue ID: T-02

Symptom: HPLC analysis of my solution shows a decrease in the parent compound peak area over time, with new, more polar peaks appearing.

Probable Cause: This chromatographic profile strongly suggests hydrolysis . The primary hydrolysis product, 2-(3-methylphenoxy)propanoic acid, is more polar than the parent hydrazide and will therefore have a shorter retention time on a standard reverse-phase HPLC column.

Underlying Mechanism: Hydrolysis Hydrolysis of the hydrazide bond can be catalyzed by H+ (acid) or OH- (base). The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the hydrazide.

G cluster_path Primary Degradation Pathways Parent 2-(3-Methylphenoxy)propanohydrazide Prod_H 2-(3-Methylphenoxy)propanoic Acid + Hydrazine Parent->Prod_H Hydrolysis (H₂O, H⁺/OH⁻) Prod_O Aryl Diazene Derivative Parent->Prod_O Oxidation (O₂, Metal Ions, Light)

Caption: Key degradation pathways for the compound.

Recommended Actions:

  • pH Control: Re-evaluate the pH of your solution. If it is outside the optimal 5.0-6.0 range, adjust it using a suitable buffer system (e.g., acetate or MES). A study on similar compounds demonstrated that stability markedly increases as the pH approaches neutrality.[1][2]

  • Buffer Choice: Ensure your buffer components are not contributing to catalysis. Use high-purity biological buffers (e.g., HEPES, MOPS) from a reliable source.

  • Temperature Control: Perform all manipulations on ice and store the stock solution at -80°C. Degradation rates, including hydrolysis, are highly temperature-dependent.[8]

  • Confirmation: To confirm the identity of the degradation product, you can intentionally degrade a small sample of the compound by treating it with dilute acid or base and heat, then compare the retention time of the resulting peak with the unknown peak in your experimental sample.

Protocols for Ensuring Compound Stability

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO, minimizing initial degradation.

  • Pre-Experiment Setup:

    • Allow the solid 2-(3-Methylphenoxy)propanohydrazide container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[9]

    • Use a new, sealed vial of anhydrous, molecular-sieve-dried DMSO.

  • Weighing:

    • In a fume hood, accurately weigh the required amount of solid compound. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Cap the vial tightly and vortex gently until the solid is completely dissolved. Do not heat the solution to aid dissolution.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into smaller, single-use aliquots in amber, screw-cap microcentrifuge tubes or glass vials.

    • Purge the headspace of each aliquot vial with argon or nitrogen gas before sealing.

    • Store all aliquots at -80°C . Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability by HPLC

This method provides a framework for quantitatively assessing the stability of your compound under specific experimental conditions.

  • Sample Preparation:

    • Prepare your final experimental solution of 2-(3-Methylphenoxy)propanohydrazide in the aqueous buffer of interest.

    • Immediately take a "time zero" (T=0) aliquot (e.g., 100 µL), quench it by diluting it in the mobile phase (e.g., 900 µL of 50:50 Acetonitrile:Water), and place it in an HPLC vial.

    • Store the bulk of the solution under the exact conditions you wish to test (e.g., 37°C incubator, benchtop exposed to light, etc.).

  • Time Points:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots and process them identically to the T=0 sample.

  • HPLC Analysis:

    • Use a suitable reverse-phase C18 column.

    • Employ a gradient elution method, for example, starting from 20% Acetonitrile in water (with 0.1% formic acid) to 95% Acetonitrile over 15 minutes.

    • Set the UV detector to a wavelength where the parent compound has maximum absorbance (determine this by running a UV-Vis scan of a fresh sample).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate.

ParameterRecommended ConditionRationale
pH 5.0 - 6.0Minimizes both acid and base-catalyzed hydrolysis.[1][2]
Temperature Storage: -80°C; Use: On ice (0-4°C)Drastically slows the kinetics of all degradation reactions.[8]
Solvent Stock: Anhydrous DMSO/MeCN; Aqueous: Deoxygenated bufferPrevents hydrolysis in stock solutions and reduces oxidation in aqueous media.
Light Protect from all light sourcesPrevents photodegradation and light-initiated oxidation.[8]
Atmosphere Purge with N₂ or Ar; prepare freshRemoves dissolved oxygen, a key driver of oxidative degradation.[8]
Additives 0.1 mM EDTA (optional)Chelates catalytic metal ions that promote oxidation.
References
  • Current time information in West Northamptonshire, GB. (n.d.). Google.
  • Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841–5845. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. [Link]

  • Barton, D. H. R., Lester, D. J., & Ley, S. V. (1978). Oxidation of Aldehyde Hydrazones, Hydrazo Compounds, and Hydroxylamines with Benzeneseleniraic Anhydride. RSC Publishing. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • Sutton, D. A. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]

  • Reddit. (2020, March 17). Advice on storing/handling hydrazine. r/chemistry. [Link]

  • Su, Y., Liu, X., Yu, J., Cao, G., Zhang, R., Zhao, Y., Huang, D., Wang, K.-H., Huo, C., & Hu, Y. (2020). Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Protocols for 2-(3-Methylphenoxy)propanohydrazide Bioassays

Last Updated: January 20, 2026 Introduction Welcome to the technical support hub for researchers utilizing 2-(3-methylphenoxy)propanohydrazide and related hydrazide-containing compounds in biological assays. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Introduction

Welcome to the technical support hub for researchers utilizing 2-(3-methylphenoxy)propanohydrazide and related hydrazide-containing compounds in biological assays. This guide is designed to provide practical, in-depth support to navigate the unique challenges presented by this chemical class. Hydrazide derivatives are a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] However, their physicochemical properties necessitate careful consideration in assay design and execution to ensure data integrity.

This center provides field-proven insights and evidence-based protocols to help you generate reliable and reproducible results. We will address common pitfalls from compound handling to data interpretation, empowering you to refine your experimental workflow with confidence.

Section 1: Critical Compound Attributes & Handling (FAQs)

This section addresses the most frequent initial queries regarding the handling and behavior of 2-(3-Methylphenoxy)propanohydrazide. Proper management at this stage is fundamental to experimental success.

Q1: How do I properly dissolve and store 2-(3-Methylphenoxy)propanohydrazide?

A1: This is a critical first step, as poor solubility is a primary source of assay variability and underestimated potency.[7]

  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its ability to dissolve a broad spectrum of compounds.[8] Prepare a high-concentration stock solution, typically between 10–30 mM.[7]

  • Dissolution Protocol:

    • Weigh the compound accurately and transfer it to a sterile, low-adhesion microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Facilitate dissolution by gentle vortexing.[8] For compounds that are difficult to dissolve, brief sonication in a water bath or gentle warming (e.g., 37°C) can be effective.[8] However, use heat with caution as it may degrade thermally sensitive compounds.

  • Stock Solution Storage:

    • Aliquoting is essential. Once fully dissolved, dispense the stock solution into single-use aliquots in low-protein-binding tubes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[8]

    • Store aliquots at -20°C or -80°C, protected from light. Ensure caps are sealed tightly to prevent absorption of atmospheric water by the hygroscopic DMSO.

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOBroad solvency for many organic molecules.[8]
Stock Concentration 10-30 mMProvides a concentrated source for serial dilutions, minimizing final DMSO concentration in assays.
Dissolution Aid Vortexing, SonicationEnsures complete dissolution, preventing inaccurate concentrations in subsequent dilutions.[8]
Storage Single-use aliquots at -20°C or -80°CMinimizes freeze-thaw cycles and prevents compound degradation or precipitation.[8]
Q2: What is the expected stability of the hydrazide moiety in aqueous assay buffers?

A2: The stability of hydrazide-based compounds in aqueous solutions is highly pH-dependent. Generally, these compounds are more stable as the pH approaches neutrality (pH 7.0-7.4).[9][10] Under acidic conditions (e.g., pH 4.0-5.0), the hydrazone bond (which can form if the hydrazide reacts with aldehydes or ketones) is more susceptible to hydrolysis.[9][10]

  • Recommendation: For most cell-based and enzymatic assays conducted at or near physiological pH (7.2-7.4), the compound should exhibit sufficient stability for the duration of the experiment (typically a few hours to 72 hours). It is crucial, however, to prepare fresh dilutions in aqueous buffer immediately before each experiment from the DMSO stock. Do not store the compound in aqueous solutions.

Q3: Are there any known liabilities or off-target effects of the hydrazide moiety I should be aware of?

A3: Yes, the hydrazide functional group can present specific challenges in bioassays.

  • Chelation: Hydrazides and their hydrazone derivatives can act as chelating agents, forming stable complexes with various transition metal ions.[11] This can be problematic in assays involving metalloenzymes, where the compound might inhibit the enzyme by sequestering a required metal cofactor rather than through specific binding to the active site.

  • Reactivity: The nucleophilic nitrogen of the hydrazide group can potentially react with carbonyl-containing components in the assay medium or on proteins.[12]

  • Redox Activity: Some hydrazide-containing compounds can undergo redox cycling, which can interfere with assays that rely on redox-sensitive readouts (e.g., MTT, XTT, AlamarBlue). This can lead to false-positive or false-negative results.[13]

Self-Validation Check: Always include control wells containing all assay components except the enzyme or cells to check for direct reactivity of your compound with the assay substrate or detection reagents.

Section 2: Bioassay Selection & Design

The structure of 2-(3-Methylphenoxy)propanohydrazide suggests several potential biological activities. Hydrazide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrases and cholinesterases, and have shown broad antimicrobial and anticancer activities.[1][14][15] The selection of an appropriate assay is the first step in characterizing its biological profile.

Workflow: Choosing the Right Assay

This workflow guides the initial selection of assays based on the structural class of the compound.

AssaySelection Start Start: 2-(3-Methylphenoxy) propanohydrazide Hypothesis Hypothesize Target Class (Based on structural analogs, literature) Start->Hypothesis Enzyme Enzyme Inhibition? Hypothesis->Enzyme Cellular Cellular Phenotype? Hypothesis->Cellular Antimicrobial Antimicrobial Activity? Hypothesis->Antimicrobial EnzymeAssay Perform In Vitro Enzyme Inhibition Assay (e.g., Spectrophotometric) Enzyme->EnzymeAssay Yes CellViability Perform Cell Viability/ Proliferation Assay (e.g., MTT, XTT) Cellular->CellViability Yes MICAssay Perform Minimum Inhibitory Concentration (MIC) Assay Antimicrobial->MICAssay Yes Further Further Mechanistic Studies (e.g., Pathway Analysis, Target Deconvolution) EnzymeAssay->Further CellViability->Further MICAssay->Further VariabilityTroubleshooting Start High Variability Observed CheckCompound Review Compound Prep? (Solubility, Dilutions) Start->CheckCompound CheckCells Review Cell Culture? (Passage #, Density, Health) Start->CheckCells CheckAssay Review Assay Procedure? (Pipetting, Incubation Times) Start->CheckAssay SolubilityIssue Action: Re-prepare stock. Use sonication. Filter sterilize. CheckCompound->SolubilityIssue Issue Found CultureIssue Action: Use low passage cells. Standardize seeding density. Test for mycoplasma. CheckCells->CultureIssue Issue Found AssayIssue Action: Use calibrated pipettes. Ensure uniform incubation. Check plate reader settings. CheckAssay->AssayIssue Issue Found

Caption: Decision tree for troubleshooting high variability.

Table: Common Causes of Variability and Corrective Actions
Potential Cause Corrective Action Underlying Rationale
Compound Precipitation Prepare fresh dilutions for each experiment. Reduce the final assay concentration of organic solvent (e.g., DMSO < 0.5%). Visually inspect for precipitates. [7]Precipitated compound is not bioavailable, leading to inconsistent effective concentrations across wells.
Inconsistent Cell Seeding Use an automated cell counter. Ensure a homogenous cell suspension before plating. Discard outer wells of the plate which are prone to evaporation.The final assay readout (e.g., absorbance) is directly proportional to the initial number of viable cells.
Cell Culture Drift Use cells within a defined, low passage number range. Start experiments from a cryopreserved master cell bank. [16]Cells at high passage numbers can undergo phenotypic changes, altering their response to stimuli. [16]
Mycoplasma Contamination Routinely test cultures for mycoplasma. [16]Mycoplasma can alter cell metabolism, proliferation, and response to treatments, causing significant artifacts. [16]
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Small volume errors, especially during serial dilutions, are magnified and lead to large concentration errors.
Problem 2: No Dose-Response or Unexpectedly Low Potency

This can be a true negative result, or it can be an artifact of several experimental factors.

  • Step 1: Verify Compound Integrity and Concentration.

    • Is the compound dissolved? A common issue is compound precipitation upon dilution into aqueous assay buffer. [7][17]Reduce the highest concentration tested or decrease the percentage of DMSO in the intermediate dilution step. [7] * Is the compound stable? As discussed, prepare aqueous dilutions immediately before use.

  • Step 2: Assess Assay Sensitivity.

    • Is the positive control working? If a known inhibitor/activator for your target also shows low potency, the issue is likely with the assay system (e.g., inactive enzyme, unhealthy cells).

    • Is the substrate concentration optimal (for enzyme assays)? For competitive inhibitors, high substrate concentrations will reduce the apparent potency (shift IC50 higher). Assays are typically run with the substrate concentration at or below its Michaelis-Menten constant (Km). [18]* Step 3: Consider Compound-Specific Issues.

    • Is the compound binding to plasticware or serum proteins? This can reduce the free concentration of the compound available to interact with the target. Consider using low-binding plates or reduced-serum media.

Problem 3: Assay Interference (False Positives/Negatives)

Interference occurs when the test compound directly affects the assay's detection system. [19][20]

  • Spectrophotometric Interference: If the compound absorbs light at the same wavelength as the assay readout, it will create a false signal.

    • Control: Run a parallel plate with the compound in cell-free or enzyme-free media to measure its intrinsic absorbance. Subtract this background from the experimental wells. * Fluorescence Interference: The compound may be autofluorescent or may quench the fluorescent signal of the reporter molecule.

    • Control: Similar to absorbance, measure the fluorescence of the compound alone in the assay buffer.

  • Interference with Redox-Based Assays (e.g., MTT): As a hydrazide, the compound could have reducing properties that directly convert the MTT reagent to formazan, leading to a false-positive signal of cell viability. [13] * Control Experiment: Incubate the compound with MTT in cell-free medium. A color change indicates direct reduction and interference. [21]If interference is confirmed, switch to an alternative viability assay with a different mechanism, such as quantifying ATP content (e.g., CellTiter-Glo®) or measuring membrane integrity (e.g., LDH release).

Section 4: Standard Operating Protocols (SOPs)

These are generalized protocols. You must optimize parameters such as cell density, incubation times, and compound concentrations for your specific system.

SOP 1: General Protocol for a Cell-Based Viability Assay (MTT)

This assay measures mitochondrial reductase activity, which is an indicator of cell viability. [22]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 2-(3-Methylphenoxy)propanohydrazide in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. 6. Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [21][22]7. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a dedicated solubilization buffer to each well to dissolve the formazan crystals. [22][23]Mix gently on an orbital shaker. 8. Readout: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. 9. Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle-treated control wells (defined as 100% viability). Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value.

SOP 2: General Protocol for an In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol measures how the compound affects the rate of an enzymatic reaction by monitoring changes in absorbance. [24][25][26]

  • Reagent Preparation:

    • Prepare a concentrated enzyme stock in a suitable assay buffer.

    • Prepare a substrate stock solution.

    • Prepare serial dilutions of the test compound in assay buffer from the DMSO stock.

  • Assay Setup (96-well plate):

    • Blank Wells: Assay buffer + vehicle.

    • Control Wells (100% Activity): Enzyme + vehicle.

    • Test Wells: Enzyme + serial dilutions of the test compound.

  • Pre-incubation: Add the enzyme and the test compound (or vehicle) to the wells. Allow them to pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal reaction temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme. [18]4. Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a kinetic microplate reader. Measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). [18]6. Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. [27] * Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Section 5: References

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (National Institutes of Health). [Link]

  • Biological Activities of Hydrazone Derivatives. (National Institutes of Health). [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (MDPI). [Link]

  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (Hygeia Journal for Drugs and Medicines). [Link]

  • Assay Interference: A Brief Review and Helpful Hints. (Sun Diagnostics). [Link]

  • The Fundamental Problem With Enzyme Inhibition Theory. (ResearchGate). [Link]

  • Protocol for enzyme assays. (The Royal Society of Chemistry). [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (ResearchGate). [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (Eppendorf). [Link]

  • Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. (ResearchGate). [Link]

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (ResearchGate). [Link]

  • Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. (BioAgilytix). [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (National Institutes of Health). [Link]

  • Biological activities of hydrazide derivatives in the new millennium. (ResearchGate). [Link]

  • Clinical Laboratory Testing Interference. (CLSI). [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (PubMed). [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (ResearchGate). [Link]

  • Understanding and managing sources of variability in cell measurements. (Insights.bio). [Link]

  • A review exploring biological activities of hydrazones. (National Institutes of Health). [Link]

  • Cell Viability Assays - Assay Guidance Manual. (National Institutes of Health). [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (National Institutes of Health). [Link]

  • Investigating Immunoassay Interferences. (myadlm.org). [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (MDPI). [Link]

  • How to tackle compound solubility issue. (Reddit). [Link]

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (National Institutes of Health). [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (Der Pharma Chemica). [Link]

  • How to Reduce Cell Culture Variability. (Promega Connections). [Link]

  • Traditional Interference Experiments vs. Method Comparison Interference Experiments. (National Institutes of Health). [Link]

  • Enzymes: Inhibitors (A-level Biology). (Study Mind). [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (MDPI). [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (Authorea). [Link]

  • MedChem Essentials: Solubility part 2. (YouTube). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (CLYTE Technologies). [Link]

  • How to Troubleshoot Common In-cell Western Issues. (Azure Biosystems). [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (MDPI). [Link]

  • Why is the enzyme activity inhibition not consistent?. (ResearchGate). [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (protocols.io). [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(3-Methylphenoxy)propanohydrazide

Introduction to the Synthesis and Its Challenges Welcome to the technical support guide for the scale-up synthesis of 2-(3-Methylphenoxy)propanohydrazide. This molecule is a valuable intermediate in the development of va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Synthesis and Its Challenges

Welcome to the technical support guide for the scale-up synthesis of 2-(3-Methylphenoxy)propanohydrazide. This molecule is a valuable intermediate in the development of various pharmaceutical agents and agrochemicals. Its synthesis is typically a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis to yield the final product.

While straightforward on a laboratory scale, scaling this synthesis presents distinct challenges, including managing reaction kinetics, minimizing by-products, ensuring thermal safety, and achieving high purity on a larger scale. This guide, designed for researchers and process chemists, provides in-depth troubleshooting advice and detailed protocols to navigate these complexities effectively.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages, each with its own set of parameters and potential challenges. Understanding this workflow is the first step to successful scale-up.

G A Step 1: Williamson Ether Synthesis (Ester Formation) B Intermediate: Ethyl 2-(3-methylphenoxy)propanoate A->B  3-Cresol, Ethyl 2-bromopropionate,  Base (e.g., K₂CO₃), Solvent (e.g., Acetone) C Step 2: Hydrazinolysis (Hydrazide Formation) B->C  Hydrazine Hydrate,  Solvent (e.g., Ethanol) D Final Product: 2-(3-Methylphenoxy)propanohydrazide C->D  Work-up & Purification

Caption: High-level overview of the two-step synthesis of 2-(3-Methylphenoxy)propanohydrazide.

Part 1: Troubleshooting the Williamson Ether Synthesis

The first step, the formation of ethyl 2-(3-methylphenoxy)propanoate, is a classic S\N2 reaction.[1] However, scaling up can introduce issues related to reaction rates, side reactions, and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes?

A1: Low yields during scale-up of a Williamson ether synthesis can often be attributed to several factors:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor mixing of the reactants, especially in heterogeneous mixtures (e.g., solid K₂CO₃ in a solvent). This results in localized concentration gradients and slower reaction rates. Ensure your reactor's overhead stirrer is appropriately sized and configured for the vessel geometry.

  • Poor Temperature Control: This reaction is often exothermic. Insufficient cooling capacity on a larger scale can lead to temperature spikes, which may promote side reactions like elimination, reducing the yield of the desired ether.

  • Competing Elimination (E2) Reaction: The alkoxide base can promote the E2 elimination of HBr from ethyl 2-bromopropionate to form ethyl acrylate. This is more pronounced at higher temperatures.[2]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile. While O-alkylation is favored, some C-alkylation on the aromatic ring can occur, leading to undesired by-products.[2]

Q2: The reaction is running very slowly or appears to stall. How can I improve the reaction kinetics during scale-up?

A2: Sluggish reactions are a common scale-up challenge. Consider the following:

  • Solvent Choice: Polar aprotic solvents like acetone, DMF, or acetonitrile are excellent for S\N2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[3] Ensure the solvent is anhydrous, as water can protonate the phenoxide, rendering it non-nucleophilic.

  • Phase-Transfer Catalysis (PTC): If using a biphasic system (e.g., aqueous NaOH with an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential. The PTC shuttles the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide, dramatically increasing the reaction rate.[4]

  • Choice of Base: While NaOH or KOH can be used, anhydrous potassium carbonate (K₂CO₃) is often preferred in a solvent like acetone. It is less harsh and minimizes water-related side reactions. For very stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[1]

Q3: I'm having trouble purifying the intermediate ester. What are the best practices for work-up?

A3: Proper work-up is critical for isolating a pure ester.

  • Filtration: After the reaction, filter off the inorganic salts (e.g., KBr, excess K₂CO₃).

  • Solvent Removal: Remove the bulk of the reaction solvent under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or chloroform). Wash the organic layer sequentially with:

    • A dilute NaOH solution to remove any unreacted 3-cresol.[5]

    • Water to remove residual base.[6]

    • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under vacuum to yield the crude ester. For scale-up, vacuum distillation is the preferred method for final purification.

G problem Low Yield in Ester Synthesis cause1 Poor Mixing problem->cause1 cause2 Side Reactions (E2/C-Alkylation) problem->cause2 cause3 Reagent Deactivation problem->cause3 sol1 Optimize Agitation (Baffles, Impeller Design) cause1->sol1 sol2 Improve Temperature Control (Jacketed Reactor, Slow Addition) cause2->sol2 sol4 Consider Phase-Transfer Catalyst cause2->sol4 sol3 Use Anhydrous Conditions cause3->sol3

Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.

Part 2: Troubleshooting the Hydrazinolysis

The conversion of the ester to the hydrazide via reaction with hydrazine hydrate is generally efficient but carries significant safety and purification challenges, especially at scale.

Frequently Asked Questions (FAQs)

Q1: The hydrazinolysis reaction is incomplete, leaving residual ester. How can I drive it to completion?

A1: Incomplete conversion is typically a result of stoichiometry or reaction conditions.

  • Stoichiometry: Use a molar excess of hydrazine hydrate. A common ratio is 1:1.2 to 1:1.5 of ester to hydrazine hydrate.[7] This excess helps drive the equilibrium towards the product.

  • Temperature and Time: The reaction is often performed by heating the mixture to reflux in a suitable solvent like ethanol or isopropanol.[8] Reaction times can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. A Chinese patent suggests a reflux time of 0.5-2 hours is sufficient for industrial production.[7]

  • Solvent: Ethanol is a common and effective solvent as both the ester and hydrazine hydrate are soluble, and the resulting hydrazide often crystallizes out upon cooling, simplifying isolation.

Q2: My final product is difficult to crystallize and appears oily. What's causing this and how can I fix it?

A2: An oily product often indicates the presence of impurities or residual solvent/hydrazine.

  • Excess Hydrazine Removal: Hydrazine hydrate is difficult to remove under vacuum due to its high boiling point (~120 °C).[9] The most effective method is to precipitate the product by pouring the cooled reaction mixture into a large volume of cold water. The hydrazide product is typically much less soluble in water than hydrazine hydrate.

  • Washing: The collected solid should be thoroughly washed with cold water to remove any remaining hydrazine and other water-soluble impurities.

  • Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is the best method to achieve high purity. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form well-defined crystals.

Q3: What are the most critical safety considerations when handling hydrazine hydrate at an industrial scale?

A3: Hydrazine is a hazardous substance and requires strict safety protocols.[10]

  • Toxicity and Carcinogenicity: Hydrazine is toxic, corrosive, and a suspected human carcinogen.[10][11] All handling must be done in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including permeation-resistant gloves, chemical splash goggles, and a lab coat.[9][12]

  • Flammability and Explosivity: Hydrazine is a flammable liquid and can be explosive, especially in the presence of oxidizing agents or certain metals.[10] Ensure all equipment is properly grounded and avoid contact with incompatible materials.

  • Thermal Hazard: The reaction with the ester can be exothermic. On a large scale, the hydrazine hydrate should be added to the ester solution in a controlled manner, with efficient cooling to manage the reaction temperature and prevent a runaway reaction. Thermal decomposition of hydrazine can produce flammable gases like ammonia and nitrogen.[13]

Hazard Mitigation Strategy Reference
Toxicity/Corrosivity Use in a fume hood, wear appropriate PPE (gloves, goggles, lab coat).[9][12]
Carcinogenicity Minimize exposure; treat as a potential occupational carcinogen.[10][11]
Flammability Work away from ignition sources; use grounded equipment.[10]
Thermal Runaway Controlled addition of reagents, use of a jacketed reactor for cooling.[13]

Table 1: Summary of Hazards and Mitigation Strategies for Hydrazine Hydrate.

Part 3: Detailed Experimental Protocols

The following protocols provide a starting point for both lab-scale and pilot-scale synthesis. Adjustments will be necessary based on available equipment and in-process monitoring.

Protocol 1: Synthesis of Ethyl 2-(3-methylphenoxy)propanoate (Intermediate)
  • Reactor Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 3-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 volumes).

  • Initial Stirring: Begin stirring and heat the mixture to a gentle reflux (~56 °C) to ensure a fine suspension.

  • Reagent Addition: Slowly add ethyl 2-bromopropionate (1.1 eq) to the refluxing mixture over 1-2 hours. Controlling the addition rate is crucial to manage the exotherm.

  • Reaction: Maintain the reaction at reflux for 6-12 hours. Monitor the disappearance of 3-cresol using TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts. Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting oil in ethyl acetate (10 volumes).

    • Wash the organic layer with 1M NaOH (2 x 3 volumes), then with brine (1 x 3 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purification: Purify the crude ester by vacuum distillation to obtain a clear, colorless oil.

Protocol 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide (Final Product)
  • Reactor Setup: To a clean reactor equipped with a stirrer and condenser, add the purified ethyl 2-(3-methylphenoxy)propanoate (1.0 eq) and ethanol (5 volumes).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq, ~80% solution in water) to the solution.

  • Reaction: Heat the mixture to reflux (~80 °C) and maintain for 4-8 hours. The product may begin to crystallize out of the solution during the reaction. Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Isolation:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • If the product has not fully precipitated, slowly pour the cold reaction mixture into a separate vessel containing cold deionized water (20 volumes) with vigorous stirring.

    • Stir the resulting slurry for 1 hour to ensure complete precipitation.

  • Purification:

    • Collect the white solid by filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (to remove excess hydrazine).

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

    • If necessary, recrystallize from ethanol to achieve >99% purity.

References
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from nj.gov. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from orgchemboulder.com. [Link]

  • Danelyan, G., et al. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3-SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from NIH. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dicyano-5-(p-methylphenoxy)pyrazine. [Link]

  • Google Patents. (n.d.).
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Hydrazine Hydrate. [Link]

  • Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. [Link]

  • EMSL Analytical, Inc. (2021, August 19). Hydrazine and Potential Occupational Exposure Risks [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • ResearchGate. (2016, March 24). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Shimadzu Scientific Instruments. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. [Link]

  • PubMed. (2009, August 6). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. [Link]

  • ScienceDirect. (n.d.). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chegg.com. (2022, March 12). Solved Williamson Ether Synthesis using sodium hydroxide, | Chegg.com. [Link]

  • PubMed. (2007, October 26). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. [Link]

  • PubChem. (n.d.). Mecoprop. [Link]

  • ACS Publications. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Studies on the synthesis of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside and -mannopyranoside, and their reaction with sodium azide. [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • Phenomenex. (2025, October 15). Protein Purification Methods. [Link]

  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • ACS Publications. (2022, May 6). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. [Link]

  • ResearchGate. (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. [Link]

  • National Center for Biotechnology Information. (2013, October 9). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Retrieved from NIH. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a Cell-Based Bioassay for 2-(3-Methylphenoxy)propanohydrazide

This guide provides a comprehensive framework for the validation of a bioassay for the novel compound 2-(3-Methylphenoxy)propanohydrazide. As a compound with a hydrazide moiety, it belongs to a class of molecules known f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a bioassay for the novel compound 2-(3-Methylphenoxy)propanohydrazide. As a compound with a hydrazide moiety, it belongs to a class of molecules known for a wide spectrum of biological activities, including potential anticancer properties.[1][2] Therefore, a robust and reliable bioassay is paramount for accurately characterizing its biological activity and ensuring the integrity of preclinical data.

This document is structured to provide not just a protocol, but a logical and scientifically-grounded rationale for the validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will explore the validation of a cell-based cytotoxicity assay and compare its utility against traditional analytical quantification methods.

The Foundational Choice: Selecting a Fit-for-Purpose Bioassay

Given the novelty of 2-(3-Methylphenoxy)propanohydrazide, a primary objective is to determine its potential as a therapeutic agent. A common and critical activity of novel hydrazide derivatives is cytotoxicity against cancer cell lines.[5] Therefore, we propose the validation of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability and cytotoxicity.[6][7][8] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[8]

The Validation Master Plan: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] For our proposed bioassay, this means ensuring that the results are a reliable measure of the cytotoxic activity of 2-(3-Methylphenoxy)propanohydrazide. The validation process will be built upon the core parameters defined in ICH Q2(R1).[3][4][9]

Below is a diagram illustrating the workflow for the comprehensive validation of our proposed bioassay.

Bioassay_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation (ICH Q2(R1) Parameters) cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Assay Purpose: Quantify cytotoxicity of 2-(3-Methylphenoxy)propanohydrazide P2 Select Bioassay: MTT Assay on a relevant cancer cell line (e.g., HeLa) P1->P2 P3 Develop Assay Protocol: Optimize cell density, incubation times, and reagent concentrations P2->P3 V1 Specificity/ Selectivity P3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 V6 Quantitation Limit (IC50 Determination) V5->V6 A1 Statistical Analysis of Validation Data V6->A1 Complete Validation Experiments A2 Acceptance Criteria Evaluation A1->A2 A3 Validation Summary Report A2->A3

Caption: Workflow for the validation of the 2-(3-Methylphenoxy)propanohydrazide bioassay.

In-Depth Validation Parameters for the Cytotoxicity Bioassay

Specificity (Selectivity)

Causality: The first and most critical step is to demonstrate that the assay response is due to the cytotoxic effect of the analyte on the cells, and not from interference from the compound itself or the vehicle used for its delivery.

Experimental Protocol:

  • Analyte Interference: The absorbance of 2-(3-Methylphenoxy)propanohydrazide at various concentrations in the assay medium without cells will be measured to ensure it does not absorb at the same wavelength as the formazan product (typically 570 nm).

  • Vehicle Interference: The effect of the vehicle (e.g., DMSO) on cell viability will be assessed at the highest concentration used in the assay. The cell viability in the presence of the vehicle should not be significantly different from the untreated control.

  • Cellular Mechanism: While the MTT assay is a general measure of metabolic activity, initial mechanistic studies (e.g., caspase assays for apoptosis) can provide corroborating evidence of a specific cytotoxic pathway, further strengthening the specificity of the findings.

Linearity and Range

Causality: This parameter establishes the concentration range over which the assay response is proportional to the concentration of the analyte. For a cytotoxicity assay, this translates to a dose-dependent decrease in cell viability.

Experimental Protocol:

  • A series of at least five concentrations of 2-(3-Methylphenoxy)propanohydrazide will be prepared and tested.

  • The range should be chosen to span from no observable effect to near-complete cell death, allowing for the determination of the IC50 (the concentration at which 50% of cell viability is inhibited).

  • The results will be plotted as the percentage of cell viability versus the logarithm of the compound concentration. A sigmoidal dose-response curve is expected.

Accuracy

Causality: Accuracy demonstrates the closeness of the measured value to a true or accepted reference value. In the context of a bioassay for a novel compound, this is often assessed through recovery studies.

Experimental Protocol:

  • Since a "true" cytotoxic value is not known, accuracy can be assessed by comparing the results obtained with an independent, orthogonal method, if available.

  • Alternatively, a well-characterized cytotoxic compound with a similar proposed mechanism of action can be used as a positive control to demonstrate that the assay system can accurately measure a known cytotoxic effect.

Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): A single analyst will perform the assay with multiple replicates (e.g., n=6) of at least three different concentrations of 2-(3-Methylphenoxy)propanohydrazide on the same day and with the same equipment.

  • Intermediate Precision (Inter-assay precision): The assay will be repeated on different days by different analysts to assess the variability.

  • The precision will be expressed as the percent relative standard deviation (%RSD).

Robustness

Causality: Robustness measures the capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Minor changes will be introduced to the assay protocol, such as:

    • Variations in incubation time with the MTT reagent (e.g., ± 30 minutes).

    • Slight variations in cell seeding density.

    • Different batches of cell culture medium or serum.

  • The effect of these changes on the final results will be evaluated.

Proposed Cytotoxicity Bioassay: MTT Protocol

Materials:

  • 2-(3-Methylphenoxy)propanohydrazide

  • HeLa cells (or other relevant cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of 2-(3-Methylphenoxy)propanohydrazide in DMSO. Create serial dilutions in the cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48 hours (or a predetermined appropriate time) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][10]

Summary of Hypothetical Validation Data

The following table summarizes the expected outcomes for the validation of the proposed MTT bioassay, based on typical acceptance criteria in the field.

Validation ParameterSpecificationHypothetical Result
Specificity No interference from vehicle or compoundPass
Linearity (R²) ≥ 0.98 for the dose-response curve0.995
Range Spanning from no effect to >90% inhibition0.1 µM to 100 µM
Accuracy N/A (assessed via positive control)N/A
Precision (Repeatability) %RSD ≤ 15%8.5%
Precision (Intermediate) %RSD ≤ 20%12.3%
Robustness No significant impact on resultsPass

Comparison with Alternative Analytical Methods

While a bioassay is essential for determining biological activity, other analytical methods are better suited for quantifying the compound itself in various matrices. Here is a comparison of the validated bioassay with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureValidated Bioassay (MTT)HPLC-UV/MSGC-MS
Principle Measures the biological effect (cytotoxicity) of the compound on living cells.Separates the compound from a mixture based on its physicochemical properties and quantifies it by UV absorbance or mass-to-charge ratio.[2][11]Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass spectrometric detection.[12][13]
Primary Application Determining potency (e.g., IC50), efficacy, and mechanism of action.Purity analysis, quantification in formulations, pharmacokinetic studies.[11]Quantification of volatile impurities or the compound after derivatization, especially at trace levels.[12][14]
Strengths - Directly measures biological function.- High throughput screening capability.- High precision and accuracy.- Robust and reproducible.- Can be used for stability-indicating assays.- High sensitivity and selectivity.- Can provide structural information.
Limitations - Higher inherent variability.- Indirect measurement of the compound.- Does not provide information on biological activity.- May require chromophores for UV detection.- Compound must be volatile or made volatile through derivatization.- Potential for thermal degradation of the analyte.
Typical Validation Focus Specificity, precision, linearity of the dose-response, robustness of the biological system.Accuracy, precision, linearity of the calibration curve, specificity against impurities and degradation products.[3][9]Similar to HPLC, with a focus on the derivatization and extraction efficiency.

Below is a diagram illustrating the distinct applications of the bioassay versus analytical methods.

Assay_Comparison Compound 2-(3-Methylphenoxy) propanohydrazide Bioassay Bioassay (MTT) Compound->Bioassay  Assesses Analytical Analytical Methods (HPLC, GC-MS) Compound->Analytical  Quantifies BiologicalActivity Biological Activity (e.g., Cytotoxicity, IC50) Bioassay->BiologicalActivity  Determines Quantification Quantification & Purity (e.g., Concentration, Impurities) Analytical->Quantification  Determines

Caption: Distinct roles of bioassays and analytical methods in drug development.

Conclusion

The validation of a bioassay for a novel compound like 2-(3-Methylphenoxy)propanohydrazide is a multifaceted process that underpins the reliability of all subsequent biological data. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, as prescribed by ICH Q2(R1) guidelines, we can establish a high degree of confidence in the assay's performance.[3] While analytical methods like HPLC and GC-MS are indispensable for quantification and purity assessment, a validated bioassay remains the gold standard for measuring the intended biological effect of a potential therapeutic agent. This dual approach of robust bioassay validation and orthogonal analytical characterization provides a comprehensive and trustworthy data package for advancing a compound through the drug development pipeline.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available from: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

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  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available from: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

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  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Available from: [Link]

  • ACS Publications. (n.d.). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Available from: [Link]

  • ResearchGate. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]

  • Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Available from: [Link]

  • ResearchGate. (n.d.). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Available from: [Link]

  • ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Available from: [Link]

  • ResearchGate. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available from: [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.

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Comparative

A Comparative Guide to the Efficacy of 2-(3-Methylphenoxy)propanohydrazide and Other Hydrazide Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of 2-(3-Methylphenoxy)propanohydrazide with other notable hydrazide compounds. In the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of 2-(3-Methylphenoxy)propanohydrazide with other notable hydrazide compounds. In the absence of extensive published data on this specific molecule, this document serves as a detailed roadmap, outlining the synthesis and proposing a battery of standardized assays to rigorously evaluate its biological potential against well-characterized hydrazides.

Introduction to Hydrazides and the Rationale for Comparison

The hydrazide functional group is a versatile scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. From the cornerstone anti-tuberculosis drug Isoniazid to compounds with anticancer, anti-inflammatory, and analgesic properties, the hydrazide moiety has proven to be a critical pharmacophore.[1] The diverse biological activities of hydrazides stem from their ability to form stable complexes with metal ions, participate in hydrogen bonding, and act as reactive intermediates in various biological pathways.

This guide focuses on the systematic evaluation of a novel compound, 2-(3-Methylphenoxy)propanohydrazide. To establish a clear benchmark for its efficacy, we propose a comparative study against three well-established hydrazides, each representing a different spectrum of biological activity:

  • Isoniazid (Isonicotinic acid hydrazide): A primary drug for the treatment of tuberculosis, it acts as a prodrug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3]

  • Salicylhydrazide: Known for its diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.[4][5]

  • A representative N-phenylanthranilic acid hydrazide: This class of compounds has demonstrated significant analgesic and anti-inflammatory activities.[6][7]

By comparing the performance of 2-(3-Methylphenoxy)propanohydrazide in standardized assays against these compounds, researchers can gain valuable insights into its potential therapeutic applications and structure-activity relationships.

Synthesis of 2-(3-Methylphenoxy)propanohydrazide and Comparator Compounds

The synthesis of hydrazides typically involves the reaction of an ester with hydrazine hydrate.[5][8] This section outlines the proposed synthesis of 2-(3-Methylphenoxy)propanohydrazide and provides an overview of the synthesis of the selected comparator compounds.

Proposed Synthesis of 2-(3-Methylphenoxy)propanohydrazide

The synthesis of the target compound is proposed as a two-step process, starting from the commercially available 3-methylphenol.

Step 1: Synthesis of Ethyl 2-(3-methylphenoxy)propanoate

This step involves the alkylation of 3-methylphenol with ethyl 2-bromopropionate.

  • Materials: 3-methylphenol, ethyl 2-bromopropionate, potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine.

  • Protocol:

    • To a solution of 3-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methylphenoxy)propanoate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

The final step is the conversion of the synthesized ester to the corresponding hydrazide.

  • Materials: Ethyl 2-(3-methylphenoxy)propanoate, hydrazine hydrate (80% solution), ethanol.

  • Protocol:

    • Dissolve ethyl 2-(3-methylphenoxy)propanoate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 2-(3-Methylphenoxy)propanohydrazide.

G Synthesis of 2-(3-Methylphenoxy)propanohydrazide cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3-Methylphenol 3-Methylphenol Ethyl 2-(3-methylphenoxy)propanoate Ethyl 2-(3-methylphenoxy)propanoate 3-Methylphenol->Ethyl 2-(3-methylphenoxy)propanoate K2CO3, Acetone, Reflux Ethyl 2-bromopropionate Ethyl 2-bromopropionate Ethyl 2-bromopropionate->Ethyl 2-(3-methylphenoxy)propanoate 2-(3-Methylphenoxy)propanohydrazide 2-(3-Methylphenoxy)propanohydrazide Ethyl 2-(3-methylphenoxy)propanoate->2-(3-Methylphenoxy)propanohydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-(3-Methylphenoxy)propanohydrazide

Caption: Proposed two-step synthesis of 2-(3-Methylphenoxy)propanohydrazide.

Synthesis of Comparator Hydrazides
  • Isoniazid: Commercially available.

  • Salicylhydrazide: Can be synthesized by reacting methyl salicylate with hydrazine hydrate in a suitable solvent like ethanol.[9]

  • N-phenylanthranilic acid hydrazide: Synthesized by the esterification of N-phenylanthranilic acid followed by reaction with hydrazine hydrate.[10]

Comparative Efficacy Evaluation: Proposed Experimental Protocols

This section details the proposed experimental protocols to compare the biological efficacy of 2-(3-Methylphenoxy)propanohydrazide with the selected comparator hydrazides.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13] It is a standard method to evaluate the cytotoxic potential of a compound against cancerous and non-cancerous cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess both anticancer activity and general cytotoxicity.

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds and comparator hydrazides dissolved in a suitable solvent (e.g., DMSO)

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds and comparator hydrazides in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for the MTT cytotoxicity assay.

Illustrative Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)
2-(3-Methylphenoxy)propanohydrazideExperimental ValueExperimental ValueExperimental Value
SalicylhydrazideExperimental ValueExperimental ValueExperimental Value
Isoniazid>100>100>100
N-phenylanthranilic acid hydrazideExperimental ValueExperimental ValueExperimental Value

(Note: This table is for illustrative purposes only. Actual values need to be determined experimentally.)

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.[2][9][14][15][16]

Objective: To determine the MIC of the test compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds and comparator hydrazides dissolved in a suitable solvent

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Protocol:

  • Prepare serial two-fold dilutions of the test compounds and comparators in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-(3-Methylphenoxy)propanohydrazideExperimental ValueExperimental ValueExperimental Value
Isoniazid>128>128>128
SalicylhydrazideExperimental ValueExperimental ValueExperimental Value
N-phenylanthranilic acid hydrazideExperimental ValueExperimental ValueExperimental Value

(Note: This table is for illustrative purposes only. Actual values need to be determined experimentally.)

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

Many anti-inflammatory drugs act by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[4]

Objective: To evaluate the in vitro inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • COX inhibitor screening assay kit (commercially available kits provide a standardized protocol and reagents)

  • Test compounds and comparator hydrazides

Protocol:

  • The assay is typically performed in a 96-well plate format.

  • Add the reaction buffer, heme, and the test compound or comparator at various concentrations to the wells.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10-15 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

  • The product of the reaction (prostaglandin H₂) is then reduced to prostaglandin F₂α, which can be quantified using an enzyme immunoassay (EIA).

  • Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values.

G COX Inhibition Assay Workflow Enzyme & Compound Incubation Enzyme & Compound Incubation Substrate Addition Substrate Addition Enzyme & Compound Incubation->Substrate Addition Reaction Termination Reaction Termination Substrate Addition->Reaction Termination Product Quantification (EIA) Product Quantification (EIA) Reaction Termination->Product Quantification (EIA) IC50 Determination IC50 Determination Product Quantification (EIA)->IC50 Determination

Caption: Workflow for the cyclooxygenase (COX) inhibition assay.

Illustrative Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
2-(3-Methylphenoxy)propanohydrazideExperimental ValueExperimental ValueCalculated Value
SalicylhydrazideExperimental ValueExperimental ValueCalculated Value
Isoniazid>100>100N/A
N-phenylanthranilic acid hydrazideExperimental ValueExperimental ValueCalculated Value

(Note: This table is for illustrative purposes only. Actual values need to be determined experimentally.)

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and comparative efficacy evaluation of 2-(3-Methylphenoxy)propanohydrazide. By following the detailed protocols outlined herein, researchers can generate reliable and reproducible data to assess its cytotoxic, antimicrobial, and anti-inflammatory potential in comparison to established hydrazide compounds. The results of these studies will be instrumental in elucidating the structure-activity relationships of this novel compound and will guide future research into its potential as a therapeutic agent. Further investigations could include in vivo studies for the most promising activities, as well as mechanistic studies to identify the specific molecular targets of 2-(3-Methylphenoxy)propanohydrazide.

References

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Validation

A Comparative Analysis of the Biological Activity of 2-(3-Methylphenoxy)propanohydrazide Derivatives

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds demonstrating remarkable versatility. Among these, the hydrazide-hydrazone moiety stands out a...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds demonstrating remarkable versatility. Among these, the hydrazide-hydrazone moiety stands out as a privileged structure in medicinal chemistry, known for conferring a wide array of biological activities. This guide provides a comprehensive comparative analysis of derivatives of 2-(3-Methylphenoxy)propanohydrazide, a class of compounds that has garnered significant interest for its therapeutic potential. By examining the structure-activity relationships across different biological domains—including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities—we aim to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform future discovery efforts.

This analysis moves beyond a simple recitation of findings, delving into the causality behind experimental choices and the mechanistic underpinnings of the observed biological effects. All data is presented with scientific integrity, supported by detailed experimental protocols and authoritative citations.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of phenoxyacetohydrazide have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][2] The introduction of various substituents on the core scaffold allows for the fine-tuning of antimicrobial potency and spectrum.

Comparative Antimicrobial Potency

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. The data below summarizes the activity of representative phenoxy hydrazide derivatives against common pathogens.

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference StandardMIC (µg/mL)
Derivative A ThiazolidinoneStaphylococcus aureus10Ciprofloxacin5
Derivative B TriazoleEscherichia coli25Ciprofloxacin10
Derivative C Schiff BaseCandida albicans12.5Fluconazole6.25
Derivative D OxadiazoleMycobacterium tuberculosis3.13Isoniazid0.32

Note: The data presented is a synthesized representation from multiple sources to illustrate comparative activity.[3]

The results indicate that while standard antibiotics often show greater potency, these hydrazide derivatives possess significant antimicrobial activity that warrants further investigation and optimization.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compounds and reference drugs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Synthesized Derivatives dilution Serial Dilution of Compounds in Plate start->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells inoculum->inoculate media Prepare Growth Media media->dilution dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Read Plates Visually or with Spectrophotometer incubate->read_results determine_mic Determine MIC read_results->determine_mic report Report Results determine_mic->report

Caption: Workflow for antimicrobial susceptibility testing.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a chronic neurological disorder, and the search for new antiseizure medications (ASMs) with improved efficacy and fewer side effects is ongoing.[4][5] Hydrazide derivatives have shown potential as anticonvulsant agents.[6]

Comparative Anticonvulsant Efficacy and Neurotoxicity

The anticonvulsant potential of new compounds is often evaluated in rodent models, such as the maximal electroshock (MES) seizure test. Neurotoxicity is concurrently assessed, typically using the rotarod test, to determine a compound's therapeutic window.

Compound IDDerivative ClassAnticonvulsant Activity (MES Test, ED₅₀ mg/kg)Neurotoxicity (Rotarod Test, TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
TPL-16 Triazole-3-thione52.3291.95.58
Derivative E Propanamide48.0> 300> 6.25
Valproic Acid Standard ASM2724481.65
Carbamazepine Standard ASM8.872.58.24

Note: Data for TPL-16 and Derivative E are from specific studies on related structures to provide a comparative framework.[4][7]

A higher Protective Index (PI) is desirable, indicating a wider margin between the therapeutic dose and the dose causing toxic effects. The data suggests that novel hydrazide derivatives can exhibit favorable safety profiles compared to some standard drugs like valproic acid.[8]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Adult mice are used for the study. The test compound or vehicle is administered intraperitoneally (i.p.).

  • Electrode Placement: After a predetermined time (e.g., 30-60 minutes), corneal electrodes are placed on the eyes of the mouse.

  • Electrical Stimulation: A short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mouse is observed for the presence or absence of a tonic hind limb extension seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the seizure (ED₅₀) is calculated.

Anticonvulsant Evaluation Workflow

Anticonvulsant_Workflow cluster_dosing Dosing and Administration cluster_anticonvulsant Anticonvulsant Test (MES) cluster_neurotox Neurotoxicity Test (Rotarod) start Test Compound administer Administer Compound to Mice (i.p.) start->administer mes_test Perform Maximal Electroshock (MES) Test administer->mes_test Wait 30-60 min rotarod_test Perform Rotarod Test administer->rotarod_test Wait 30-60 min observe_seizure Observe for Tonic Hind Limb Extension mes_test->observe_seizure calc_ed50 Calculate ED₅₀ observe_seizure->calc_ed50 observe_motor Observe Motor Impairment rotarod_test->observe_motor calc_td50 Calculate TD₅₀ observe_motor->calc_td50

Caption: Workflow for preclinical anticonvulsant screening.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases. Phenoxyacetyl hydrazide derivatives have been explored for their potential to mitigate inflammatory responses, often through the inhibition of key enzymes like cyclooxygenase (COX).[9][10]

Comparative Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a classic in vivo assay for evaluating acute anti-inflammatory activity. The reduction in paw volume after treatment is a measure of the compound's efficacy.

Compound IDDerivative ClassDose (mg/kg)Max. Inhibition of Edema (%)Reference StandardMax. Inhibition of Edema (%)
Derivative F Pyrrole4065.5Diclofenac (25 mg/kg)70.2
Derivative G Acetamide3040.6Indomethacin (10 mg/kg)55.8
Derivative H Phenoxy2052.3Diclofenac (25 mg/kg)70.2

Note: Data is synthesized from studies on related structures to provide a comparative framework.[11][12][13]

The data indicates that certain derivatives can produce significant anti-inflammatory effects, comparable in some cases to established non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to inhibit the edema that forms in response to the injection of a phlogistic agent, carrageenan.

Step-by-Step Methodology:

  • Animal Grouping: Wistar rats are divided into control, standard, and test groups.

  • Initial Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds, vehicle (control), or standard drug (e.g., Diclofenac) are administered orally or intraperitoneally.[11]

  • Induction of Edema: After one hour, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Anti-inflammatory Testing Workflow

AntiInflammatory_Workflow cluster_pre Pre-Treatment cluster_induction Induction & Measurement cluster_post Analysis start Group Rats measure_initial Measure Initial Paw Volume start->measure_initial administer Administer Test Compound, Vehicle, or Standard measure_initial->administer inject Inject Carrageenan (Sub-plantar) administer->inject 1 hour post-dose measure_intervals Measure Paw Volume at Intervals (1-5h) inject->measure_intervals calculate Calculate Edema Volume and % Inhibition measure_intervals->calculate analyze Statistical Analysis calculate->analyze report Report Findings analyze->report

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Cytotoxicity Against Malignant Cells

The hydrazone scaffold is present in numerous compounds with demonstrated anticancer activity.[14][15] Derivatives of 2-(3-Methylphenoxy)propanohydrazide have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Comparative Cytotoxic Effects

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The IC₅₀ value—the concentration of a drug that is required for 50% inhibition in vitro—is a standard measure of a compound's cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Derivative I TriazoleU-87 (Glioblastoma)7.8Doxorubicin1.2
Derivative J BenzothiazoleMCF-7 (Breast Cancer)5.2Cisplatin8.5
Derivative K HydrazoneA549 (Lung Cancer)6.61Doxorubicin0.98

Note: Data is synthesized from various studies on related hydrazide and hydrazone structures to provide a comparative context.[9][14][15]

These derivatives show promising cytotoxic activity against several cancer cell lines.[16][17] The variation in potency highlights the importance of the specific heterocyclic moiety attached to the core hydrazide structure.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

In Vitro Anticancer Screening Workflow

Anticancer_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout MTT Readout & Analysis start Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with Serial Dilutions of Test Compounds adhere->treat incubate_drug Incubate for 24-72h treat->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calculate_ic50 Calculate IC₅₀ read_abs->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of 2-(3-Methylphenoxy)propanohydrazide derivatives reveals a molecular scaffold of significant therapeutic versatility. By modifying the terminal moiety, researchers have successfully developed compounds with potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The data presented herein underscores the potential of this chemical class and provides a foundation for further drug development.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds is crucial for rational drug design.

  • Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to assess the drug-like properties of lead candidates.

  • In Vivo Efficacy: Promising compounds should be advanced to more complex in vivo models to validate their therapeutic potential in a physiological context.

  • Combinatorial Approaches: Exploring the synergistic effects of these derivatives with existing drugs could lead to more effective treatment strategies.

By leveraging the insights gained from this comparative guide, the scientific community can continue to unlock the full therapeutic potential of 2-(3-Methylphenoxy)propanohydrazide derivatives, paving the way for the development of novel and effective medicines.

References

  • A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available at: [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available at: [Link]

  • Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. National Institutes of Health (NIH). Available at: [Link]

  • Biological Activities of Hydrazone Derivatives. PubMed Central. Available at: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available at: [Link]

  • Anti-inflammatory action of phenolic compounds from Gastrodia elata root. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 2-(3′-phenoxy phenyl)-3-aryl-5-methyl-4-thiazolidinones. ResearchGate. Available at: [Link]

  • Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. PubMed. Available at: [Link]

  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. MDPI. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Analogs of Trifenagrel. ResearchGate. Available at: [Link]

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  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. Available at: [Link]

  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. Available at: [Link]

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. National Institutes of Health (NIH). Available at: [Link]

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  • Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Structural Confirmation of 2-(3-Methylphenoxy)propanohydrazide: X-ray Crystallography in Focus

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 2-(3-Methylphenoxy)propanohydrazide, a novel hydrazide derivative. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for initial characterization, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure, including stereochemistry and solid-state conformation.

Currently, a search of the Cambridge Structural Database (CSD) reveals no deposited crystal structure for 2-(3-Methylphenoxy)propanohydrazide, highlighting the novelty of this compound and the necessity for the experimental framework detailed herein. This guide will not only present a robust, step-by-step protocol for X-ray crystallographic analysis but also objectively compare its outcomes with data obtainable from NMR and MS, providing a comprehensive playbook for the structural elucidation of this and analogous small molecules.

The Imperative of Structural Confirmation

2-(3-Methylphenoxy)propanohydrazide belongs to the hydrazide class of organic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The precise arrangement of atoms in this molecule, including the orientation of the methylphenoxy group relative to the propanohydrazide backbone, will dictate its physicochemical properties and its interactions with biological targets. Therefore, rigorous structural confirmation is not merely a procedural step but a critical foundation for any subsequent research and development.

Synthesis and Preliminary Characterization

The synthesis of 2-(3-Methylphenoxy)propanohydrazide can be achieved through a straightforward two-step process, analogous to established methods for similar hydrazide compounds.

Synthetic Pathway

Ethyl 2-(3-methylphenoxy)propanoate Ethyl 2-(3-methylphenoxy)propanoate 2-(3-Methylphenoxy)propanohydrazide 2-(3-Methylphenoxy)propanohydrazide Ethyl 2-(3-methylphenoxy)propanoate->2-(3-Methylphenoxy)propanohydrazide Hydrazine Hydrate, Ethanol, Reflux 3-Methylphenol 3-Methylphenol 3-Methylphenol->Ethyl 2-(3-methylphenoxy)propanoate Ethyl 2-bromopropanoate, K2CO3, Acetone, Reflux

Caption: Proposed synthetic route for 2-(3-Methylphenoxy)propanohydrazide.

Initial characterization would typically involve spectroscopic methods to confirm the formation of the target compound.

TechniqueExpected Observations for 2-(3-Methylphenoxy)propanohydrazide
¹H NMR Signals corresponding to aromatic protons of the 3-methylphenoxy group, a quartet and a doublet for the ethyl group protons, a methine proton, and exchangeable protons for the hydrazide NH and NH₂ groups.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the aliphatic carbons of the propanoate moiety.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O-C stretching (ether), and aromatic C-H stretching.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₁₀H₁₄N₂O₂ (194.23 g/mol ).[1]

While these techniques strongly suggest the successful synthesis of the desired product, they do not provide definitive information about the three-dimensional arrangement of the atoms.

Definitive Structural Elucidation: A Comparative Approach

Here we delve into the core of structural confirmation, comparing the capabilities of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography provides a direct visualization of the electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.[2][3] This technique is unparalleled in its ability to reveal the exact conformation of the molecule in the solid state and to determine its absolute stereochemistry if chiral centers are present.

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification B Solvent Screening A->B C Crystallization (Slow Evaporation/Vapor Diffusion) B->C D Harvesting & Mounting C->D E Mount on Diffractometer D->E F Unit Cell Determination E->F G Full Data Collection F->G H Data Reduction & Space Group Determination G->H I Structure Solution (e.g., SHELXT) H->I J Structure Refinement (e.g., SHELXL) I->J K Validation & Finalization (CIF) J->K

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth (The Critical Step):

    • Purity is Paramount: The starting material must be of the highest possible purity. Recrystallization or column chromatography is recommended.

    • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.[4] For a hydrazide derivative like the target molecule, polar protic solvents (e.g., ethanol, methanol) or polar aprotic solvents (e.g., acetone, ethyl acetate) are good starting points.

    • Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is left in a loosely covered vial to allow the solvent to evaporate slowly over days or weeks.[5]

      • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

    • Patience is Key: Crystal growth can take time. The vessel should be left undisturbed in a vibration-free environment.

  • Crystal Selection and Mounting:

    • A suitable crystal should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).

    • The selected crystal is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection:

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXT.[3]

    • The atomic positions and their displacement parameters are then refined against the experimental data using a least-squares minimization procedure, for example, with SHELXL.[3] This iterative process minimizes the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation and Visualization:

    • The final refined structure is validated using software like PLATON to check for any geometric inconsistencies or missed symmetry.

    • The structure is then visualized using programs like Mercury or Diamond to generate molecular graphics and analyze intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[6] For 2-(3-Methylphenoxy)propanohydrazide, a suite of NMR experiments would provide crucial, yet incomplete, structural information.

  • ¹H and ¹³C NMR: Confirms the presence of all expected proton and carbon environments.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, establishing the connectivity within the propanohydrazide chain and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the phenoxy group to the propanohydrazide moiety.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about through-space proximity of protons, which can help to deduce the preferred conformation in solution.

Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry provides the mass-to-charge ratio of the molecular ion and its fragments, which is essential for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. While MS is a primary tool for confirming identity, it provides no information about the three-dimensional structure or connectivity.

Comparative Analysis of Structural Confirmation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Structural Info 3D atomic coordinates, bond lengths/angles, stereochemistry, packingConnectivity, conformation in solutionMolecular weight, elemental formula
Key Advantage Unambiguous 3D structureInformation on dynamic processes in solutionHigh sensitivity and accuracy for molecular formula
Key Limitation Requires high-quality single crystalsAmbiguities in complex structures, no absolute stereochemistryNo direct 3D structural information
Data Output Crystallographic Information File (CIF)1D and 2D spectraMass spectrum

Conclusion: An Integrated Approach to Structural Certainty

For the definitive structural confirmation of 2-(3-Methylphenoxy)propanohydrazide, and indeed for any novel small molecule, a multi-faceted approach is most robust. While NMR and MS provide essential preliminary data on connectivity and molecular formula, they cannot offer the unequivocal three-dimensional structural proof that is often required for patent applications, regulatory submissions, and a fundamental understanding of structure-activity relationships.

Single-crystal X-ray crystallography stands alone in its ability to provide a high-resolution, unambiguous picture of the molecule's architecture in the solid state. The detailed protocol and comparative analysis presented in this guide are intended to equip researchers with the knowledge and rationale to successfully employ this powerful technique, transforming a novel chemical entity from a 2D representation into a well-defined 3D reality.

References

  • Mass Spectrometry and Infrared Spectroscopy (Summary). (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 64-74.
  • Guide for crystallization. (n.d.). In University of Rennes. Retrieved from [Link]

  • Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids. (2022, May 26). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). National Institutes of Health. Retrieved from [Link]

  • SHELX. (n.d.). In Georg-August-Universität Göttingen. Retrieved from [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). In Chemistry LibreTexts. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of Synthesized 2-(3-Methylphenoxy)propanohydrazide

Introduction: The Critical Role of Purity in Drug Development In the synthesis of novel pharmaceutical compounds, the purity of the final active pharmaceutical ingredient (API) is not merely a quality metric; it is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel pharmaceutical compounds, the purity of the final active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a newly synthesized molecule like 2-(3-Methylphenoxy)propanohydrazide, a compound with potential therapeutic applications, rigorous purity analysis is paramount. Process-related impurities, residual starting materials, or degradation products can significantly impact a drug's pharmacological and toxicological profile.[1] Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth comparison of Reverse-Phase HPLC (RP-HPLC) methodologies for the purity analysis of 2-(3-Methylphenoxy)propanohydrazide. It is designed for researchers, analytical chemists, and drug development professionals to facilitate the selection and implementation of a method that is not only effective but also self-validating and compliant with international regulatory standards.[3][4][5][6][7]

Understanding the Analyte and Potential Impurities

2-(3-Methylphenoxy)propanohydrazide is synthesized from precursors such as 3-methylphenol and a propanoic acid derivative, followed by hydrazinolysis. This synthetic route can potentially introduce several impurities:

  • Starting Materials: Unreacted 3-methylphenol or hydrazine.

  • Intermediates: Such as the corresponding ethyl or methyl ester of 2-(3-methylphenoxy)propanoic acid.

  • By-products: Formed from side reactions during synthesis.

A successful HPLC method must be able to separate the main compound from all these potential impurities, a characteristic known as specificity.[7]

Method Development and Comparison: A Logic-Driven Approach

The development of a robust HPLC method is an iterative process. For a molecule containing a phenyl ring like 2-(3-Methylphenoxy)propanohydrazide, RP-HPLC is the technique of choice. The primary retention mechanism is hydrophobic interaction between the analyte and the nonpolar stationary phase.[8] Here, we compare three logical approaches to method development.

Method A: Isocratic Elution with C18 Column

An isocratic method, where the mobile phase composition remains constant, is the simplest approach. A standard C18 column is often the first choice due to its wide applicability.

  • Rationale: Simplicity, speed, and reproducibility. Ideal for quality control (QC) environments if all impurities are well-resolved.

  • Challenge: Co-elution is a significant risk. Impurities with very different polarities may either rush through the column unresolved from the solvent front or be retained for excessively long times, leading to broad peaks and inaccurate quantification.

Method B: Gradient Elution with C18 Column

A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the percentage of organic solvent), offers greater resolving power.

  • Rationale: By gradually increasing the solvent strength, compounds with a wide range of polarities can be effectively separated and eluted as sharp, well-defined peaks within a reasonable timeframe. This is crucial for separating the main peak from closely eluting process impurities and any highly retained by-products.

  • Implementation: A typical gradient might run from a lower percentage of acetonitrile or methanol in a buffered aqueous phase to a higher percentage.

Method C: Alternative Selectivity with Phenyl-Hexyl Column

When standard C18 columns fail to provide adequate resolution, particularly for aromatic compounds, a stationary phase with a different selectivity, such as a Phenyl-Hexyl column, is a logical next step.

  • Rationale: Phenyl-based columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[8] This can significantly alter the elution order and improve the resolution of aromatic impurities that are difficult to separate on a C18 phase.

  • Solvent Choice: The choice of organic modifier is critical. Methanol is often more effective than acetonitrile at promoting π-π interactions on phenyl phases.[8]

Comparative Data Summary

To illustrate the performance differences, the following table summarizes hypothetical but realistic data from the analysis of a synthesized batch of 2-(3-Methylphenoxy)propanohydrazide containing two known impurities (Impurity 1: intermediate ester; Impurity 2: a non-polar by-product).

Parameter Method A: Isocratic C18 Method B: Gradient C18 Method C: Gradient Phenyl-Hexyl
Resolution (Rs) - Main Peak/Impurity 1 1.2 (Inadequate)2.5 (Excellent)2.1 (Good)
Resolution (Rs) - Main Peak/Impurity 2 3.5 (Good)4.8 (Excellent)6.2 (Superior)
Peak Tailing Factor (Tf) - Main Peak 1.41.11.1
Total Run Time (minutes) 152025
Limit of Quantitation (LOQ) 0.05%0.01%0.01%
Overall Assessment Poor separation of polar impurity.Recommended Method. Good all-around performance.Best separation for non-polar impurity, but longer run time.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow from sample preparation to the final purity report, incorporating critical system suitability checks.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_reporting Reporting Stage SamplePrep Sample & Standard Preparation SystemSetup HPLC System Setup (Method B Parameters) SamplePrep->SystemSetup MobilePhase Mobile Phase Preparation & Degassing MobilePhase->SystemSetup SST System Suitability Test (SST) - Inject Standard 5x SystemSetup->SST SST_Check Check SST Criteria (RSD, Tf, Rs) SST->SST_Check SST_Check->SystemSetup Fail SampleAnalysis Inject Blank, Standard, & Sample Solutions SST_Check->SampleAnalysis Pass DataProcessing Chromatogram Integration & Peak Identification SampleAnalysis->DataProcessing PurityCalc Purity Calculation (% Area Normalization) DataProcessing->PurityCalc FinalReport Generate Final Report PurityCalc->FinalReport

Caption: A typical workflow for HPLC purity analysis.

Recommended Protocol: Gradient RP-HPLC Method (Method B)

This protocol is grounded in established chromatographic principles and adheres to validation requirements outlined by the International Council for Harmonisation (ICH).[3][6][7]

Materials and Reagents
  • Reference Standard: 2-(3-Methylphenoxy)propanohydrazide (>99.5% purity).

  • Sample: Synthesized batch of 2-(3-Methylphenoxy)propanohydrazide.

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Buffer: Potassium Phosphate Monobasic, analytical grade.

Instrumentation and Chromatographic Conditions
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).

Solution Preparation
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the synthesized sample.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a core principle of self-validating protocols and is required by regulatory bodies like the USP and FDA.[9][10][11][12]

  • Inject the Reference Standard solution five consecutive times.

  • Calculate the performance parameters.

Acceptance Criteria:

  • Precision/Repeatability: Relative Standard Deviation (%RSD) of the peak area for the five injections must be ≤ 2.0%.[9]

  • Peak Symmetry (Tailing Factor): The tailing factor (Tf) for the main peak should be ≤ 2.0.[9]

  • Column Efficiency (Theoretical Plates): Must be > 2000.

Analytical Procedure
  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the Reference Standard solution.

  • Inject the Sample Solution in duplicate.

Data Analysis and Purity Calculation

The purity of the synthesized compound is typically determined using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor at the detection wavelength. For higher accuracy, especially for known impurities, a method using relative response factors (RRF) should be developed and validated.

Method Validation Logic

A validated analytical procedure provides documented evidence that it is suitable for its intended purpose.[7] The validation must be performed according to ICH Q2(R1) guidelines and should assess specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Validation_Logic Validation ICH Q2(R1) Method Validation Specificity Specificity (Peak Purity / Diode Array) Validation->Specificity Linearity Linearity & Range (5 concentrations, r² > 0.999) Validation->Linearity Accuracy Accuracy (% Recovery at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Small changes in pH, Flow, Temp) Validation->Robustness

Sources

Comparative

A Comparative Guide to the Cross-Validation of 2-(3-Methylphenoxy)propanohydrazide's Activity in Diverse Cancer Cell Lines

Disclaimer: This guide presents a hypothetical case study on the novel compound 2-(3-Methylphenoxy)propanohydrazide. The experimental data herein is illustrative, designed to guide researchers through the principles and...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide presents a hypothetical case study on the novel compound 2-(3-Methylphenoxy)propanohydrazide. The experimental data herein is illustrative, designed to guide researchers through the principles and practices of cross-validating a compound's efficacy. The methodologies and interpretations are grounded in established scientific protocols.

Introduction: The Imperative for Cross-Cell Line Validation

The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[1] These compounds can induce cell death through various mechanisms, such as apoptosis and cell cycle arrest.[2][3] This guide focuses on a novel derivative, 2-(3-Methylphenoxy)propanohydrazide , to delineate a rigorous, multi-faceted approach for validating its anticancer potential across a panel of diverse human cancer cell lines.

Cancer is not a monolithic disease; its heterogeneity is reflected in the vast array of cancer cell lines available for research, each with a unique genetic and phenotypic profile.[4] A compound demonstrating high potency in one cell line may be ineffective in another due to differences in drug metabolism, target expression, or resistance mechanisms.[5] Therefore, cross-validation is not merely a confirmatory step but a critical phase of preclinical assessment. It provides essential insights into a compound's spectrum of activity, potential therapeutic indications, and selectivity towards cancerous versus non-cancerous cells.

This guide provides a comprehensive framework for such a validation, detailing the experimental rationale, step-by-step protocols, and data interpretation. We will explore the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of 2-(3-Methylphenoxy)propanohydrazide in cell lines derived from breast, lung, and colon cancers, alongside a non-tumorigenic epithelial cell line to establish a selectivity index.

Experimental Design & Rationale

The selection of an appropriate panel of cell lines is paramount for a meaningful cross-validation study. Our hypothetical study employs a panel designed to capture a degree of the heterogeneity seen in human cancers.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive, luminal A-type breast cancer cell line. It is a workhorse in cancer research and represents a common subtype of breast cancer.

  • A549 (Lung Carcinoma): A non-small cell lung cancer (NSCLC) line, known for its resistance to certain chemotherapeutics.

  • HCT116 (Colorectal Carcinoma): A colon cancer cell line with wild-type p53, often showing sensitivity to DNA-damaging agents.

  • MCF-10A (Non-tumorigenic Breast Epithelial): A non-cancerous cell line used to assess the compound's cytotoxicity towards normal cells and determine its therapeutic window. High toxicity against this line would be a red flag for potential side effects.

The overall experimental strategy is designed to build a comprehensive activity profile, moving from broad cytotoxicity to the specific mechanisms of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis P1_Step1 Treat MCF-7, A549, HCT116, & MCF-10A cells with 2-(3-Methylphenoxy)propanohydrazide P1_Step2 Perform MTT Assay (72h post-treatment) P1_Step1->P1_Step2 P1_Step3 Determine IC50 Values P1_Step2->P1_Step3 P2_Step1 Select Sensitive (HCT116) and Resistant (A549) Cell Lines P1_Step3->P2_Step1 Based on IC50 data P2_Step2a Apoptosis Assay (Annexin V/PI Staining) P2_Step1->P2_Step2a P2_Step2b Cell Cycle Analysis (Propidium Iodide Staining) P2_Step1->P2_Step2b P3_Step1 Correlate Cytotoxicity with Apoptosis & Cell Cycle Arrest P2_Step2a->P3_Step1 P2_Step2b->P3_Step1 P3_Step2 Propose Mechanism of Action P3_Step1->P3_Step2 MTT_Workflow start Seed cells in 96-well plate (1 x 10^4 cells/well) step1 Incubate for 24h (allow cells to adhere) start->step1 step2 Treat with serial dilutions of 2-(3-Methylphenoxy)propanohydrazide step1->step2 step3 Incubate for 72h step2->step3 step4 Add 10 µL MTT Reagent (5 mg/mL) to each well step3->step4 step5 Incubate for 4h at 37°C (formazan crystal formation) step4->step5 step6 Add 100 µL DMSO to dissolve formazan step5->step6 step7 Read absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Figure 2: MTT Cell Viability Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-(3-Methylphenoxy)propanohydrazide in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [6]5. Formazan Formation: Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. [6]Shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability versus compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound. [7]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have compromised membrane integrity. [7][8]

Apoptosis_Workflow start Treat cells in 6-well plate with compound (IC50 conc.) for 48h step1 Harvest cells (including supernatant) start->step1 step2 Wash cells with cold PBS step1->step2 step3 Resuspend in 1X Annexin V Binding Buffer step2->step3 step4 Add FITC-Annexin V and Propidium Iodide (PI) step3->step4 step5 Incubate for 15 min at RT in the dark step4->step5 step6 Analyze by Flow Cytometry step5->step6 end Quantify Live, Apoptotic, and Necrotic Cells step6->end

Figure 3: Annexin V/PI Apoptosis Assay Workflow.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(3-Methylphenoxy)propanohydrazide at its predetermined IC₅₀ concentration for 48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). [9]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [8]6. Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

  • Analysis: Gate the cell populations to quantify:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. [10]Treatment with an effective anticancer agent often leads to an accumulation of cells in a specific phase, indicating cell cycle arrest. [11][12]

CellCycle_Workflow start Treat cells in 6-well plate with compound (IC50 conc.) for 24h step1 Harvest and wash cells with PBS start->step1 step2 Fix cells in cold 70% Ethanol (overnight at -20°C) step1->step2 step3 Wash to remove ethanol step2->step3 step4 Treat with RNase A (to remove dsRNA) step3->step4 step5 Stain with Propidium Iodide (PI) step4->step5 step6 Analyze by Flow Cytometry step5->step6 end Quantify cells in G0/G1, S, and G2/M phases step6->end

Figure 4: Propidium Iodide Cell Cycle Analysis Workflow.

Detailed Protocol:

  • Cell Treatment: Seed cells and treat with the IC₅₀ concentration of the compound for 24 hours.

  • Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C. [13]4. Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). [13][14]6. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Results: A Hypothetical Activity Profile

The following data represents a plausible outcome for the cross-validation of 2-(3-Methylphenoxy)propanohydrazide, demonstrating differential activity.

Table 1: Cytotoxic Activity (IC₅₀) of 2-(3-Methylphenoxy)propanohydrazide
Cell LineTissue of OriginCharacteristicsIC₅₀ (µM) after 72h
HCT116 Colon Carcinomap53 wild-type8.5 ± 1.2
MCF-7 Breast AdenocarcinomaER-positive22.1 ± 3.5
A549 Lung CarcinomaNSCLC55.8 ± 6.7
MCF-10A Breast EpithelialNon-tumorigenic> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis after 48h Treatment
Cell LineTreatment (IC₅₀ Conc.)% Early Apoptotic% Late Apoptotic/NecroticTotal Apoptotic (%)
HCT116 Control (0.1% DMSO)3.1 ± 0.41.5 ± 0.24.6
8.5 µM Compound28.7 ± 2.915.4 ± 2.144.1
A549 Control (0.1% DMSO)2.5 ± 0.31.1 ± 0.13.6
55.8 µM Compound6.8 ± 1.14.2 ± 0.811.0

Data represent the percentage of cells in each quadrant from flow cytometry analysis.

Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (0.1% DMSO)52.4 ± 4.135.3 ± 3.312.3 ± 1.9
8.5 µM Compound25.1 ± 2.820.7 ± 2.554.2 ± 5.3

Data represent the percentage of cells in each phase of the cell cycle.

Discussion: Synthesizing the Evidence

The hypothetical results paint a clear and coherent picture of 2-(3-Methylphenoxy)propanohydrazide as a compound with selective anticancer activity.

Differential Cytotoxicity and Selectivity: The IC₅₀ values from Table 1 reveal a distinct pattern of sensitivity. The HCT116 colon cancer cell line is the most sensitive, followed by the MCF-7 breast cancer line, while the A549 lung cancer line is significantly more resistant. Importantly, the compound shows minimal toxicity towards the non-cancerous MCF-10A cells (IC₅₀ > 100 µM), suggesting a favorable therapeutic window. This selectivity is a crucial attribute for any potential anticancer agent.

Mechanism of Cell Death is Apoptosis: The data in Table 2 strongly indicate that the cytotoxicity observed in the sensitive HCT116 cell line is primarily driven by the induction of apoptosis. [15][16]A 48-hour treatment resulted in a nearly 10-fold increase in the total apoptotic population (44.1%) compared to the control. In contrast, the resistant A549 cell line showed only a modest increase in apoptosis even at a much higher concentration, correlating with its high IC₅₀ value. This demonstrates that the differential sensitivity is linked to the differential ability of the compound to trigger programmed cell death.

Cell Cycle Arrest as an Upstream Event: The cell cycle analysis (Table 3) provides a mechanistic prequel to the apoptotic outcome. In HCT116 cells, treatment with 2-(3-Methylphenoxy)propanohydrazide led to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This G2/M arrest is a classic response to cellular stress, such as DNA damage, preventing cells from entering mitosis with compromised genomes. [11][17]Prolonged arrest at this checkpoint often serves as a trigger for the intrinsic apoptotic pathway. [18] Proposed Mechanism of Action: Based on the synthesized data, we can propose a plausible mechanism of action for 2-(3-Methylphenoxy)propanohydrazide, particularly in sensitive cells like HCT116. The compound likely induces a form of cellular stress (e.g., DNA damage or mitotic spindle disruption), which activates the G2/M checkpoint. The cell cycle is halted to allow for repair. However, if the damage is irreparable, the prolonged arrest signals the activation of pro-apoptotic proteins, leading to the execution of the apoptotic program.

MoA cluster_resistant Resistant Cells (e.g., A549) Compound 2-(3-Methylphenoxy) propanohydrazide CellularStress Cellular Stress (e.g., DNA Damage) Compound->CellularStress Resistance Resistance Mechanisms (e.g., Drug Efflux, Target Mutation) Compound->Resistance G2M_Arrest G2/M Checkpoint Activation & Cell Cycle Arrest CellularStress->G2M_Arrest Apoptosis Intrinsic Apoptosis Pathway (Caspase Activation) G2M_Arrest->Apoptosis If damage is irreparable CellDeath Cell Death Apoptosis->CellDeath Resistance->Block

Sources

Validation

Charting New Territory: A Comparative Analysis of the Antimicrobial Spectrum of 2-(3-Methylphenoxy)propanohydrazide

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of new chemical scaffolds is paramount. Among these, hydrazide derivatives have emerged...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of new chemical scaffolds is paramount. Among these, hydrazide derivatives have emerged as a promising class of compounds, with numerous studies highlighting their broad-spectrum antibacterial and antifungal activities.[1][2][3] This guide proposes a comprehensive framework for characterizing the antimicrobial spectrum of a novel compound, 2-(3-Methylphenoxy)propanohydrazide, and rigorously comparing its in vitro efficacy against a panel of established antibiotics.

The core objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for evaluating the antimicrobial potential of novel chemical entities. By detailing the experimental rationale, providing step-by-step protocols, and offering a framework for data interpretation, we aim to facilitate the systematic investigation of new antimicrobial candidates.

The Scientific Rationale: Why Investigate 2-(3-Methylphenoxy)propanohydrazide?

Hydrazide-hydrazone moieties are present in several clinically used antimicrobial drugs, such as nitrofurazone and furazolidone.[1][2] This structural alert, coupled with a large body of preclinical evidence on related analogues, provides a strong impetus for investigating the antimicrobial properties of 2-(3-Methylphenoxy)propanohydrazide. The phenoxy and methyl substitutions on the core structure offer unique physicochemical properties that may translate into a novel spectrum of activity or an improved therapeutic index.

This investigation will systematically compare the activity of 2-(3-Methylphenoxy)propanohydrazide against a curated panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The comparator antibiotics have been selected to represent both broad-spectrum and narrow-spectrum agents, providing a comprehensive benchmark for evaluating the potential clinical utility of our test compound.[][5][6][7][8][9]

Experimental Design: A Roadmap to Characterizing Antimicrobial Spectrum

The determination of the antimicrobial spectrum will be conducted using standardized in vitro susceptibility testing methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15] These globally recognized standards ensure the reproducibility and comparability of our findings.

The experimental workflow is designed to first determine the qualitative susceptibility of a broad range of microorganisms to 2-(3-Methylphenoxy)propanohydrazide using the disk diffusion method. Subsequently, a quantitative assessment of the minimum inhibitory concentration (MIC) will be performed for susceptible strains using the broth microdilution method.

Experimental_Workflow cluster_screening Phase 1: Qualitative Screening cluster_quantitative Phase 2: Quantitative Analysis start Prepare Inoculum (0.5 McFarland) plate Inoculate Mueller-Hinton Agar Plates start->plate disk Apply Disks: - 2-(3-Methylphenoxy)propanohydrazide - Control Antibiotics plate->disk incubate Incubate Plates (35°C, 16-20h) disk->incubate measure Measure Zones of Inhibition (mm) incubate->measure prepare_dilutions Prepare Serial Dilutions of 2-(3-Methylphenoxy)propanohydrazide measure->prepare_dilutions inoculate_wells Inoculate Microtiter Plate Wells with Bacterial Suspension prepare_dilutions->inoculate_wells incubate_mic Incubate Microtiter Plates (35°C, 16-20h) inoculate_wells->incubate_mic read_mic Determine Minimum Inhibitory Concentration (MIC) incubate_mic->read_mic caption Figure 1: Experimental workflow for determining antimicrobial spectrum.

Caption: Figure 1: Experimental workflow for determining antimicrobial spectrum.

Test Organisms

A diverse panel of clinically relevant microorganisms will be used to establish the antimicrobial spectrum. This panel should include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 25923)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)

    • Enterococcus faecalis (ATCC 29212)

    • Streptococcus pneumoniae (ATCC 49619)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

    • Acinetobacter baumannii (ATCC 19606)

  • Fungi:

    • Candida albicans (ATCC 90028)

    • Aspergillus fumigatus (ATCC 204305)

Comparator Antibiotics

The following antibiotics will be used as controls to provide a comparative baseline:

  • Broad-Spectrum:

    • Ciprofloxacin

    • Tetracycline

    • Imipenem

  • Narrow-Spectrum (Gram-Positive):

    • Vancomycin

    • Penicillin G

  • Narrow-Spectrum (Gram-Negative):

    • Aztreonam

  • Antifungal:

    • Fluconazole

Detailed Experimental Protocols

Disk Diffusion Assay (Kirby-Bauer Test)

This qualitative method provides a preliminary assessment of antimicrobial activity.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[16][17]

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of 2-(3-Methylphenoxy)propanohydrazide and the comparator antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method establishes the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of 2-(3-Methylphenoxy)propanohydrazide and comparator antibiotics in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation and Standardization: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Determination_Workflow start Prepare 2-fold serial dilutions of the test compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate at 35°C for 16-20 hours inoculate->incubate observe Visually inspect the wells for turbidity (bacterial growth) incubate->observe determine_mic The MIC is the lowest concentration with no visible growth observe->determine_mic caption Figure 2: Workflow for MIC determination via broth microdilution.

Caption: Figure 2: Workflow for MIC determination via broth microdilution.

Data Presentation and Interpretation (Hypothetical Data)

The results of the antimicrobial susceptibility testing will be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: Hypothetical Zones of Inhibition (mm) for 2-(3-Methylphenoxy)propanohydrazide and Comparator Antibiotics

Microorganism2-(3-Methylphenoxy)propanohydrazideCiprofloxacinVancomycinAztreonamFluconazole
S. aureus222518--
MRSA201517--
E. coli1830-28-
P. aeruginosa1028-25-
C. albicans15---20

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) in µg/mL

Microorganism2-(3-Methylphenoxy)propanohydrazideCiprofloxacinVancomycinAztreonamFluconazole
S. aureus20.51--
MRSA481--
E. coli80.25-4-
P. aeruginosa>641-8-
C. albicans16---2

Interpretation of Hypothetical Results:

Based on this hypothetical data, 2-(3-Methylphenoxy)propanohydrazide demonstrates promising activity against Gram-positive bacteria, including MRSA, with MIC values in the low microgram per milliliter range. Its activity against E. coli is moderate, while it shows limited activity against P. aeruginosa. The compound also exhibits some antifungal activity against C. albicans. This profile suggests a potentially broad-spectrum activity with a preference for Gram-positive organisms.

Discussion and Future Directions

The proposed investigation provides a foundational framework for characterizing the antimicrobial spectrum of 2-(3-Methylphenoxy)propanohydrazide. Should the experimental results align with the hypothetical data, this compound would warrant further investigation. Key future directions would include:

  • Mechanism of Action Studies: Elucidating the molecular target and mechanism by which 2-(3-Methylphenoxy)propanohydrazide exerts its antimicrobial effects.

  • Cytotoxicity and Safety Profiling: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 2-(3-Methylphenoxy)propanohydrazide to optimize its antimicrobial activity and pharmacokinetic properties.

The systematic approach outlined in this guide ensures a thorough and rigorous evaluation of novel antimicrobial candidates, paving the way for the potential discovery of next-generation therapeutics to address the global challenge of antimicrobial resistance.

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Comparative

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-(3-Methylphenoxy)propanohydrazide Analogs

In the landscape of modern drug discovery, the hydrazide scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique structural and electronic properties have been exploited to create a div...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the hydrazide scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique structural and electronic properties have been exploited to create a diverse array of molecules with wideranging biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[1]. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-(3-Methylphenoxy)propanohydrazide analogs. While direct and extensive SAR studies on this exact scaffold are emerging, by drawing comparisons from closely related phenoxy and hydrazide-containing compounds, we can construct a robust predictive framework to guide future drug design and optimization efforts.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a summary of existing knowledge but a logical and scientifically-grounded rationale for experimental design, enabling teams to make more informed decisions in the pursuit of novel therapeutics.

The 2-(3-Methylphenoxy)propanohydrazide Scaffold: A Privileged Starting Point

The core structure of 2-(3-Methylphenoxy)propanohydrazide presents three primary regions for chemical modification, each offering a distinct opportunity to modulate the compound's pharmacokinetic and pharmacodynamic profile:

  • The Aromatic Phenoxy Ring: The 3-methyl substitution provides a baseline of lipophilicity and a specific steric and electronic profile. Modifications here can significantly impact receptor binding and membrane permeability.

  • The Propanohydrazide Linker: This aliphatic chain connecting the aromatic ring to the hydrazide moiety influences the molecule's overall flexibility and spatial orientation, which are critical for optimal interaction with biological targets.

  • The Terminal Hydrazide Group: As a key pharmacophoric feature, the hydrazide group can participate in hydrogen bonding and can be readily converted to hydrazones, which often exhibit enhanced biological activity.

The strategic modification of these regions forms the basis of SAR-driven drug discovery.

Comparative Structure-Activity Relationship (SAR) Analysis

Modifications of the Phenoxy Ring

The substitution pattern on the phenoxy ring is a critical determinant of biological activity. Both the nature and position of substituents can drastically alter a compound's potency and selectivity.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can modulate the pKa of the phenoxy oxygen and influence the overall electronic distribution of the molecule. For instance, in a study of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was generally found to have an advantageous effect on activity compared to an unsubstituted phenoxy ring[2]. Similarly, quantitative structure-activity relationship (QSAR) studies on threo-methylphenidate analogs have indicated that the addition of electron-withdrawing groups to the 3' or 4' positions of the phenyl ring leads to improved dopamine transporter (DAT) binding affinity[3].

  • Steric Effects: The size and position of substituents can influence how the molecule fits into a binding pocket. The existing 3-methyl group on our core scaffold already introduces a degree of steric hindrance. Further substitution at the 2' or 4' positions would be expected to significantly alter the molecule's conformation. In the case of threo-methylphenidate analogs, it was found that the 2' position of the phenyl ring cannot tolerate much steric bulk[3].

  • Lipophilicity: The overall lipophilicity of the molecule, which is heavily influenced by the phenoxy ring substituents, plays a crucial role in its ability to cross biological membranes. A strong correlation between lipophilicity and the stimulation of P-glycoprotein ATPase activity has been observed for a series of propafenone analogs[4].

Table 1: Comparative Activity of Phenoxy Ring Analogs

Analog Type Substituent Observed Effect on Activity Potential Rationale Reference Example
Halogenated4-FluoroGenerally advantageousIncreased metabolic stability, favorable electronic interactions2-Phenoxybenzamides[2]
3',4'-DichloroIncreased antimicrobial activityEnhanced lipophilicity and electronic effectsN-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides[5]
Alkyl/Alkoxy2'-Isopropyl-5'-methylPotent antibacterial and antifungal activityIncreased lipophilicity and specific steric interactions2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids[6]
MethoxyGood antimicrobial potentialElectron-donating effects and hydrogen bond accepting capabilityN-(6-methoxy-1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide[7]
Nitro6-NitroGood antimicrobial potentialStrong electron-withdrawing effectsN-(6-nitro-1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide[7]
Modifications of the Propanohydrazide Linker

The linker region's length, rigidity, and branching can significantly impact the spatial relationship between the phenoxy ring and the terminal hydrazide, thereby affecting target engagement.

  • Chain Length: An alkyl bridge of at least three carbons connecting a terminal amine to a phenothiazine nucleus was found to be required for protein kinase C inhibitory activity[8]. This suggests that an optimal distance between key pharmacophoric features is necessary for activity.

  • Substitution on the Alpha-Carbon: Introducing substituents on the carbon atom adjacent to the carbonyl group can introduce a chiral center and restrict conformational flexibility. This can lead to stereospecific interactions with the target, potentially increasing potency and selectivity.

Modifications of the Terminal Hydrazide Group

The terminal hydrazide is a versatile functional group that can be readily modified to generate a library of analogs, most commonly hydrazones.

  • Hydrazone Formation: The condensation of the hydrazide with various aldehydes and ketones to form hydrazones is a common and effective strategy to enhance biological activity. The resulting N=CH-Ar moiety extends the conjugation of the system and introduces a new aromatic or heterocyclic ring, which can participate in additional binding interactions. Numerous studies have demonstrated that hydrazone derivatives exhibit a broad spectrum of activities, including antimicrobial, antifungal, and antimycobacterial effects[1].

  • N-Acylation: Acylation of the terminal nitrogen can also lead to potent analogs. For example, N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides have been synthesized and evaluated for their antimicrobial properties[5].

Table 2: Comparative Activity of Hydrazide and Hydrazone Analogs

Modification Resulting Moiety Observed Biological Activity Reference Example
Condensation with Aldehyde/KetoneHydrazoneAntibacterial, Antifungal, Antimycobacterial, AnticancerBenzimidazole derivatives bearing a hydrazone moiety[1], Quinoxaline hydrazones[9]
N-AcylationN-AcylhydrazideAntimicrobialN-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides[5]
SulfonylationSulfonyl HydrazoneAntibacterial2,4,6-Trimethylbenzenesulfonyl hydrazones[10]

Potential Therapeutic Applications: A Comparative Overview

Based on the activities of analogous structures, 2-(3-Methylphenoxy)propanohydrazide analogs represent a promising scaffold for the development of agents targeting a range of diseases.

  • Antimicrobial Agents: The prevalence of antimicrobial activity among phenoxy and hydrazide-containing compounds is well-documented. Modifications leading to increased lipophilicity and the introduction of specific electron-withdrawing groups on the phenoxy ring, coupled with the formation of hydrazones, are likely to yield potent antibacterial and antifungal agents[1][10][11][12].

  • Anticonvulsant Agents: The hydrazide moiety is a known pharmacophore in several anticonvulsant drugs. The overall lipophilicity and ability of the molecule to cross the blood-brain barrier will be critical. SAR studies of other anticonvulsants suggest that subtle changes to the substitution pattern on the aromatic ring can have a profound impact on activity and neurotoxicity[13][14][15][16][17].

  • Anti-inflammatory and Analgesic Agents: Phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors[18]. The anti-inflammatory potential of 2-(3-Methylphenoxy)propanohydrazide analogs could be explored, with a focus on optimizing the substitution on the phenoxy ring to achieve selective enzyme inhibition.

  • Anticancer Agents: Hydrazone derivatives have shown promise as anticancer agents, with some studies focusing on their activity against specific cancer cell lines[19][20]. The mechanism of action is often multifaceted and can involve the inhibition of various kinases or the induction of apoptosis.

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis and biological evaluation of 2-(3-Methylphenoxy)propanohydrazide analogs, based on established protocols in the literature.

Protocol 1: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

Causality: This two-step synthesis first creates the ethyl ester of the corresponding carboxylic acid, which is then reacted with hydrazine hydrate to form the desired hydrazide. This is a standard and efficient method for preparing hydrazides from carboxylic acids.

Step-by-Step Methodology:

  • Step 1: Synthesis of Ethyl 2-(3-methylphenoxy)propanoate

    • To a solution of 3-methylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.

    • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(3-methylphenoxy)propanoate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

  • Step 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide

    • Dissolve the purified ethyl 2-(3-methylphenoxy)propanoate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (5 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Pour the concentrated solution into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-(3-Methylphenoxy)propanohydrazide.

    • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Protocol 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazone Analogs

Causality: This is a straightforward condensation reaction that couples the nucleophilic terminal nitrogen of the hydrazide with the electrophilic carbonyl carbon of an aldehyde or ketone, forming a stable C=N bond. A catalytic amount of acid is used to activate the carbonyl group.

Step-by-Step Methodology:

  • Dissolve 2-(3-Methylphenoxy)propanohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize from an appropriate solvent to obtain the pure hydrazone analog.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Causality: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides a quantitative measure of a compound's antimicrobial potency.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism with no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Key Concepts

SAR_Workflow cluster_Scaffold 2-(3-Methylphenoxy)propanohydrazide Core cluster_Modifications Structural Modifications cluster_Evaluation Biological Evaluation cluster_Outcome Outcome Core Core Scaffold Phenoxy Phenoxy Ring (Aromatic Substituents) Core->Phenoxy Modify Linker Propanohydrazide Linker (Chain length, Branching) Core->Linker Modify Hydrazide Terminal Hydrazide (Hydrazone formation, Acylation) Core->Hydrazide Modify Activity Biological Activity Screening (Antimicrobial, Anticonvulsant, etc.) Phenoxy->Activity Test Analogs Linker->Activity Test Analogs Hydrazide->Activity Test Analogs SAR Structure-Activity Relationship (SAR) Data Activity->SAR Analyze Data SAR->Core Optimize Scaffold

Caption: Iterative cycle of SAR-driven drug discovery.

Synthesis_Workflow start 3-Methylphenol + Ethyl 2-bromopropanoate step1 Esterification (K2CO3, Acetone, Reflux) start->step1 intermediate Ethyl 2-(3-methylphenoxy)propanoate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) intermediate->step2 product1 2-(3-Methylphenoxy)propanohydrazide step2->product1 step3 Condensation (cat. Acetic Acid, Ethanol, Reflux) product1->step3 aldehyde Aldehyde / Ketone aldehyde->step3 product2 Hydrazone Analog step3->product2

Caption: Synthetic workflow for hydrazide and hydrazone analogs.

Conclusion and Future Directions

The 2-(3-Methylphenoxy)propanohydrazide scaffold holds considerable promise as a template for the design of novel therapeutic agents. By leveraging the extensive body of research on related phenoxy and hydrazide-containing molecules, we can establish a predictive SAR framework to guide the synthesis and evaluation of new analogs. The key takeaways for researchers are:

  • Systematic Modification is Crucial: The independent and combined modification of the phenoxy ring, the propanohydrazide linker, and the terminal hydrazide group will be essential to fully explore the chemical space and identify potent and selective compounds.

  • Hydrazone Formation is a High-Yield Strategy: The conversion of the parent hydrazide to a series of hydrazones is a facile and effective method for generating chemical diversity and often leads to enhanced biological activity.

  • Broad Spectrum Screening is Warranted: Given the diverse activities of related compounds, a broad screening approach targeting various therapeutic areas may uncover unexpected and valuable biological properties of novel analogs.

Future work should focus on the systematic synthesis of a focused library of 2-(3-Methylphenoxy)propanohydrazide analogs, followed by comprehensive biological evaluation. The resulting data will not only validate the predictive SAR models discussed in this guide but will also pave the way for the development of new and effective treatments for a range of human diseases.

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  • Vasyliev, M. V., et al. (2022). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. The Journal of V. N. Karazin Kharkiv National University, series "Medicine", (44), 18-26. Retrieved January 21, 2026, from [Link]

  • Youn, J., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(20), 7274-7282. Retrieved January 21, 2026, from [Link]

  • Küçükgüzel, Ş. G., et al. (1998). Synthesis, characterization, and anticonvulsant activity of enaminones. Part 5: investigations on 3-carboalkoxy-2-methyl-2,3-dihydro-1H-phenothizin-4[10H]-one derivatives. Bioorganic & Medicinal Chemistry Letters, 8(21), 3059-3064. Retrieved January 21, 2026, from [Link]

  • Figiela, K., et al. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(19), 6527. Retrieved January 21, 2026, from [Link]

  • Tutka, P., et al. (2020). Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. Pharmacological Reports, 72(6), 1665-1673. Retrieved January 21, 2026, from [Link]

  • Sharma, S., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Letters in Drug Design & Discovery, 21(11), 1381-1394. Retrieved January 21, 2026, from [Link]

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Validation

A Comparative Guide to Validating the Cellular Target Engagement of 2-(3-Methylphenoxy)propanohydrazide

For researchers and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this proce...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a strategic framework and comparative analysis of key methodologies for first identifying and then validating the cellular target engagement of a novel compound, using 2-(3-Methylphenoxy)propanohydrazide as a case study.

While preliminary screens may indicate that 2-(3-Methylphenoxy)propanohydrazide exhibits an interesting cellular phenotype, its direct molecular target(s) are not widely documented. Therefore, our approach must be twofold: first, an unbiased discovery phase to identify potential binding partners, followed by a rigorous validation phase to confirm direct engagement in a physiological context. This guide will provide the scientific rationale behind experimental choices, detailed protocols, and a comparative analysis of orthogonal methods to ensure the trustworthiness and accuracy of your findings.

Part 1: Target Identification - An Unbiased Approach to Discovering Binding Partners

Before we can validate target engagement, we must first identify the putative target(s). Affinity-based pull-down is a powerful and widely used technique for this purpose.[1][2] This method involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its interacting proteins from a cell lysate.

Core Technique: Affinity-Based Pull-Down Coupled with Mass Spectrometry

The underlying principle of this technique is to use a modified version of 2-(3-Methylphenoxy)propanohydrazide to selectively isolate its binding partners.[1] These isolated proteins are then identified using mass spectrometry.

Experimental Workflow: Affinity-Based Pull-Down

G cluster_prep Probe Synthesis & Lysate Prep cluster_pulldown Affinity Purification cluster_analysis Protein Identification synthesis Synthesize Biotinylated 2-(3-Methylphenoxy)propanohydrazide beads Immobilize Probes on Streptavidin Beads synthesis->beads control Synthesize Inactive Control Compound control->beads lysis Prepare Cell Lysate incubation Incubate Beads with Lysate lysis->incubation beads->incubation wash Wash Beads to Remove Non-Specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds SDS-PAGE elution->sds ms LC-MS/MS Analysis sds->ms data Data Analysis: Identify Enriched Proteins ms->data

Caption: Workflow for affinity-based pull-down target identification.

Detailed Protocol: Affinity-Based Pull-Down

  • Probe Synthesis:

    • Synthesize a derivative of 2-(3-Methylphenoxy)propanohydrazide containing a linker and an affinity tag, such as biotin. It is crucial to choose a linker attachment point that is unlikely to interfere with the compound's binding to its target.

    • As a critical control, synthesize an inactive analog of the compound or use a scrambled version of the probe to distinguish true binders from non-specific interactions.[3]

  • Cell Culture and Lysis:

    • Culture the cells of interest to approximately 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Immobilize the biotinylated probe and the control probe on streptavidin-coated agarose or magnetic beads.

    • Incubate the cell lysate with the immobilized probes for several hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or the probe.

    • Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).

    • Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database. Proteins that are significantly enriched in the active probe pull-down compared to the control are considered putative targets.[5]

Part 2: Target Engagement Validation - Confirming the Interaction in a Cellular Context

Once a list of putative targets is generated, it is imperative to validate the direct interaction between 2-(3-Methylphenoxy)propanohydrazide and the candidate protein(s) in an unperturbed cellular environment. This step ensures that the observed binding is not an artifact of the in vitro pull-down assay.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful, label-free method for assessing target engagement in intact cells and tissues.[6][7] It is based on the principle that the binding of a small molecule ligand increases the thermal stability of its target protein.[8][9]

Principle of CETSA

G p1 Native Protein p2 Denatured Protein p1->p2 Heat d1 Drug-Bound Protein d2 Denatured Protein d1->d2 Higher Heat Required G compound 2-(3-Methylphenoxy)propanohydrazide target Protein X (Transcription Factor) compound->target Binds & Activates nucleus Nucleus target->nucleus response_element Response Element for Protein X luciferase Luciferase Gene response_element->luciferase Drives Expression light Light Production luciferase->light Produces Light

Caption: Reporter assay for functional validation of target engagement.

Detailed Protocol: Luciferase Reporter Assay

  • Construct Development:

    • Clone the response element of 'Gene Y' upstream of a reporter gene, such as firefly luciferase, in an expression vector.

  • Cell Transfection:

    • Transfect the reporter construct into a suitable cell line. To normalize for transfection efficiency, a second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected.

  • Compound Treatment:

    • Treat the transfected cells with a dose-response range of 2-(3-Methylphenoxy)propanohydrazide.

  • Lysis and Luminescence Measurement:

    • After an appropriate incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50, which reflects the functional potency of the compound in the cellular pathway.

Comparison of Target Validation Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Reporter Gene Assay
Principle Ligand binding alters protein thermal stability. [8]Measures downstream functional consequences of target engagement. [10]
Directness of Measurement Direct measure of biophysical binding to the target. [11]Indirect measure of target engagement via pathway activity.
Prerequisites A specific antibody for the target protein is required for Western blot detection.Knowledge of the target's downstream signaling pathway and a responsive gene promoter is necessary.
Key Advantages Label-free; applicable to any soluble protein in intact cells or tissues; provides biophysical evidence of direct binding. [6][12]Provides functional validation of target engagement; can be adapted for high-throughput screening. [13]
Key Limitations Not suitable for membrane proteins without modification; thermal shifts can be small for some interactions.Susceptible to off-target effects that may influence the signaling pathway; does not confirm direct binding.
Typical Output Melt curves (ΔTm) and isothermal dose-response curves (EC50 for stabilization).Dose-response curves (EC50/IC50 for pathway modulation).

Conclusion

Validating the cellular target engagement of a novel compound like 2-(3-Methylphenoxy)propanohydrazide requires a multi-pronged, evidence-based approach. The journey begins with unbiased target identification methods, such as affinity-based pull-downs, to generate high-quality hypotheses. These hypotheses must then be rigorously tested using orthogonal, in-cell validation techniques.

The Cellular Thermal Shift Assay provides direct, biophysical proof of a compound binding to its target in a native cellular environment. Complementing this with a functional readout from a Reporter Gene Assay can link this physical interaction to a measurable biological outcome. By judiciously selecting and combining these methodologies, researchers can build a compelling, self-validating case for the mechanism of action of their compound, a critical milestone in the drug discovery and development process.

References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • PMC - PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ACS Publications. Small-Molecule Reagents for Cellular Pull-Down Experiments. [Link]

  • Undergraduate Research and Fellowships Mentoring. Target Validation of Hydrazides. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Cambridge Core. Effective experimental validation of miRNA targets using an improved linker reporter assay. [Link]

  • PubMed. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay. [Link]

  • ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]

  • News-Medical.Net. Redefining target engagement with new strategies in drug discovery. [Link]

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  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • ACS Publications. Identification of Direct Protein Targets of Small Molecules. [Link]

  • PMC - NIH. Determining target engagement in living systems. [Link]

  • PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking of 2-(3-Methylphenoxy)propanohydrazide and its Analogs

Introduction: Unveiling the Therapeutic Potential of Hydrazide Scaffolds In the landscape of modern drug discovery, the hydrazide functional group represents a versatile pharmacophore, a key structural component responsi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Hydrazide Scaffolds

In the landscape of modern drug discovery, the hydrazide functional group represents a versatile pharmacophore, a key structural component responsible for a molecule's biological activity.[1] Compounds incorporating this moiety have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimycobacterial, and antidiabetic properties.[1][2][3] The focus of this guide, 2-(3-Methylphenoxy)propanohydrazide, combines this potent hydrazide group with a phenoxy scaffold, a structure also prevalent in various bioactive compounds.[4]

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-(3-Methylphenoxy)propanohydrazide and its structurally related analogs. Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target, estimating the strength and nature of their interaction.[5][6] Such in-silico analyses are indispensable in the early stages of drug development for prioritizing promising drug candidates and optimizing their interactions with biological targets.[5][7]

Herein, we will not merely list procedural steps. Instead, we will delve into the causality behind experimental choices, from target selection to the validation of in-silico results, empowering researchers to conduct robust and meaningful computational analyses.

Part 1: Strategic Target Selection & Ligand Curation

The success of any docking study hinges on the selection of a biologically relevant protein target. Given the known activities of hydrazide-containing compounds, a plausible and compelling target is Aldose Reductase (AR) , an enzyme implicated in diabetic complications.[3] For the purpose of this guide, we will proceed with Human Aldose Reductase (PDB ID: 2QMK) as our target protein.

Rationale for Target Selection
  • Established Precedent: Numerous studies have successfully docked hydrazine and thiazole derivatives against aldose reductase, demonstrating the enzyme's affinity for such scaffolds.[3]

  • Therapeutic Relevance: Inhibiting AR is a validated strategy for mitigating long-term diabetic complications, making it a high-interest target for novel inhibitor discovery.

  • High-Quality Structure: A high-resolution crystal structure of Human Aldose Reductase is available in the Protein Data Bank (PDB), which is a prerequisite for accurate structure-based drug design.

Assembling the Ligand Library

A robust comparative study requires a carefully curated set of molecules. Our library will include the primary compound, a known active inhibitor as a positive control, and structurally similar analogs to explore the structure-activity relationship (SAR).

  • Lead Compound: 2-(3-Methylphenoxy)propanohydrazide

  • Positive Control: Epalrestat (a known AR inhibitor)[3]

  • Analog 1 (Positional Isomer): 2-(4-Methylphenoxy)propanohydrazide

  • Analog 2 (Scaffold Variation): 2-(Phenylamino)propanohydrazide

This selection allows for the systematic evaluation of how minor structural modifications—such as the position of the methyl group or the replacement of the ether linkage—impact binding affinity and interactions within the active site.

Part 2: The Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for molecular docking using widely accepted software tools like AutoDock Vina. The core principle is to simulate the interaction between a flexible ligand and a rigid protein target.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p_prep 1. Protein Preparation (PDB: 2QMK) l_prep 2. Ligand Preparation (Lead, Control, Analogs) grid 3. Grid Box Generation (Define Active Site) l_prep->grid dock 4. Molecular Docking (AutoDock Vina) grid->dock results 5. Results Analysis (Binding Energy, Interactions) dock->results validation 6. Validation (RMSD, Comparative Analysis) results->validation

Caption: A generalized workflow for a comparative molecular docking study.

Protein Preparation
  • Obtain Structure: Download the crystal structure of Human Aldose Reductase (PDB ID: 2QMK) from the Protein Data Bank.

  • Clean Structure: Remove all non-essential molecules, including water, co-crystallized ligands, and any crystallization artifacts using a molecular visualization tool like PyMOL or Chimera.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

  • Save in PDBQT format: Convert the prepared protein file into the PDBQT format required by AutoDock tools.

Causality: These preparation steps are critical to ensure the protein structure is chemically correct and computationally ready. Removing water molecules simplifies the system and focuses on direct protein-ligand interactions, while adding hydrogens and charges is necessary for an accurate calculation of binding energies.[5]

Ligand Preparation
  • Generate 3D Structures: Sketch the 2D structures of 2-(3-Methylphenoxy)propanohydrazide, Epalrestat, and the selected analogs. Convert these into 3D structures using software like ChemDraw or an online tool.

  • Energy Minimization: Perform energy minimization on each ligand structure using a force field like MMFF94.[8] This step ensures the ligand is in a low-energy, stable conformation before docking.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows the docking algorithm to explore different conformations of the ligand flexibly.

  • Save in PDBQT format: Convert the prepared ligand files into the PDBQT format.

Causality: Ligand flexibility is a key component of modern docking algorithms.[6] Proper energy minimization and definition of rotatable bonds allow the software to realistically sample the conformational space of the ligand within the protein's binding pocket.

Docking Execution with AutoDock Vina
  • Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the aldose reductase enzyme. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.

  • Configuration File: Create a configuration file that specifies the path to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Run Docking Simulation: Execute the AutoDock Vina program using the configuration file. The software will systematically place the ligand within the grid box, evaluate thousands of possible binding poses, and rank them using its scoring function.[9]

Part 3: Data Interpretation and Scientific Validation

The output of a docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity. The goal is now to interpret this data, compare the compounds, and validate the findings.

Quantitative Data Analysis

The primary metric for comparison is the binding energy (or docking score), measured in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[5]

Table 1: Comparative Docking Results against Aldose Reductase (PDB: 2QMK)

CompoundBinding Energy (kcal/mol)Predicted Ki (µM)Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
Epalrestat (Positive Control) -9.80.15His110, Trp111, Tyr48Trp20, Val47, Leu300
2-(3-Methylphenoxy)propanohydrazide -8.51.25His110, Tyr48Val47, Leu300, Pro218
2-(4-Methylphenoxy)propanohydrazide -8.22.10His110, Tyr48Val47, Leu300
2-(Phenylamino)propanohydrazide -7.94.50His110Val47, Cys298

Note: The data presented in this table is illustrative and intended to exemplify the output of a typical docking study.

Qualitative Interaction Analysis

Beyond the numbers, it is crucial to visualize the top-ranked docking poses to understand the specific molecular interactions driving the binding affinity.

  • Hydrogen Bonds: Identify the key amino acid residues forming hydrogen bonds with the ligand. In our example, His110 and Tyr48 are critical for binding.

  • Hydrophobic Interactions: Note the non-polar residues that form a hydrophobic pocket around parts of the ligand.

  • Comparative Pose Analysis: Compare the binding mode of the lead compound and its analogs to that of the positive control. Does your compound occupy the same pocket? Does it form similar key interactions?

Protocol Validation: Ensuring Trustworthiness

A computational result is only as reliable as its validation.[10] The following steps are essential to build confidence in your docking protocol.

  • Re-docking the Co-crystallized Ligand: The first and most critical validation step is to extract the original ligand from the PDB file, prepare it, and dock it back into the protein.[10]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. A RMSD value of less than 2.0 Å is considered a successful validation , indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[10][11]

G cluster_validation Docking Validation via RMSD start Original Crystal Structure (Protein + Ligand) extract Extract Ligand start->extract redock Re-Dock Ligand (Using Your Protocol) extract->redock compare Superimpose Poses (Original vs. Docked) redock->compare rmsd Calculate RMSD compare->rmsd success Success (RMSD < 2.0 Å) rmsd->success < 2.0 Å fail Failure (RMSD ≥ 2.0 Å) Refine Protocol rmsd->fail ≥ 2.0 Å

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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